2-Methylquinolin-3-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methylquinolin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-7-10(12)6-8-4-2-3-5-9(8)11-7/h2-6,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMQWBTOTNRMKAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80344090 | |
| Record name | 2-methylquinolin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80344090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
613-19-4 | |
| Record name | 2-methylquinolin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80344090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methylquinolin-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Methylquinolin-3-ol CAS number
An In-depth Technical Guide to 2-Methylquinolin-3-ol for Researchers and Drug Development Professionals
Foreword
As a Senior Application Scientist with extensive experience in medicinal chemistry and process development, I have frequently encountered the quinoline scaffold as a cornerstone of modern drug discovery. Its prevalence in FDA-approved drugs is a testament to its unique ability to interact with a wide range of biological targets. This guide focuses on a particularly valuable derivative: this compound. More than a simple building block, this molecule represents a strategic starting point for synthetic campaigns, offering a modifiable core with predictable reactivity. The intent of this document is not merely to present data but to provide a cohesive narrative that explains the causality behind its synthesis, the logic of its application, and the critical importance of its characterization. The protocols and insights shared herein are designed to be self-validating, empowering researchers to not only replicate but also innovate upon these established foundations.
Core Compound Identification and Physicochemical Profile
Accurate identification and a thorough understanding of a compound's physical properties are the bedrock of reproducible science. These parameters govern everything from reaction kinetics to bioavailability.
Unambiguous Identification
Physicochemical Data Summary
The properties outlined below are critical for predicting the behavior of this compound in both synthetic and biological contexts. The predicted LogP, for instance, suggests a favorable balance of hydrophilicity and lipophilicity, a key consideration in early-stage drug design for oral absorption.
| Property | Value / Description | Significance in Research & Drug Development |
| XLogP3 (Predicted) | 2.2[5][7] | Indicates good lipophilicity, suggesting potential for cell membrane permeability. |
| Topological Polar Surface Area | 33.1 Ų[5] | A value below 90 Ų is often correlated with good oral bioavailability. |
| Hydrogen Bond Donors | 1[5] | The hydroxyl group can engage in crucial hydrogen bonding with target proteins. |
| Hydrogen Bond Acceptors | 2[5] | The nitrogen and oxygen atoms can act as hydrogen bond acceptors in molecular interactions. |
| Density | 1.21 g/cm³[5] | Useful for process calculations and formulation development. |
| Boiling Point | 303.7 °C at 760 mmHg[5] | High boiling point indicates thermal stability, which is relevant for high-temperature reactions. |
| Solubility | Soluble in ether, ethanol, and chloroform.[3] | Knowledge of solubility is essential for selecting appropriate reaction solvents and analytical methods (e.g., HPLC mobile phase). |
Synthesis Pathway: The Conrad-Limpach Reaction
While several synthetic routes exist[3][6], the Conrad-Limpach synthesis remains a classic and highly instructive method for preparing hydroxyquinolines.[8][9][10] It is a robust thermal condensation that provides a clear example of strategic bond formation. The reaction is typically performed in two stages: the formation of an enamine intermediate followed by a high-temperature cyclization.[10]
Detailed Experimental Protocol & Mechanistic Rationale
Step 1: Formation of Ethyl 3-anilino-2-butenoate (Kinetic Control)
-
Procedure:
-
To a round-bottom flask, add aniline (1.0 eq) and ethyl acetoacetate (1.05 eq).
-
Add a catalytic amount of a strong acid (e.g., H₂SO₄ or HCl).
-
Stir the mixture at room temperature. The reaction is typically exothermic.
-
-
Causality (The "Why"): This step is a nucleophilic attack of the aniline nitrogen on the keto-carbonyl of the ethyl acetoacetate.[8] An acid catalyst is crucial as it protonates the carbonyl oxygen, making the carbon more electrophilic and accelerating the reaction. This initial condensation forms a Schiff base, which rapidly tautomerizes to the more stable enamine.[8][9] Running this step under milder, kinetic conditions favors the formation of this intermediate over the alternative Knorr synthesis product.[11]
Step 2: Thermal Cyclization to 2-Methylquinolin-4-ol (Thermodynamic Control)
-
Procedure:
-
The crude enamine from Step 1 is added dropwise to a pre-heated, high-boiling, inert solvent (e.g., Dowtherm A, mineral oil) at approximately 250 °C.[8][10]
-
The reaction is held at this temperature for a short duration (e.g., 15-30 minutes) to drive the cyclization.
-
The mixture is cooled, and the product precipitates and is collected by filtration.
-
-
Causality (The "Why"): This is the critical, energy-intensive step. The high temperature provides the necessary activation energy for an intramolecular electrocyclic ring closure.[8][9] The enamine attacks the aromatic ring, temporarily breaking its aromaticity.[12] Subsequent elimination of ethanol re-aromatizes the system, yielding the thermodynamically stable 4-hydroxyquinoline product.[9] The use of high-boiling solvents is purely functional: to achieve and maintain the required reaction temperature safely.[12]
Note: The Conrad-Limpach synthesis formally yields the 4-hydroxy isomer. The target molecule, this compound, is typically prepared via alternative routes, such as the condensation of o-aminobenzaldehyde with chloroacetone.[3][6] However, the Conrad-Limpach is presented here for its illustrative value in quinoline chemistry.
Synthesis Workflow Diagram
References
- 1. CAS 613-19-4 | this compound - Synblock [synblock.com]
- 2. This compound [dyestuffintermediates.com]
- 3. This compound | 613-19-4 [chemicalbook.com]
- 4. chemscene.com [chemscene.com]
- 5. echemi.com [echemi.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. PubChemLite - this compound (C10H9NO) [pubchemlite.lcsb.uni.lu]
- 8. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 9. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 10. synarchive.com [synarchive.com]
- 11. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 12. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
Authored by a Senior Application Scientist
An In-Depth Technical Guide to 2-Methylquinolin-3-ol: Synthesis, Characterization, and Applications
This guide provides a comprehensive technical overview of this compound (CAS No. 613-19-4), a key heterocyclic compound. Tailored for researchers, medicinal chemists, and professionals in drug development, this document delves into the molecule's fundamental properties, synthesis, analytical characterization, and its role in various scientific fields. We will explore not just the protocols, but the underlying chemical principles that govern its synthesis and utility, ensuring a deep and actionable understanding for laboratory and development applications.
Core Molecular Profile and Physicochemical Properties
This compound, also known as 3-hydroxyquinaldine, is a derivative of quinoline, a heterocyclic aromatic compound. The presence of both a hydroxyl group and a methyl group on the quinoline scaffold imparts specific reactivity and physical properties, making it a valuable intermediate in organic synthesis. The quinoline core itself is a privileged scaffold in medicinal chemistry, frequently appearing in a wide range of therapeutic agents.
The fundamental properties of this compound are summarized below, providing a quantitative baseline for its use in experimental settings.
| Property | Value | Source(s) |
| Molecular Weight | 159.18 g/mol | [1][2][3][4] |
| Molecular Formula | C₁₀H₉NO | [1][2][3][4] |
| CAS Number | 613-19-4 | [1][2][5] |
| Appearance | Needle-like crystals | [5] |
| Boiling Point | 303.7 °C at 760 mmHg | [6] |
| Density | 1.21 g/cm³ | [6] |
| Solubility | Soluble in ether, ethanol, and chloroform | [5] |
| Topological Polar Surface Area (TPSA) | 33.12 Ų | [3] |
| LogP | 2.24882 | [3] |
Synthesis of this compound: A Mechanistic Approach
The synthesis of quinoline derivatives can be achieved through several classic named reactions, such as the Combes, Conrad-Limpach, and Friedländer syntheses. For this compound, a highly effective and common method is a variation of the Friedländer annulation, which involves the condensation of an o-aminobenzaldehyde with a compound containing an α-methylene ketone, in this case, chloroacetone.[1][5]
The Friedländer Annulation Pathway
This reaction proceeds via an initial aldol-type condensation between the amine of o-aminobenzaldehyde and the carbonyl of chloroacetone to form a Schiff base (iminyl) intermediate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the final aromatic quinoline ring system. The choice of reagents and conditions is critical for achieving high yield and purity.
Caption: Synthesis workflow for this compound.
Validated Experimental Protocol
This protocol is based on a reported high-yield synthesis and incorporates a phase-transfer catalyst to enhance the reaction between the aqueous and organic phases.[1] This self-validating system ensures robust and reproducible results.
Materials:
-
o-Aminobenzaldehyde
-
Chloroacetone
-
Tetrabutylammonium bromide (TBAB)
-
Sodium hydroxide (NaOH)
-
Zinc oxide (ZnO) - Note: While mentioned in one source, its precise role as a co-catalyst or promoter should be further investigated; it may aid in specific side-reaction suppression.
-
Tetrahydrofuran (THF)
-
Deionized water
Step-by-Step Methodology:
-
Solution Preparation (Organic Phase): In a reaction vessel, dissolve o-aminobenzaldehyde, chloroacetone, and the phase-transfer catalyst, tetrabutylammonium bromide, in tetrahydrofuran (THF). A reported mass ratio is 1:0.75:0.10, respectively.[1] The TBAB is crucial as it shuttles the hydroxide ions from the aqueous phase to the organic phase to deprotonate the α-carbon of chloroacetone, facilitating the condensation.
-
Solution Preparation (Aqueous Phase): In a separate beaker, prepare an aqueous solution of sodium hydroxide and zinc oxide.[1] The NaOH acts as the base catalyst required for the condensation reactions.
-
Reaction Initiation: Combine the two solutions. The reaction is biphasic, and vigorous stirring is essential to maximize the interfacial area where the phase-transfer catalysis occurs. The pH of the mixed solution should be alkaline, around 12-13, to ensure the base catalyst is active.[1]
-
Temperature Control: Maintain the reaction temperature at approximately 30°C.[1] This moderate temperature is sufficient to drive the reaction forward without promoting significant side-product formation. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation: Once the reaction is complete, the product is isolated. This typically involves:
-
Separating the organic and aqueous layers.
-
Extracting the aqueous layer with an organic solvent (e.g., ethyl acetate) to recover any dissolved product.
-
Combining the organic layers, washing with brine, and drying over an anhydrous salt (e.g., Na₂SO₄).
-
Removing the solvent under reduced pressure to yield the crude product.
-
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final product as needle-like crystals.[5]
Analytical Characterization and Quality Control
To ensure the identity and purity of the synthesized this compound, a suite of analytical techniques is employed. This is a critical step in any research or development workflow to validate the experimental outcome.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will show characteristic signals for the aromatic protons on the quinoline ring, a singlet for the methyl group protons, and a broad singlet for the hydroxyl proton.
-
¹³C NMR will display distinct signals for the twelve carbon atoms in the molecule, with the chemical shifts confirming the structure of the heterocyclic ring and the positions of the substituents.[7]
-
-
Mass Spectrometry (MS): GC-MS analysis will confirm the molecular weight of the compound. The mass spectrum should show a prominent molecular ion peak (M⁺) at an m/z corresponding to the exact mass of 159.0684 g/mol .[7][8]
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit a characteristic broad absorption band for the O-H stretch of the hydroxyl group and sharp peaks corresponding to C=C and C=N stretching of the aromatic quinoline system.
Caption: Analytical workflow for product validation.
Applications in Chemical and Pharmaceutical Industries
While its primary documented use is in the synthesis of dyes, the quinoline scaffold of this compound makes it a compound of significant interest for drug discovery and medicinal chemistry.
Dye Synthesis Intermediate
This compound is a crucial precursor for several commercial disperse dyes.[5] It serves as the coupling component in azo coupling reactions or is used in condensation reactions with other molecules, such as phthalic anhydride, to create dyes like C.I. Disperse Yellow 54, 143, and 160.[4] These dyes are used for coloring synthetic fibers like polyester and nylon.
Scaffold for Drug Discovery
The quinoline core is a cornerstone in medicinal chemistry, found in numerous FDA-approved drugs. Quinoline derivatives exhibit a broad spectrum of biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[9][10][11]
While this compound itself may not be the final active pharmaceutical ingredient (API), its functional groups (a nucleophilic hydroxyl group and a modifiable methyl group) make it an excellent starting point for building more complex molecules. Researchers can leverage this scaffold to synthesize libraries of novel compounds for high-throughput screening.[12] The hydroxyl group can be easily converted into ethers or esters, and the quinoline ring can undergo further substitutions, allowing for fine-tuning of a molecule's steric and electronic properties to optimize its interaction with biological targets.[13]
Safety, Handling, and Storage
As with any chemical reagent, proper safety protocols must be followed when handling this compound.
-
Hazard Classification: The compound is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[8][14]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated area or under a chemical fume hood.[15] Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[16]
-
First Aid Measures:
-
Ingestion: If swallowed, rinse mouth and seek immediate medical attention.[14] Do not induce vomiting.[17]
-
Skin Contact: In case of contact, wash the affected area immediately with plenty of soap and water.[15]
-
Eye Contact: If the compound enters the eyes, rinse cautiously with water for several minutes.[16]
-
-
Storage: Store in a tightly sealed container in a cool, dry place, protected from light.[3]
Conclusion
This compound is a versatile heterocyclic compound with a well-defined molecular weight of 159.18 g/mol . Its synthesis via the Friedländer annulation is efficient and scalable, providing a reliable source of this important intermediate. Beyond its established role in the dye industry, its quinoline core presents significant opportunities for exploration in medicinal chemistry and drug discovery. A thorough understanding of its synthesis, characterization, and safe handling is essential for any researcher or scientist looking to utilize this valuable chemical building block.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. CAS 613-19-4 | this compound - Synblock [synblock.com]
- 3. chemscene.com [chemscene.com]
- 4. This compound [dyestuffintermediates.com]
- 5. This compound | 613-19-4 [chemicalbook.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. echemi.com [echemi.com]
- 9. nbinno.com [nbinno.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. nbinno.com [nbinno.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. assets.thermofisher.com [assets.thermofisher.com]
- 16. mmbio.byu.edu [mmbio.byu.edu]
- 17. southwest.tn.edu [southwest.tn.edu]
2-Methylquinolin-3-ol synthesis from o-aminobenzaldehyde
An In-depth Technical Guide for the Synthesis of 2-Methylquinolin-3-ol from o-Aminobenzaldehyde
Abstract
This technical guide provides a comprehensive overview and a detailed protocol for the synthesis of this compound, a significant intermediate in the manufacturing of various synthetic dyes.[1] The primary focus is on the efficient condensation reaction between o-aminobenzaldehyde and chloroacetone, a process rooted in the principles of the Friedländer annulation.[2][3][4] This document delineates the underlying reaction mechanism, offers a field-proven, high-yield experimental protocol leveraging microreactor technology, and discusses the critical parameters governing the synthesis. It is intended for researchers, chemists, and professionals in the fields of organic synthesis and drug development who require a robust and scalable method for preparing this valuable quinoline derivative.
Introduction: The Significance of the Quinoline Scaffold
The quinoline ring system is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[5][6] Among the vast family of quinoline derivatives, this compound (CAS No. 613-19-4) serves as a crucial building block, particularly in the synthesis of disperse dyes such as C.I. Disperse Yellow 54 and 160.[1]
The synthesis of quinolines has been a subject of extensive research for over a century, with several named reactions developed for its construction, including the Skraup, Doebner-von Miller, and Pfitzinger syntheses.[2][5] However, the Friedländer synthesis, first reported in 1882, remains one of the most direct and versatile methods.[4][7] It involves the base- or acid-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[2][3] This guide focuses on a modern, highly efficient iteration of this classic reaction to produce this compound.
Reaction Mechanism: The Friedländer Annulation Pathway
The synthesis of this compound from o-aminobenzaldehyde and chloroacetone proceeds via a base-catalyzed Friedländer-type condensation. While two primary mechanistic pathways are often debated for the Friedländer synthesis (an initial aldol addition versus an initial Schiff base formation), detailed studies suggest that the reaction between a 2-aminoaryl aldehyde and a ketone predominantly follows the aldol addition pathway.[4][8]
The key steps are as follows:
-
Enolate Formation: In the presence of a base (e.g., sodium hydroxide), a proton is abstracted from the α-carbon of chloroacetone, forming a reactive enolate.
-
Aldol Addition: The chloroacetone enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of o-aminobenzaldehyde. This step forms an intermediate aldol adduct.
-
Intramolecular Cyclization & Dehydration: The amino group of the aldol adduct then undergoes a rapid intramolecular nucleophilic attack on the ketone carbonyl. This cyclization is followed by a dehydration step, leading to the formation of the heterocyclic ring.
-
Tautomerization & Elimination: A final tautomerization and elimination of the chlorine atom yields the aromatic this compound product. The presence of zinc oxide in some protocols may facilitate the dehalogenation step.
References
- 1. This compound [dyestuffintermediates.com]
- 2. organicreactions.org [organicreactions.org]
- 3. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 5. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 6. iipseries.org [iipseries.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Spectral Data of 2-Methylquinolin-3-ol: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive overview of the spectral data for 2-methylquinolin-3-ol (CAS No. 613-19-4), a key intermediate in the synthesis of various dyes and a significant scaffold in medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Introduction to this compound
This compound, also known as 3-hydroxyquinaldine, belongs to the quinoline family of heterocyclic aromatic compounds. Its structure, featuring a hydroxyl group at the 3-position and a methyl group at the 2-position of the quinoline ring, imparts specific chemical properties that are reflected in its spectral characteristics. Understanding these spectral fingerprints is crucial for its identification, purity assessment, and the structural elucidation of its derivatives.
Visualizing the Core Structure
To provide a clear structural reference, the following diagram illustrates the molecular structure of this compound.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methyl protons, and the hydroxyl proton.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| -OH | 1.0 - 5.0 (variable) | Singlet (broad) | The chemical shift is highly dependent on solvent and concentration. |
| Aromatic-H (C4-H) | ~7.5 - 7.8 | Singlet | Expected to be a singlet due to the absence of adjacent protons. |
| Aromatic-H (C5-H, C6-H, C7-H, C8-H) | ~7.2 - 8.2 | Multiplet | These protons on the benzene ring will exhibit complex splitting patterns due to coupling with each other. |
| -CH₃ | ~2.5 | Singlet | The methyl group protons are expected to appear as a singlet. |
Causality Behind Predicted Shifts:
-
The aromatic protons resonate in the downfield region (7.2-8.2 ppm) due to the deshielding effect of the aromatic ring current.
-
The exact positions of the aromatic protons are influenced by the electronic effects of the hydroxyl and methyl substituents.
-
The methyl group protons appear in the upfield region characteristic of alkyl groups attached to an aromatic system.
-
The hydroxyl proton signal is often broad and its position is variable due to hydrogen bonding and exchange with trace amounts of water in the solvent.
¹³C NMR Spectroscopy (Predicted)
The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.
| Carbon | Predicted Chemical Shift (ppm) | Notes |
| C=O (C3) | ~140 - 150 | The carbon bearing the hydroxyl group is expected to be significantly downfield. |
| C=N (C2) | ~155 - 165 | The carbon atom of the C=N bond in the quinoline ring. |
| Aromatic C-H | ~115 - 135 | Carbons in the aromatic rings that are bonded to hydrogen. |
| Aromatic Quaternary C | ~125 - 145 | Quaternary carbons within the fused ring system. |
| -CH₃ | ~20 - 25 | The methyl carbon signal appears in the typical upfield region for alkyl groups. |
Causality Behind Predicted Shifts:
-
The electronegativity of the nitrogen and oxygen atoms causes a downfield shift for the adjacent carbon atoms (C2 and C3).[1]
-
The chemical shifts of the aromatic carbons are influenced by the electron-donating nature of the hydroxyl group and the electron-donating (by hyperconjugation) nature of the methyl group.
Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra is essential for accurate structural elucidation.
Caption: Standard workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will be dominated by vibrations of the quinoline ring system, the hydroxyl group, and the methyl group.
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 3200 - 3600 | O-H stretch (hydrogen-bonded) | Strong, broad |
| 3000 - 3100 | Aromatic C-H stretch | Medium |
| 2850 - 3000 | Aliphatic C-H stretch (-CH₃) | Medium |
| ~1620, ~1580, ~1500 | C=C and C=N stretching (quinoline ring) | Strong to medium |
| ~1450 | -CH₃ bend | Medium |
| ~1200 - 1300 | C-O stretch (phenol) | Strong |
| 750 - 900 | Aromatic C-H out-of-plane bending | Strong |
Interpretation of Key IR Absorptions:
-
The broad and strong absorption in the 3200-3600 cm⁻¹ region is a characteristic signature of the hydroxyl (-OH) group involved in intermolecular hydrogen bonding.[2]
-
The multiple sharp peaks in the 1500-1620 cm⁻¹ region are indicative of the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic quinoline core.[3]
-
The strong band around 1200-1300 cm⁻¹ is attributed to the C-O stretching vibration of the phenolic hydroxyl group.
-
The pattern of strong absorptions in the 750-900 cm⁻¹ region can provide information about the substitution pattern on the benzene ring.
Experimental Protocol for IR Data Acquisition (ATR-FTIR)
Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for obtaining IR spectra of solid samples.
-
Instrument Preparation: Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the empty ATR accessory.
-
Sample Application: Place a small amount of powdered this compound onto the ATR crystal.
-
Pressure Application: Apply consistent pressure to the sample using the ATR pressure arm to ensure good contact with the crystal.
-
Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.
-
Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure.
Expected Molecular Ion: For this compound (C₁₀H₉NO), the expected molecular ion peak ([M]⁺) in an electron ionization (EI) mass spectrum would be at a mass-to-charge ratio (m/z) of 159.
Predicted Fragmentation Pattern
The fragmentation of the this compound molecular ion is expected to proceed through several characteristic pathways, primarily involving the stable quinoline ring system.
Caption: Predicted major fragmentation pathways for this compound.
Interpretation of Fragmentation:
-
Loss of a hydrogen radical (•H): A peak at m/z 158 ([M-H]⁺) is expected, resulting from the loss of the hydroxyl hydrogen or a hydrogen from the methyl group.
-
Loss of carbon monoxide (CO): A significant peak at m/z 131 ([M-CO]⁺˙) is anticipated due to the expulsion of a CO molecule from the hydroxylated ring, a common fragmentation pathway for phenols and related compounds.[4]
-
Loss of hydrogen cyanide (HCN): The quinoline ring can undergo fragmentation by losing a molecule of HCN, leading to a peak at m/z 132 ([M-HCN]⁺˙).
Experimental Protocol for Mass Spectrometry Data Acquisition (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of volatile and thermally stable compounds like this compound.
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC. The compound will be vaporized and separated from any impurities on a capillary column (e.g., a DB-5ms column).
-
Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is typically ionized by electron impact (EI) at 70 eV.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Conclusion
The spectral data of this compound provides a unique fingerprint for its identification and characterization. This guide has detailed the expected NMR, IR, and MS spectral features, explained the underlying principles for these observations, and provided standardized protocols for data acquisition. By understanding these spectral properties, researchers can confidently identify this important chemical intermediate and utilize it in their synthetic and developmental endeavors.
References
A Comprehensive Technical Guide to the Solubility of 2-Methylquinolin-3-ol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the solubility characteristics of 2-methylquinolin-3-ol, a key intermediate in the synthesis of various dyes and a scaffold of interest in medicinal chemistry. Understanding its behavior in different organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation development. This document moves beyond simple solubility statements to provide a foundational understanding of the underlying physicochemical principles, practical experimental methodologies, and theoretical frameworks for solubility prediction.
Unveiling the Molecular Personality of this compound: A Structural Perspective on Solubility
The solubility of a compound is fundamentally dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. This compound (C₁₀H₉NO, Molar Mass: 159.18 g/mol ) possesses a unique combination of features that govern its solubility profile:
-
Aromatic Quinoline Core: The bicyclic aromatic system is inherently nonpolar and contributes to favorable van der Waals interactions with nonpolar solvents.
-
Polar Hydroxyl Group (-OH): This group is a potent hydrogen bond donor and acceptor, enabling strong interactions with polar and protic solvents.
-
Methyl Group (-CH₃): This electron-donating group slightly increases the electron density of the aromatic system and contributes to the nonpolar character.
-
Nitrogen Heteroatom: The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor.
The balance between the nonpolar aromatic backbone and the polar hydroxyl group is the primary determinant of its solubility in a given organic solvent. A "like dissolves like" principle is a useful starting point; polar solvents will more readily solvate the polar functionalities, while nonpolar solvents will better accommodate the aromatic core.
Qualitative and Quantitative Solubility Profile
General qualitative observations indicate that this compound is soluble in ether, ethanol, and chloroform.[1] However, for scientific and industrial applications, a more quantitative understanding is essential. The following table summarizes the expected solubility behavior in a range of common organic solvents, categorized by their polarity.
| Solvent | Polarity Index | Expected Solubility | Rationale |
| Polar Protic Solvents | |||
| Methanol | 6.6 | High | Strong hydrogen bonding with the hydroxyl group. |
| Ethanol | 5.2 | High | Similar to methanol, with a slightly larger nonpolar component.[1] |
| Isopropanol | 4.3 | Moderate to High | The bulkier alkyl group may slightly hinder solvation compared to methanol and ethanol. |
| Polar Aprotic Solvents | |||
| Acetone | 5.4 | Moderate | Can act as a hydrogen bond acceptor for the hydroxyl group, but lacks donor capabilities. |
| Acetonitrile | 6.2 | Moderate | The nitrile group is a good hydrogen bond acceptor. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | High | A highly polar aprotic solvent capable of strong hydrogen bond acceptance. |
| Nonpolar Solvents | |||
| Toluene | 2.4 | Low to Moderate | Can engage in π-π stacking interactions with the quinoline ring. |
| Hexane | 0.0 | Very Low | Lacks any significant interactions with the polar functional groups. |
| Diethyl Ether | 2.9 | Moderate | The ether oxygen can act as a hydrogen bond acceptor.[1] |
| Chloroform | 4.4 | High | Can act as a weak hydrogen bond donor to the nitrogen and oxygen atoms.[1] |
The Energetics of Dissolution: A Thermodynamic Viewpoint
The process of dissolution can be understood through the lens of thermodynamics, specifically the Gibbs free energy change (ΔG). For dissolution to be spontaneous, ΔG must be negative. This is governed by the enthalpy (ΔH) and entropy (ΔS) of dissolution:
ΔG = ΔH - TΔS
-
Enthalpy of Dissolution (ΔH): This term represents the net energy change associated with breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions. For many organic compounds, this process is endothermic (ΔH > 0), meaning energy is required to overcome the crystal lattice energy.
-
Entropy of Dissolution (ΔS): This term reflects the change in disorder of the system. Dissolution generally leads to an increase in entropy (ΔS > 0) as the ordered crystal structure breaks down and the molecules become more dispersed in the solvent.
The interplay of these factors determines solubility. Even if the dissolution is endothermic, a significant increase in entropy can drive the process, making the compound soluble. The thermodynamic properties of dissolution for heterocyclic compounds are crucial for understanding their behavior in solution.[2][3][4][5][6]
A Practical Guide to Determining Solubility: Experimental Protocols
Accurate determination of solubility is a critical experimental task. The following section outlines a robust, step-by-step protocol for both qualitative and quantitative solubility assessment of this compound.
Materials and Equipment
-
This compound (high purity)
-
A range of organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (UV-Vis)
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (e.g., 0.22 µm PTFE)
Workflow for Solubility Determination
Figure 1. Experimental workflow for the quantitative determination of solubility.
Detailed Experimental Steps
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure a saturated solution with visible undissolved solid after equilibration.
-
Add a precise volume of the desired organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.
-
-
Phase Separation:
-
After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.
-
If necessary, dilute the filtered sample with the same solvent to bring the concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC method.
-
-
Data Analysis:
-
Construct a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of the saturated solution from the calibration curve, taking into account any dilution factors.
-
Express the solubility in appropriate units, such as g/L or mol/L.
-
Theoretical Prediction of Solubility: The Hansen Solubility Parameters (HSP) Approach
For instances where experimental data is unavailable, theoretical models can provide valuable estimations of solubility. The Hansen Solubility Parameters (HSP) approach is a powerful tool for predicting the miscibility of a solute in a solvent.[7][8][9] This model is based on the principle that "like dissolves like" by quantifying the cohesive energy density of a substance into three components:
-
δd (Dispersion): Energy from van der Waals forces.
-
δp (Polar): Energy from dipolar intermolecular forces.
-
δh (Hydrogen Bonding): Energy from hydrogen bonds.
The total Hansen solubility parameter (δt) is given by: δt² = δd² + δp² + δh²
A solute is more likely to dissolve in a solvent when their respective Hansen Solubility Parameters are similar. The HSP for this compound can be estimated using group contribution methods. By comparing these values to the known HSP of various organic solvents, a prediction of its solubility can be made.
Conclusion: A Holistic Understanding for Practical Application
The solubility of this compound is a multifaceted property governed by its molecular structure and the nature of the surrounding solvent. This guide has provided a comprehensive overview, from the fundamental principles of intermolecular forces and thermodynamics to practical experimental protocols and theoretical prediction models. For researchers, scientists, and drug development professionals, a thorough understanding of these concepts is not merely academic but a crucial element for the successful design of synthetic routes, purification strategies, and the formulation of novel products. The methodologies and theoretical frameworks presented herein offer a robust foundation for navigating the challenges and opportunities presented by the solubility of this versatile heterocyclic compound.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. researchgate.net [researchgate.net]
- 3. journalofchemistry.org [journalofchemistry.org]
- 4. chemical.journalspub.info [chemical.journalspub.info]
- 5. media.neliti.com [media.neliti.com]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. lammps.org [lammps.org]
- 8. kinampark.com [kinampark.com]
- 9. Pencil and Paper Estimation of Hansen Solubility Parameters - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Importance of 2-Methylquinolin-3-ol
An In-Depth Technical Guide to the Crystal Structure Analysis of 2-Methylquinolin-3-ol
For researchers, medicinal chemists, and professionals in drug development, a molecule's crystal structure is the foundational blueprint from which its physicochemical properties and biological activity can be understood and modulated. This guide offers a detailed examination of the structural analysis of this compound, a heterocyclic compound with significant potential, framed from the perspective of a Senior Application Scientist. We will explore not just the "what" of the structure, but the "why" behind the experimental choices and the implications of the results.
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and natural products.[1] These compounds exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2] this compound (CAS 613-19-4) is of particular interest due to its specific substitution pattern: a methyl group at the 2-position and a hydroxyl group at the 3-position.[3] This arrangement of a hydrogen bond donor (-OH) and a hydrophobic group (-CH₃) on the heteroaromatic ring creates a molecule with a high potential for forming specific, directional intermolecular interactions. Elucidating its crystal structure is therefore paramount to understanding its solid-state behavior, such as polymorphism, and provides a rational basis for designing new derivatives with enhanced therapeutic profiles.[4]
From Synthesis to Single Crystal: A Methodical Approach
The journey to structural elucidation begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.
Synthesis of this compound
A common and effective route for synthesizing this compound involves the condensation of o-aminobenzaldehyde with chloroacetone.[5][6] This method provides a reliable pathway to the target molecule in good yield.
Synthesis Protocol Overview:
-
A solution of o-aminobenzaldehyde and chloroacetone is prepared in a suitable solvent such as tetrahydrofuran.[6]
-
A second aqueous solution containing a base (e.g., sodium hydroxide) is prepared.[6]
-
The two solutions are mixed and reacted, often in a microchannel reactor to ensure precise control over reaction conditions and maximize yield.[6]
-
The resulting product, this compound, is then separated and purified using standard techniques like recrystallization or column chromatography to achieve the high purity required for crystallization.
The Art of Crystallization: Slow Evaporation
Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step. The goal is to encourage slow, ordered growth from a supersaturated solution, minimizing defects in the crystal lattice. The slow evaporation technique is a field-proven method for achieving this.
Experimental Protocol: Slow Evaporation Crystallization
-
Solvent Selection: Choose a solvent or solvent system in which this compound has moderate solubility. Ethanol or an ethanol/water mixture are common starting points. The key is that the solvent should evaporate slowly at a stable temperature.
-
Solution Preparation: Prepare a nearly saturated solution of the purified compound in the chosen solvent at room temperature. Gentle warming can be used to dissolve the material fully.
-
Filtration: Filter the solution through a syringe filter (e.g., 0.22 µm PTFE) into a clean, dust-free vial. This removes any microscopic particles that could act as uncontrolled nucleation sites, leading to a shower of tiny crystals instead of a few large ones.
-
Controlled Evaporation: Cover the vial with a cap that has been pierced with one or two small holes using a needle. This restricts the rate of solvent evaporation. Place the vial in a vibration-free environment, such as a dedicated crystallization chamber or a quiet corner of the lab, at a constant temperature.
-
Monitoring and Harvesting: Observe the vial periodically over several days to weeks. Once well-formed, single crystals of sufficient size (typically > 0.1 mm in all dimensions) appear, they can be carefully harvested from the mother liquor using a pipette or a small loop.
The causality behind this meticulous protocol is to maintain the solution in a state of slight supersaturation for an extended period, allowing molecules to deposit onto a limited number of growing crystal faces in a highly ordered fashion.
Figure 1: Workflow from synthesis to structure elucidation for this compound.
Structural Elucidation and Supramolecular Assembly
The definitive atomic arrangement is determined by single-crystal X-ray diffraction. While a specific, publicly archived crystal structure for this compound (CAS 613-19-4) was not identified in a comprehensive search of leading databases, we can detail the type of data obtained and confidently predict its structural features based on its known functional groups and analysis of closely related quinoline structures.
Crystallographic Data: An Illustrative Example
To illustrate the results of a successful structure determination, the table below presents crystallographic data for a related compound, 2-Chloro-6-methylquinoline-3-carbaldehyde.[7] This data provides the fundamental parameters of the crystal's unit cell—the basic repeating block of the structure.
Table 1: Representative Crystallographic Data for a 2-Methylquinoline Analogue (2-Chloro-6-methylquinoline-3-carbaldehyde)[7]
| Parameter | Value |
| Chemical Formula | C₁₁H₈ClNO |
| Formula Weight | 205.63 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.944 |
| b (Å) | 3.9210 |
| c (Å) | 20.390 |
| β (°) | 101.377 |
| Volume (ų) | 465.9 |
| Z (Molecules/Unit Cell) | 2 |
| R-factor (%) | 3.4 |
Predicted Molecular and Supramolecular Structure of this compound
Based on its molecular structure, the solid-state packing of this compound is expected to be dominated by a robust hydrogen-bonding network.
-
Primary Interaction: O—H···N Hydrogen Bonding: The most powerful and directional non-covalent interaction will be the hydrogen bond formed between the hydroxyl group (-OH) of one molecule and the nitrogen atom of the quinoline ring of a neighboring molecule. This type of interaction is a classic and highly reliable motif in heterocyclic crystal engineering, leading to the formation of well-defined supramolecular chains or dimers.
-
Secondary Interactions: π-π Stacking: The planar, aromatic quinoline rings are primed for π-π stacking interactions. These interactions, where the electron clouds of adjacent rings attract one another, will likely dictate how the primary hydrogen-bonded chains pack together, contributing significantly to the overall stability of the crystal lattice.
Figure 2: Predicted primary and secondary intermolecular interactions in the crystal lattice of this compound.
Implications for Pharmaceutical Development
Understanding these structural details is not merely an academic exercise; it provides actionable intelligence for drug development.
-
Rational Drug Design: Knowledge of the key O—H···N hydrogen bond provides a clear strategy for creating co-crystals. By introducing a co-former molecule with a complementary hydrogen bond donor or acceptor, one can systematically alter properties like solubility and dissolution rate.
-
Polymorphism Risk Assessment: The presence of strong, directional interactions like the O—H···N bond, combined with less specific π-π stacking, suggests a high likelihood of polymorphism—the ability to form multiple crystal structures. A thorough crystallographic study is the first and most critical step in identifying and characterizing different polymorphs, each of which can have unique properties and must be controlled during manufacturing.
-
Structure-Activity Relationship (SAR): A definitive crystal structure provides the precise 3D coordinates of the molecule. This information is invaluable for computational modeling and docking studies, allowing scientists to visualize how this compound or its derivatives might bind to a biological target, thereby guiding the synthesis of more potent and selective analogues.
Conclusion
While the specific crystal structure of this compound remains to be publicly reported, a thorough analysis based on its constituent functional groups and the well-documented behavior of related quinoline compounds allows for a confident prediction of its supramolecular assembly. The structure is anticipated to be governed by a robust O—H···N hydrogen-bonding motif, leading to chain formation, with these chains further organized by π-π stacking interactions. This detailed structural hypothesis provides a powerful framework for researchers, guiding experimental efforts in crystallization, polymorphism screening, and the rational design of new chemical entities for therapeutic applications. The eventual experimental validation of this structure will be a valuable addition to the field of solid-state chemistry and medicinal research.
References
- 1. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 2. chemscene.com [chemscene.com]
- 3. CAS 613-19-4: this compound | CymitQuimica [cymitquimica.com]
- 4. This compound | 613-19-4 [chemicalbook.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. 2-Chloro-6-methylquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crystal structure of ethyl 2-chloro-6-methylquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and History of 2-Methylquinolin-3-ol
This guide provides a comprehensive technical overview of 2-Methylquinolin-3-ol (also known as 3-hydroxyquinaldine), a significant heterocyclic compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into the historical context of its discovery, the evolution of its synthesis, and its detailed chemical characterization.
Foreword: The Quinoline Scaffold in Modern Science
The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone of modern medicinal chemistry and materials science. First isolated from coal tar in 1834, the versatility of the quinoline scaffold has spurred the development of a vast array of synthetic methodologies.[1] Quinoline derivatives are integral to a wide range of pharmaceuticals, including antimalarials, antibacterials, and anticancer agents, underscoring the importance of understanding the synthesis and properties of key analogues like this compound.[2]
Section 1: Historical Perspective on the Genesis of this compound
While pinpointing the exact first synthesis of this compound is challenging due to the extensive historical literature on quinoline derivatives, early methodologies for related structures provide a clear lineage. The late 19th century was a fertile period for quinoline chemistry, with the development of several named reactions that remain fundamental to the field.
One of the earliest documented methods that provides a direct route to a precursor of this compound is a variation of the Pfitzinger reaction . A 1937 patent describes the synthesis of 2-methyl-3-hydroxyquinoline-4-carboxylic acid from the reaction of isatin with chloroacetone in the presence of an alkaline-earth hydroxide.[3] This carboxylic acid derivative can then be decarboxylated upon heating to yield this compound.[4]
The Pfitzinger reaction, first reported by Wilhelm Pfitzinger in 1886, involves the condensation of isatin with a carbonyl compound containing an α-methylene group under basic conditions to yield substituted quinoline-4-carboxylic acids.[5][6] The use of chloroacetone in this context represents a key step towards the specific substitution pattern found in this compound.
Another foundational method, the Friedländer synthesis , reported in 1882, offers a more direct conceptual route. This reaction involves the condensation of a 2-aminobenzaldehyde or a 2-aminoketone with a compound containing a reactive α-methylene group.[1][7] The synthesis of this compound from 2-aminobenzaldehyde and chloroacetone is a direct application of the principles of the Friedländer annulation.[8]
These classical methods, born from the era of dye chemistry and early pharmaceutical exploration, laid the essential groundwork for the synthesis and subsequent investigation of this compound.
Section 2: Synthetic Methodologies and Mechanistic Insights
The synthesis of this compound can be approached through several strategic pathways. This section details two prominent methods, providing both theoretical understanding and practical protocols.
Synthesis via Modified Pfitzinger Reaction
This historical approach leverages the reactivity of isatin to construct the quinoline core. The causality behind this experimental choice lies in the ready availability of isatin and the regioselective nature of the Pfitzinger condensation.
Reaction Scheme:
Caption: Pfitzinger-based synthesis of this compound.
Mechanistic Elucidation:
The reaction proceeds through the following key steps:
-
Ring Opening of Isatin: In the presence of a base, the amide bond of isatin is hydrolyzed to form the salt of isatic acid (2-aminophenylglyoxylic acid).[5] This step is crucial as it generates the necessary 2-aminoaryl keto-acid intermediate.
-
Condensation: The isatic acid salt then condenses with chloroacetone. The enolate of chloroacetone attacks the ketone of the isatic acid, and subsequent intramolecular cyclization and dehydration lead to the formation of the quinoline ring.
-
Decarboxylation: The resulting 2-methyl-3-hydroxyquinoline-4-carboxylic acid is then heated, leading to the loss of carbon dioxide to yield the final product, this compound.[4]
Experimental Protocol (Conceptual):
-
Step 1: Isatin Ring Opening. A suspension of isatin in water is treated with a base such as calcium hydroxide or potassium hydroxide and stirred to facilitate the formation of the isatic acid salt.[3]
-
Step 2: Condensation. Chloroacetone is added dropwise to the reaction mixture. The reaction is typically stirred for several hours at a controlled temperature.[3]
-
Step 3: Acidification and Isolation. The reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the 2-methyl-3-hydroxyquinoline-4-carboxylic acid. The solid is collected by filtration, washed, and dried.[3]
-
Step 4: Decarboxylation. The isolated carboxylic acid is heated in a high-boiling point solvent or neat to effect decarboxylation, yielding this compound. Purification is typically achieved by recrystallization.
Synthesis via Friedländer Annulation
This modern and often more direct approach utilizes the condensation of 2-aminobenzaldehyde with chloroacetone. This method is favored for its atom economy and often milder reaction conditions compared to classical methods.
Reaction Scheme:
Caption: Friedländer synthesis of this compound.
Mechanistic Elucidation:
The Friedländer synthesis can proceed via two possible pathways depending on the reaction conditions (acidic or basic catalysis):[1]
-
Aldol Addition First: The enolate of chloroacetone undergoes an aldol addition to the aldehyde group of 2-aminobenzaldehyde. The resulting aldol adduct then undergoes intramolecular cyclization via condensation between the amino group and the ketone, followed by dehydration to form the aromatic quinoline ring.
-
Schiff Base Formation First: The amino group of 2-aminobenzaldehyde condenses with the ketone of chloroacetone to form a Schiff base (imine). Subsequent intramolecular aldol-type condensation and dehydration yield the final product.
Detailed Experimental Protocol:
A modern, high-yield protocol for the synthesis of this compound is as follows:[8]
-
Materials:
-
2-Aminobenzaldehyde
-
Chloroacetone
-
Tetrabutylammonium bromide (Phase Transfer Catalyst)
-
Sodium hydroxide
-
Zinc oxide
-
Tetrahydrofuran (THF)
-
Water
-
-
Procedure:
-
Solution Preparation:
-
Prepare "Solution A" by dissolving 2-aminobenzaldehyde, chloroacetone, and tetrabutylammonium bromide in THF.
-
Prepare "Solution B" by dissolving sodium hydroxide and zinc oxide in water.
-
-
Reaction Mixture: Combine Solution A and Solution B. The use of a phase transfer catalyst (tetrabutylammonium bromide) is a key experimental choice to facilitate the reaction between the organic-soluble reactants and the aqueous base. Zinc oxide can act as a mild catalyst and may also aid in side-product suppression.
-
Reaction Conditions: The reaction mixture is maintained at a controlled temperature (e.g., 30°C) and can be carried out in a conventional batch reactor or a microchannel reactor for improved heat and mass transfer, leading to higher yields.[8]
-
Work-up and Purification: After the reaction is complete, the product is isolated by separation of the organic phase, followed by removal of the solvent. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
-
Section 3: Physicochemical and Spectroscopic Characterization
The unambiguous identification of this compound is reliant on a combination of physical properties and spectroscopic data. This self-validating system of characterization ensures the identity and purity of the synthesized compound.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO | [9][10] |
| Molecular Weight | 159.18 g/mol | [9][10] |
| CAS Number | 613-19-4 | [9][10] |
| Appearance | Needle-like crystals | [8] |
| Solubility | Soluble in ether, ethanol, and chloroform | [8] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of this compound.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring system, a singlet for the proton at the C4 position, a singlet for the methyl group, and a broad singlet for the hydroxyl proton. The chemical shifts and coupling patterns of the aromatic protons are diagnostic for the substitution pattern.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display ten distinct signals corresponding to the ten carbon atoms in the molecule. The chemical shifts of the carbons will be influenced by their local electronic environment (e.g., attachment to nitrogen or oxygen, position in the aromatic system).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
-
O-H Stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group, indicative of hydrogen bonding.
-
C-H Stretch: Aromatic C-H stretching vibrations will appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the methyl group will be observed in the 2850-3000 cm⁻¹ region.
-
C=C and C=N Stretch: Aromatic ring stretching vibrations (C=C and C=N) will give rise to a series of sharp bands in the 1450-1650 cm⁻¹ region.
-
C-O Stretch: The C-O stretching vibration of the hydroxyl group is expected in the 1200-1300 cm⁻¹ range.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak (M⁺): The mass spectrum will show a prominent molecular ion peak at an m/z value corresponding to the molecular weight of the compound (159.18).
-
Fragmentation Pattern: Common fragmentation pathways for alkylquinolines include the loss of a hydrogen atom (M-1) and the loss of a methyl radical (M-15).[11] Further fragmentation may involve the loss of CO, HCN, or other small neutral molecules, providing further structural information.
Section 4: Applications and Future Outlook
Historically and currently, this compound is a valuable intermediate in the synthesis of dyes. It is used in the production of disperse dyes for coloring polyester, acetate, and nylon fibers.[8]
The 3-hydroxyquinoline scaffold is also of significant interest in medicinal chemistry. Derivatives of this core structure have been investigated for a range of biological activities. The presence of the hydroxyl and methyl groups at the 2 and 3 positions provides synthetic handles for further functionalization, allowing for the generation of libraries of compounds for drug discovery screening.
The continued exploration of green and sustainable synthetic methods for quinoline derivatives, such as those utilizing microwave-assisted synthesis or novel catalytic systems, will undoubtedly lead to more efficient and environmentally friendly production of this compound and its derivatives.[12]
References
- 1. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Hydroxyquinoline Uses, Structure & Synthesis - Lesson | Study.com [study.com]
- 4. PubChemLite - this compound (C10H9NO) [pubchemlite.lcsb.uni.lu]
- 5. 8-Hydroxyquinoline - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. chemscene.com [chemscene.com]
- 11. 8-Quinolinol, 2-methyl- [webbook.nist.gov]
- 12. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Quinoline Scaffold and the Promise of 2-Methylquinolin-3-ol
An In-Depth Technical Guide to the Theoretical and Computational Study of 2-Methylquinolin-3-ol
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of medicinal chemistry, often described as a "privileged structure".[1] This is not by chance; its unique electronic properties, structural rigidity, and versatile synthetic handles have made it a recurring motif in a vast array of therapeutic agents, from antimalarials like quinine to modern antibacterial and anticancer drugs.[1][2] Within this important class of compounds, this compound (C₁₀H₉NO, Mol. Weight: 159.18 g/mol ) emerges as a molecule of significant interest.[3][4] Its structure, featuring both a hydroxyl group and a methyl-substituted heterocyclic ring, presents a fascinating landscape for theoretical exploration.
This technical guide provides a comprehensive framework for the theoretical investigation of this compound, designed for researchers, computational chemists, and drug development professionals. We will move beyond a simple recitation of methods to explore the causality behind computational choices. This document will serve as a self-validating system, grounding theoretical predictions in the principles of quantum chemistry and demonstrating their application in predicting molecular behavior, interpreting spectroscopic data, and evaluating therapeutic potential. We will dissect the molecule from the ground up, starting with its most fundamental electronic structure and culminating in its interaction with biological targets.
Part 1: Foundational Analysis - Unraveling Structure and Tautomerism
Before any properties of this compound can be accurately predicted, its most stable three-dimensional structure must be determined. A critical consideration for this molecule is the potential for tautomerism—the migration of a proton to form structural isomers that are in equilibrium. Specifically, this compound can exist in the illustrated hydroxy (-ol) form or a keto-amide (-one) form. The relative stability of these tautomers dictates the molecule's predominant form and is highly sensitive to its environment (e.g., gas phase vs. solvent), a factor that has been studied extensively in related quinoline systems.[5][6][7]
Expert Insight: Why Density Functional Theory (DFT)?
To adjudicate the stability of these tautomers, Density Functional Theory (DFT) is the computational method of choice. It offers an exceptional balance of computational efficiency and accuracy for medium-sized organic molecules. Functionals like B3LYP, paired with Pople-style basis sets such as 6-311++G(d,p), have become a gold standard for reliably predicting the geometries and relative energies of such systems.[8][9] The inclusion of diffuse functions (the "+" symbols) and polarization functions (the "d,p" in parentheses) is crucial for accurately describing the lone pairs and π-systems inherent to this compound.
Caption: Tautomeric forms of this compound.
Experimental Protocol: DFT for Tautomer Stability Analysis
-
Structure Generation: Build the 3D structures of both the hydroxy and keto tautomers of this compound using a molecular editor (e.g., GaussView, Avogadro).
-
Geometry Optimization: Perform a full geometry optimization for each tautomer in the gas phase using a DFT method (e.g., B3LYP/6-311++G(d,p)). This step finds the lowest energy conformation for each isomer. The Opt Freq keyword in Gaussian is typically used to ensure the optimized structure is a true minimum (no imaginary frequencies).
-
Energy Calculation: From the optimized output files, extract the final electronic energies (with zero-point vibrational energy correction). The tautomer with the lower absolute energy is the more stable form in the gas phase.
-
Solvation Effects: To model a more realistic chemical environment, repeat the optimization and energy calculations using a continuum solvation model, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD).[5] Specify the desired solvent (e.g., water, ethanol, DMSO) in the calculation input.
-
Data Analysis: Calculate the relative energy (ΔE) between the tautomers in both the gas phase and in solution. This reveals the thermodynamic preference and how it is influenced by the solvent's polarity.
Caption: Workflow for determining the most stable tautomer.
Data Presentation: Predicted Tautomer Stability
| Tautomer Form | Basis Set/Functional | Environment | Relative Energy (kcal/mol) | Conclusion |
| Hydroxy (-ol) | B3LYP/6-311++G(d,p) | Gas Phase | 0.00 | Reference |
| Keto (-one) | B3LYP/6-311++G(d,p) | Gas Phase | +5.8 | Hydroxy form is more stable |
| Hydroxy (-ol) | B3LYP/6-311++G(d,p) | Water (PCM) | 0.00 | Reference |
| Keto (-one) | B3LYP/6-311++G(d,p) | Water (PCM) | +2.1 | Stability shifts towards keto in polar solvent |
| (Note: Data is illustrative, based on trends for similar hydroxyquinolines.)[6][7] |
Part 2: In Silico Spectroscopy - Validating the Theoretical Model
A robust theoretical model must be able to reproduce experimental observations. By calculating spectroscopic properties and comparing them to known data, we can validate the accuracy of our chosen DFT functional, basis set, and the predicted ground-state geometry. This synergy between theory and experiment is crucial for confidence in further predictions.[10][11]
Experimental Protocol: Computational Spectroscopy
-
IR Spectrum Prediction: Using the output from the Opt Freq calculation performed in Part 1, the vibrational frequencies and their corresponding intensities can be used to generate a theoretical IR spectrum. These frequencies are often systematically overestimated and should be multiplied by a scaling factor (e.g., ~0.96 for B3LYP) for better agreement with experiment.[12]
-
NMR Chemical Shift Calculation: Perform a subsequent calculation on the optimized geometry using the Gauge-Including Atomic Orbital (GIAO) method.[5] This predicts the ¹H and ¹³C NMR chemical shifts relative to a reference compound (e.g., Tetramethylsilane, TMS), which must be calculated at the same level of theory.
-
UV-Vis Spectrum Prediction: To predict the electronic transitions that give rise to the UV-Vis spectrum, a Time-Dependent DFT (TD-DFT) calculation is required.[9] This method calculates the excitation energies from the ground state to various excited states, which correspond to the absorption wavelengths (λₘₐₓ).
Caption: Workflow for theoretical vs. experimental spectroscopic validation.
Data Presentation: Predicted vs. Experimental Spectroscopic Data
| Spectroscopic Data | Theoretical Prediction (B3LYP) | Key Feature |
| IR Frequency | ~3450 cm⁻¹ (scaled) | O-H stretch |
| ~1620 cm⁻¹ (scaled) | C=N stretch | |
| ¹H NMR | δ ~7.0-8.0 ppm | Aromatic Protons |
| δ ~2.5 ppm | Methyl (-CH₃) Protons | |
| ¹³C NMR | δ ~155 ppm | C-OH Carbon |
| δ ~148 ppm | C=N Carbon | |
| UV-Vis (TD-DFT) | λₘₐₓ ~320 nm | π → π* transition |
| (Note: Values are representative for the quinoline class and serve as a template for comparison.)[9][12][13] |
Part 3: Probing Reactivity with Frontier Molecular Orbitals
Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting chemical reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provide profound insights. The HOMO energy relates to the ability to donate an electron (nucleophilicity), while the LUMO energy relates to the ability to accept an electron (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a critical indicator of kinetic stability; a large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.[8][12]
Methodology: Global Reactivity Descriptors
From the HOMO and LUMO energies obtained from the DFT calculation, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior:[10]
-
Ionization Potential (I) ≈ -EHOMO
-
Electron Affinity (A) ≈ -ELUMO
-
Chemical Hardness (η) = (I - A) / 2
-
Chemical Softness (S) = 1 / η
-
Electronegativity (χ) = (I + A) / 2
-
Electrophilicity Index (ω) = χ² / (2η)
Caption: Relationship between FMOs and chemical reactivity.
Data Presentation: Calculated Reactivity Descriptors
| Parameter | Calculated Value (eV) | Interpretation |
| EHOMO | -6.25 | Moderate electron-donating ability |
| ELUMO | -1.10 | Moderate electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 5.15 | High kinetic stability |
| Chemical Hardness (η) | 2.58 | Resists change in electron distribution |
| Electronegativity (χ) | 3.68 | Global electrophilic nature |
| Electrophilicity Index (ω) | 2.62 | Good electrophile |
| (Note: Values are illustrative and calculated from hypothetical HOMO/LUMO energies.) |
Part 4: Evaluating Therapeutic Potential via Molecular Docking
The true power of theoretical studies is realized when they are applied to complex biological problems. Quinoline derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer effects, often by inhibiting specific enzymes.[14][15] Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand, e.g., this compound) to the active site of a second molecule (the receptor, typically a protein).[16][17]
Expert Insight: Selecting a Target
The choice of a protein target is critical. Based on the known activities of quinoline scaffolds, a relevant target could be a bacterial enzyme like DNA gyrase or a human enzyme implicated in inflammation or cancer, such as Cyclooxygenase-2 (COX-2).[17][18] A low binding energy (more negative value) from a docking simulation suggests a more favorable interaction and higher potential inhibitory activity.
Experimental Protocol: Molecular Docking Workflow
-
Ligand Preparation: The 3D structure of this compound (the most stable tautomer determined in Part 1) is energy-minimized using a force field (e.g., MMFF94). Correct protonation states are assigned.
-
Receptor Preparation: Obtain the crystal structure of the target protein from the Protein Data Bank (PDB). Prepare the receptor by removing water molecules and co-crystallized ligands, adding polar hydrogen atoms, and assigning atomic charges.
-
Grid Generation: Define a "grid box" that encompasses the known active site of the enzyme. The docking algorithm will confine its search for binding poses within this space.
-
Docking Simulation: Run the docking calculation using software like AutoDock or Schrödinger Glide.[19] The program will systematically sample different conformations and orientations of the ligand within the active site, scoring each pose.
-
Analysis of Results: Analyze the top-ranked poses. The primary metric is the binding energy (in kcal/mol). Equally important is the visual inspection of the binding mode to identify key intermolecular interactions, such as hydrogen bonds, π-π stacking, or hydrophobic contacts with active site residues.
Caption: A typical molecular docking workflow.
Data Presentation: Hypothetical Docking Results against COX-2
| Ligand | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
| This compound | -7.8 | SER-530, TYR-385 | Hydrogen Bond |
| ARG-120 | π-Cation | ||
| LEU-352, VAL-523 | Hydrophobic | ||
| (Note: Data is hypothetical for illustrative purposes.)[17] |
Conclusion
The theoretical study of this compound provides a powerful, multi-faceted approach to understanding this promising molecule. Through a logical progression of computational techniques—from establishing the ground-state tautomeric form with DFT, to validating the model against spectroscopic data, to probing reactivity with FMO theory and finally evaluating biological potential with molecular docking—we can build a comprehensive profile of the compound. This in silico-first approach does not replace experimental work but rather enhances and accelerates it, allowing researchers to prioritize synthetic efforts, rationalize observed properties, and generate testable hypotheses for drug discovery. The methods outlined in this guide represent a robust framework for unlocking the full potential of this compound and its derivatives in the ongoing search for novel therapeutics.
References
- 1. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent update on antibacterial and antifungal activity of quinoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CAS 613-19-4 | this compound - Synblock [synblock.com]
- 4. PubChemLite - this compound (C10H9NO) [pubchemlite.lcsb.uni.lu]
- 5. The experimental and theoretical study of tautomerism of 3-substituted 2-methyl-quinoline-4 (1h)-ones | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 6. researchgate.net [researchgate.net]
- 7. First-principles density functional theoretical study on the structures, reactivity and spectroscopic properties of (NH) and (OH) Tautomer's of 4-(methylsulfanyl)-3[(1Z)-1-(2-phenylhydrazinylidene) ethyl] quinoline-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benthamdirect.com [benthamdirect.com]
- 12. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]
- 13. Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4- (L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. rjptonline.org [rjptonline.org]
- 18. mdpi.com [mdpi.com]
- 19. Synthesis, Characterization and Molecular Docking of Novel Quinoline and Pyridine Derivatives – Oriental Journal of Chemistry [orientjchem.org]
physical and chemical characteristics of 2-Methylquinolin-3-ol
An In-depth Technical Guide to the Physical and Chemical Characteristics of 2-Methylquinolin-3-ol
Prepared by: Gemini, Senior Application Scientist
Foreword: The Quinoline Scaffold in Modern Chemistry
The quinoline ring system, a fusion of benzene and pyridine rings, represents what medicinal chemists refer to as a "privileged scaffold."[1] This structural motif is prevalent in a multitude of natural products and synthetic compounds, granting them a vast spectrum of pharmacological activities.[1][2] The versatility of the quinoline core allows for extensive structural modification, enabling the fine-tuning of biological and chemical properties.[1] As a specific derivative, this compound (also known as 3-Hydroxyquinaldine) serves as a critical building block and a subject of study in its own right, particularly in the synthesis of advanced materials and as a potential precursor for pharmacologically active agents. This guide provides a comprehensive technical overview of its core physical and chemical characteristics, designed for researchers, scientists, and professionals in drug development and materials science.
Molecular Identity and Core Physical Properties
This compound is a heterocyclic aromatic compound. Its structure is characterized by a quinoline core with a methyl group substituted at the C2 position and a hydroxyl group at the C3 position. This substitution pattern dictates its electronic properties, solubility, and reactivity.
Caption: Molecular structure of this compound.
A summary of its key physical and computed properties is presented below, providing a foundational dataset for experimental design.
| Property | Value | Source |
| CAS Number | 613-19-4 | [3][4][5][6] |
| Molecular Formula | C₁₀H₉NO | [3][5][6][7] |
| Molecular Weight | 159.18 g/mol | [3][5][6][7] |
| Appearance | Needle-like crystals | [4] |
| Boiling Point | 303.7 °C at 760 mmHg | [3] |
| Flash Point | 137.5 °C | [3] |
| Solubility | Soluble in ether, ethanol, and chloroform. | [4] |
| XLogP3 | 2.2 | [3] |
| Topological Polar Surface Area | 33.1 Ų | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
Expert Insight: The XLogP3 value of 2.2 suggests moderate lipophilicity, which is a critical parameter in drug design for predicting membrane permeability. The presence of both a hydrogen bond donor (the -OH group) and acceptors (the N atom and the -OH oxygen) allows for complex intermolecular interactions, influencing its melting point and solubility in protic solvents.
Spectroscopic and Structural Characterization
The unambiguous identification of this compound relies on a combination of spectroscopic techniques. Each method provides a unique fingerprint of the molecule's structure and electronic environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules.
-
¹H NMR: The proton NMR spectrum will exhibit distinct signals for the methyl protons (a singlet typically in the δ 2.0-2.5 ppm range), the aromatic protons on both the benzene and pyridine rings (a series of multiplets in the δ 7.0-8.5 ppm region), and the hydroxyl proton (a broad singlet whose chemical shift is dependent on solvent and concentration).
-
¹³C NMR: The carbon spectrum will show signals for the ten unique carbon atoms. The methyl carbon will appear upfield (around δ 20-25 ppm), while the aromatic and heterocyclic carbons will resonate downfield (δ 110-150 ppm). The carbon bearing the hydroxyl group (C3) will be significantly affected by the oxygen's electronegativity.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule. For this compound, key vibrational bands include:
-
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.
-
C-H Stretch (Aromatic): Sharp peaks typically appearing just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Sharp peaks appearing just below 3000 cm⁻¹ for the methyl group.
-
C=C and C=N Stretches: A series of sharp bands in the 1500-1650 cm⁻¹ region, corresponding to the quinoline ring system.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern.
-
Molecular Ion Peak (M⁺): The electron impact (EI) mass spectrum will show a strong molecular ion peak at an m/z corresponding to the exact mass of the molecule (159.0684 g/mol ).[3]
-
Fragmentation: Common fragmentation pathways for similar alkylquinolines involve the loss of the alkyl group or cleavage of the heterocyclic ring.[8]
Workflow for Spectroscopic Analysis
Caption: Standard workflow for spectroscopic characterization.
Synthesis and Chemical Reactivity
Understanding the synthesis and reactivity of this compound is fundamental to its application as a chemical intermediate.
Synthetic Pathway
A common and efficient method for the preparation of this compound is through the condensation of o-aminobenzaldehyde with chloroacetone.[4][7] This reaction proceeds under basic conditions, often utilizing a phase-transfer catalyst like tetrabutylammonium bromide to enhance the reaction rate and yield.[7]
Caption: Synthesis of this compound via condensation.
Key Reactivity
The chemical behavior of this compound is governed by its principal functional groups: the hydroxyl group and the quinoline nucleus.
-
Reactions of the Hydroxyl Group: The phenolic hydroxyl group can undergo standard reactions such as O-alkylation and O-acylation to form ethers and esters, respectively. These derivatizations are crucial for modifying the molecule's physical properties and for introducing new functionalities.
-
Electrophilic Aromatic Substitution: The quinoline ring can undergo electrophilic substitution reactions. The electron-donating effect of the hydroxyl group and the directing effects of the fused ring system will influence the position of substitution.
-
Condensation Reactions: As a key application, this compound is used as an intermediate in the synthesis of dyes.[4][5] For example, it undergoes condensation with phthalic anhydride to produce various disperse dyes, such as C.I. Disperse Yellow 54 and C.I. Disperse Yellow 143.[5]
Experimental Protocols: A Practical Approach
To ensure reproducibility and accuracy in research, adherence to validated experimental protocols is essential.
Protocol: Synthesis of this compound
This protocol is adapted from established literature procedures.[7]
-
Objective: To synthesize this compound from o-aminobenzaldehyde and chloroacetone.
-
Materials:
-
o-Aminobenzaldehyde
-
Chloroacetone
-
Tetrabutylammonium bromide
-
Sodium hydroxide
-
Zinc oxide (optional, can act as a catalyst/promoter)
-
Tetrahydrofuran (THF)
-
Deionized water
-
-
Procedure:
-
Prepare Solution A: In a suitable reaction vessel, dissolve o-aminobenzaldehyde, chloroacetone, and tetrabutylammonium bromide in tetrahydrofuran.
-
Prepare Solution B: In a separate vessel, prepare an aqueous solution of sodium hydroxide.
-
Mixing and Reaction: Under controlled temperature (e.g., 30 °C), slowly add Solution B to Solution A with vigorous stirring. The use of a microchannel reactor can significantly improve mixing and heat transfer, leading to higher yields and purity.[7]
-
Reaction Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up and Isolation: Once the reaction is complete, transfer the mixture to a separation funnel. Perform an aqueous work-up to remove inorganic salts. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure needle-like crystals of this compound.[4]
-
Safety, Handling, and Storage
Proper handling of all chemicals is paramount for laboratory safety.
-
GHS Hazard Classification: this compound is classified as harmful if swallowed (Acute toxicity, oral, Category 4).[3] It may also cause skin and eye irritation.[9][10]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.[10]
-
Handling: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[6][11]
Conclusion and Future Outlook
This compound is a valuable heterocyclic compound with well-defined physical and chemical properties. Its straightforward synthesis and versatile reactivity make it an important intermediate in the production of dyes and a promising scaffold for the development of novel pharmaceutical agents.[5][12] The quinoline core itself is a cornerstone of many anticancer and antimicrobial drugs, and derivatives like this compound provide a platform for further exploration in these areas.[1][12][13][14] Future research will likely focus on expanding its library of derivatives and evaluating their biological activities through high-throughput screening and detailed mechanistic studies.
References
- 1. benchchem.com [benchchem.com]
- 2. ijfmr.com [ijfmr.com]
- 3. echemi.com [echemi.com]
- 4. This compound | 613-19-4 [chemicalbook.com]
- 5. This compound [dyestuffintermediates.com]
- 6. chemscene.com [chemscene.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. 2-Methylquinolin-4-ol | C10H9NO | CID 69089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. fishersci.de [fishersci.de]
- 11. CAS 613-19-4 | this compound - Synblock [synblock.com]
- 12. A synthesis, characterization and biological activity evaluation of novel quinoline derivatives as antibacterial drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: Synthesis of 2-Methylquinolin-3-ol Derivatives
Abstract
The 2-methylquinolin-3-ol scaffold is a privileged structure in medicinal chemistry, forming the core of molecules with a wide spectrum of biological activities, including potential anticancer, antiviral, and antibacterial properties.[1] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of this compound derivatives. We will focus on a robust and widely applicable synthetic strategy, elucidating the underlying reaction mechanism, providing a detailed step-by-step protocol, and offering practical troubleshooting advice. The methodologies described herein are designed to be reproducible and scalable, facilitating the generation of novel quinoline-based compounds for further investigation.
Introduction to Synthetic Strategies
The quinoline ring system is a cornerstone of heterocyclic chemistry, and numerous classical methods have been developed for its synthesis, including the Skraup, Friedlander, and Combes reactions.[2] For the specific synthesis of 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones), the Conrad-Limpach and Gould-Jacobs reactions are paramount.[3][4]
-
Conrad-Limpach-Knorr Synthesis: This method involves the reaction of anilines with β-ketoesters. The reaction conditions, particularly temperature, dictate the final product. Lower temperatures favor the formation of a β-amino acrylate intermediate, which cyclizes to yield a 4-quinolone, whereas higher temperatures can lead to a 2-quinolone.[2]
-
Gould-Jacobs Reaction: This highly versatile reaction begins with the condensation of an aniline with an alkoxymethylenemalonate ester, such as diethyl ethoxymethylenemalonate (DEEM).[5][6] The resulting intermediate undergoes a high-temperature thermal cyclization to form the quinoline core.[7] This method is particularly effective for anilines bearing meta-electron-donating groups and provides a reliable route to 4-hydroxy-3-carboalkoxyquinolines.[5]
While several routes exist for synthesizing the target this compound scaffold, this guide will focus on a Pfitzinger-type reaction, a reliable method involving the condensation of isatin with a suitable ketone, in this case, a derivative of acetone.[8]
The Pfitzinger Reaction for this compound Synthesis
The Pfitzinger reaction provides a direct and efficient pathway to quinoline-4-carboxylic acids. For the synthesis of the target 2-methyl-3-hydroxyquinoline scaffold, a variation starting from isatin and an acetone derivative (like chloroacetone or bromoacetone) is employed.
Underlying Mechanism
The reaction proceeds through a well-defined sequence of steps, beginning with the base-catalyzed hydrolysis of the isatin amide bond.
-
Ring Opening of Isatin: In the presence of a strong base (e.g., calcium hydroxide, potassium hydroxide), the isatin ring opens to form the salt of isatic acid.[8]
-
Condensation: The isatic acid salt then condenses with an enolizable ketone, such as bromoacetone. The amino group of the opened isatin attacks the ketone's carbonyl carbon, forming a Schiff base (imine) intermediate.[9]
-
Intramolecular Cyclization: A subsequent intramolecular Claisen-type condensation occurs. The enolate formed from the ketone portion attacks the benzylic carbonyl group.[9]
-
Dehydration & Aromatization: The cyclized intermediate readily dehydrates to form the stable, aromatic quinoline ring system, yielding the final 2-methyl-3-hydroxyquinoline-4-carboxylic acid product.[8][9]
General Workflow Diagram
The following diagram illustrates the key transformations in the synthesis of 2-methyl-3-hydroxyquinoline-4-carboxylic acid via the Pfitzinger reaction.
Caption: Pfitzinger reaction workflow for 2-methyl-3-hydroxyquinoline synthesis.
Detailed Experimental Protocol
This protocol describes the synthesis of 2-methyl-3-hydroxyquinoline-4-carboxylic acid, a key intermediate that can be further modified.
Materials and Reagents
-
Isatin (98%+)
-
Potassium Hydroxide (KOH)
-
Bromoacetone (95%+, stabilized)
-
Deionized Water
-
Hydrochloric Acid (HCl), concentrated and 1M
-
Ethanol
-
Standard laboratory glassware (round-bottom flasks, reflux condenser, etc.)
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
-
pH paper or meter
Safety Precaution: Bromoacetone is a lachrymator and is corrosive. Handle this reagent in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety goggles, lab coat).
Step-by-Step Synthesis Procedure
-
Preparation of Isatic Acid Salt:
-
In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 20.0 g of potassium hydroxide in 200 mL of deionized water.
-
To this stirring solution, add 14.7 g (0.1 mol) of isatin portion-wise over 15 minutes.
-
Heat the mixture to 80-90 °C and stir for 1 hour to ensure the complete ring-opening and formation of the potassium salt of isatic acid. The initial deep red-purple color should lighten to a yellowish-orange solution.
-
-
Condensation and Cyclization:
-
Cool the reaction mixture to approximately 60 °C.
-
While maintaining vigorous stirring, slowly add 15.1 g (0.11 mol) of bromoacetone dropwise via a dropping funnel over 30 minutes. Caution: The reaction can be exothermic. Maintain the temperature between 60-70 °C.
-
After the addition is complete, heat the reaction mixture to reflux (approx. 100-105 °C) and maintain for 4-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 ethyl acetate:hexane mobile phase).
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature. The product may begin to precipitate.
-
Slowly and carefully acidify the mixture to pH 2-3 by adding 1M HCl with constant stirring. This will cause the 2-methyl-3-hydroxyquinoline-4-carboxylic acid to precipitate as a solid.
-
Stir the resulting slurry in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove any inorganic salts.
-
-
Purification and Characterization:
-
The crude product can be purified by recrystallization from hot ethanol or an ethanol/water mixture.
-
Dry the purified product in a vacuum oven at 60 °C to a constant weight. A light-yellow crystalline solid is expected.[8]
-
Characterize the final product using standard analytical techniques:
-
¹H NMR: To confirm the proton environment of the quinoline core.
-
¹³C NMR: To confirm the carbon framework.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Melting Point: To assess purity. The expected yield is typically in the range of 85-95%.[8]
-
-
Protocol Validation and Troubleshooting
Successful synthesis relies on careful control of reaction parameters. Below is a table outlining common issues and their solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete ring opening of isatin. | Ensure the isatin is fully dissolved and the solution is heated for the specified time before adding bromoacetone. |
| Incomplete cyclization. | Increase the reflux time. Confirm the reaction completion with TLC analysis before work-up. | |
| Product lost during work-up. | Ensure the solution is sufficiently acidic (pH 2-3) to fully precipitate the carboxylic acid. Use ice-cold water for washing. | |
| Dark/Oily Product | Side reactions from bromoacetone. | Add bromoacetone slowly and maintain temperature control to avoid excessive exotherms. |
| Impurities from starting materials. | Use high-purity isatin and freshly opened bromoacetone. | |
| Incomplete removal of base. | Ensure thorough washing of the filter cake with water after filtration. | |
| Reaction Stalls | Insufficient base for ring opening. | Use the correct stoichiometry of KOH. Ensure it is fully dissolved before adding isatin. |
| Low reaction temperature. | Ensure the reaction is maintained at a vigorous reflux during the cyclization step. |
Alternative and Modern Synthetic Approaches
While the Pfitzinger reaction is robust, other methods can be advantageous depending on the desired substitution pattern and available resources.
-
Friedländer Annulation: This method involves the condensation of a 2-aminobenzaldehyde or 2-aminoketone with a compound containing an α-methylene group, such as chloroacetone.[10] This provides a direct route to this compound without the carboxylic acid functionality at the 4-position.
-
Microwave-Assisted Synthesis: Many classical quinoline syntheses, including the Gould-Jacobs and Conrad-Limpach reactions, have been significantly improved by using microwave irradiation.[6][7] This technology can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner products by enabling rapid heating to high temperatures.[7]
-
Metal-Free Tandem Cyclization: Recent advances have focused on more environmentally friendly methods. For example, strategies involving the tandem cyclization of 2-styrylanilines with 2-methylquinolines have been developed, avoiding the need for transition metal catalysts.[11][12]
Conclusion
The synthesis of this compound derivatives is an essential task for medicinal chemists exploring new therapeutic agents. The Pfitzinger-type reaction detailed in this guide offers a reliable, high-yielding, and scalable protocol for accessing the core 2-methyl-3-hydroxyquinoline-4-carboxylic acid intermediate. By understanding the underlying mechanism and carefully controlling the experimental parameters, researchers can confidently synthesize this valuable scaffold and its derivatives, paving the way for the discovery of novel bioactive compounds.
References
- 1. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 3. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gould-Jacobs Reaction [drugfuture.com]
- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. ablelab.eu [ablelab.eu]
- 8. US2082358A - 2-methyl-3-hydroxyquinoline-4-car-boxylic acids and a process of preparing them - Google Patents [patents.google.com]
- 9. iipseries.org [iipseries.org]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
- 11. Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Authored by: A Senior Application Scientist
An In-Depth Guide to the Application of 2-Methylquinolin-3-ol as a Versatile Dye Intermediate
This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development and materials science on the utilization of this compound as a pivotal intermediate in the synthesis of various classes of dyes. We will delve into the core chemical principles, provide detailed, field-tested protocols, and explain the causality behind experimental choices, ensuring a blend of theoretical knowledge and practical applicability.
Introduction: The Significance of this compound in Chromophore Chemistry
This compound, also known as 3-hydroxyquinaldine, is a heterocyclic compound belonging to the quinoline family. Its molecular architecture, featuring a hydroxyl group at the 3-position, renders the aromatic system electron-rich and highly reactive towards electrophilic substitution. This inherent reactivity, combined with the stability of the quinoline core, makes it an exceptionally valuable building block for the synthesis of high-performance dyes.
Primarily, this compound serves as a precursor for two major classes of dyes: Azo Dyes and Quinophthalone Dyes (a subclass of methine dyes).[1] These dyes, particularly those in the disperse category, are integral to the coloration of hydrophobic synthetic fibers like polyester, nylon, and acetate, which are notoriously difficult to dye with water-soluble colorants.[2][3] The resulting dyes are valued for their vibrant hues, good lightfastness, and thermal stability.[4][5]
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a starting material is fundamental to successful synthesis. The key properties of this compound are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 613-19-4 | [2][6][7] |
| Molecular Formula | C₁₀H₉NO | [7][8] |
| Molecular Weight | 159.18 g/mol | [7][8] |
| Appearance | Needle-like crystals | [2] |
| Melting Point | Not specified, varies with purity | |
| Boiling Point | 303.7 °C at 760 mmHg | [6][9] |
| Density | 1.21 g/cm³ | [6][9] |
| Solubility | Soluble in ether, ethanol, chloroform | [2] |
| Topological Polar Surface Area (TPSA) | 33.12 Ų | [7] |
| XLogP3 | 2.2 | [9] |
Core Synthetic Applications and Methodologies
The utility of this compound stems from its function as a versatile coupling component or condensation partner. We will explore the synthesis of two commercially significant dye classes.
Synthesis of Azo Dyes
Azo dyes are characterized by the presence of one or more azo groups (-N=N-) connecting aromatic rings. They constitute the largest and most important class of commercial dyes. The synthesis is a two-step process:
-
Diazotization: An aromatic primary amine is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0–5 °C).[10][11] The low temperature is critical to prevent the highly unstable diazonium salt from decomposing.
-
Azo Coupling: The electrophilic diazonium salt is then reacted with an electron-rich coupling component. This compound, with its activating hydroxyl group, serves as an excellent coupling component. The coupling reaction is an electrophilic aromatic substitution.[12]
Caption: General workflow for Azo Dye synthesis.
Synthesis of Quinophthalone Dyes (Disperse Dyes)
Quinophthalone dyes are a class of methine dyes derived from the condensation of quinaldine derivatives with phthalic anhydride or its derivatives.[8] this compound reacts with phthalic anhydride under heating, often in the presence of a catalyst or in a high-boiling solvent, to form dyes such as C.I. Disperse Yellow 54.[8] This reaction involves the dehydration and cyclization of the reactants to form the characteristic chromophore.
Caption: Condensation reaction for Quinophthalone dye synthesis.
Detailed Experimental Protocols
Standard Laboratory Safety Practices, including the use of a fume hood, safety glasses, gloves, and a lab coat, are mandatory for all procedures.
Protocol 1: Synthesis of an Azo Disperse Dye from this compound
This protocol details the synthesis of a representative red azo dye by coupling diazotized 4-nitroaniline with this compound.
Materials and Reagents:
-
4-Nitroaniline
-
This compound
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Sodium Chloride (NaCl)
-
Ethanol
-
Distilled Water
-
Beakers, Erlenmeyer flasks, magnetic stirrer, ice bath, Buchner funnel, filter paper
Part A: Preparation of the Diazonium Salt Solution
-
In a 250 mL beaker, prepare a solution by carefully adding 5 mL of concentrated HCl to 20 mL of distilled water.
-
Add 1.38 g (0.01 mol) of 4-nitroaniline to the acid solution. Stir until a fine suspension of the amine salt is formed.
-
Cool the suspension to 0-5 °C in an ice-salt bath with continuous stirring. The temperature must be strictly maintained in this range.
-
In a separate beaker, dissolve 0.70 g (0.01 mol) of sodium nitrite in 10 mL of cold distilled water.
-
Add the sodium nitrite solution dropwise to the cold amine salt suspension over 10 minutes. Keep the tip of the dropping funnel below the surface of the liquid.
-
After the addition is complete, continue stirring in the ice bath for an additional 15 minutes to ensure complete diazotization. The resulting solution should be clear and pale yellow. This is the diazonium salt solution and must be used immediately.
Part B: Coupling Reaction
-
In a 500 mL beaker, dissolve 1.59 g (0.01 mol) of this compound in 50 mL of 10% aqueous sodium hydroxide solution.
-
Cool this solution to 0-5 °C in an ice-salt bath.
-
Slowly, and with vigorous stirring, add the freshly prepared diazonium salt solution (from Part A) to the alkaline solution of this compound.
-
A brightly colored precipitate (typically red or orange) will form immediately.
-
Maintain the temperature below 5 °C throughout the addition.
-
Once the addition is complete, continue stirring the reaction mixture in the ice bath for 30 minutes to ensure the coupling reaction is complete.
-
Check the pH of the mixture; it should be alkaline to ensure the coupling component remains deprotonated and reactive.
Part C: Isolation and Purification
-
Isolate the crude dye by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with a saturated sodium chloride solution to remove impurities, followed by several washes with cold distilled water until the filtrate is neutral.
-
Dry the crude product in an oven at 60-70 °C.
-
For purification, recrystallize the crude dye from a suitable solvent, such as ethanol or a DMF-water mixture.
Protocol 2: Synthesis of C.I. Disperse Yellow 54
This protocol describes the condensation of this compound with phthalic anhydride.
Materials and Reagents:
-
This compound
-
Phthalic Anhydride
-
High-boiling solvent (e.g., N,N-Dimethylformamide - DMF, or carry out as a melt)
-
Ethanol
-
Round-bottom flask, condenser, heating mantle, magnetic stirrer, Buchner funnel
Procedure:
-
In a 100 mL round-bottom flask, combine 1.59 g (0.01 mol) of this compound and 1.48 g (0.01 mol) of phthalic anhydride.[8]
-
Optional (Solvent Method): Add 20 mL of DMF.
-
Equip the flask with a condenser and a magnetic stir bar.
-
Heat the mixture to 180-200 °C using a heating mantle.
-
Maintain this temperature with stirring for 2-3 hours. The color of the mixture will deepen significantly. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into 100 mL of cold water with stirring. A yellow precipitate will form.
-
Isolate the crude product by vacuum filtration.
-
Wash the solid with water and then with a small amount of cold ethanol to remove unreacted starting materials.
-
Dry the product and recrystallize from a suitable solvent like glacial acetic acid or ethanol to obtain the purified quinophthalone dye.
Application Protocol: Dyeing Polyester with a Synthesized Disperse Dye
This is a general procedure for applying a lab-synthesized disperse dye to polyester fabric.
Materials:
-
Synthesized disperse dye
-
Dispersing agent (e.g., a lignosulfonate-based product)
-
Polyester fabric swatch
-
Acetic acid (to maintain pH 4.5-5.5)
-
High-temperature, high-pressure beaker dyeing machine or a thermosol unit.
Procedure:
-
Dye Bath Preparation: Finely grind the synthesized dye. Prepare a dispersion by pasting the dye (e.g., 1% on weight of fabric) with an equal amount of dispersing agent and a small amount of water. Add this paste to the dye bath containing water and acetic acid to adjust the pH.
-
Dyeing: Place the polyester fabric in the dye bath. Seal the dyeing vessel.
-
High-Temperature Dyeing: Ramp the temperature to 130 °C over 30 minutes and hold for 45-60 minutes. This high temperature is necessary to swell the polyester fibers, allowing the non-ionic dye molecules to penetrate.[5]
-
Cooling and Rinsing: Cool the vessel down to 70 °C and rinse the dyed fabric thoroughly with hot and then cold water.
-
Reduction Clearing: To remove surface dye and improve wash fastness, treat the fabric in a bath containing sodium hydroxide and a reducing agent (e.g., sodium hydrosulfite) at 70-80 °C for 15-20 minutes.
-
Final Wash: Rinse the fabric with hot and cold water and allow it to dry.
Safety and Handling
-
This compound: GHS classification indicates it is harmful if swallowed.[9] Avoid ingestion and inhalation of dust.
-
Aromatic Amines (e.g., 4-nitroaniline): Many are toxic and potential carcinogens. Handle with extreme care.[13]
-
Acids and Bases: Concentrated HCl and NaOH are highly corrosive. Handle with appropriate personal protective equipment.
-
Diazonium Salts: These are unstable and potentially explosive when isolated and dry. Never isolate diazonium salts. Always use them in solution immediately after preparation.[10]
-
Solvents: DMF is a reproductive toxin. Use only in a well-ventilated fume hood.
References
- 1. Polymethine dyes - Wikipedia [en.wikipedia.org]
- 2. This compound | 613-19-4 [chemicalbook.com]
- 3. Disperse Dyes - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 4. researchgate.net [researchgate.net]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. chemscene.com [chemscene.com]
- 8. This compound [dyestuffintermediates.com]
- 9. echemi.com [echemi.com]
- 10. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cuhk.edu.hk [cuhk.edu.hk]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
The Versatile Synthon: Harnessing 2-Methylquinolin-3-ol in Modern Organic Synthesis
Introduction: In the landscape of heterocyclic chemistry, quinoline scaffolds stand as privileged structures, forming the backbone of numerous pharmaceuticals, agrochemicals, and functional materials. Among the diverse array of quinoline derivatives, 2-Methylquinolin-3-ol emerges as a particularly versatile and cost-effective building block. Its unique arrangement of a nucleophilic hydroxyl group, an activatable methyl group, and a modifiable aromatic core presents a trifecta of reactive sites for strategic molecular elaboration. This guide provides an in-depth exploration of the synthetic utility of this compound, offering detailed protocols and mechanistic insights for its application in the synthesis of valuable chemical entities. For researchers, scientists, and drug development professionals, this document serves as a practical handbook for unlocking the synthetic potential of this readily accessible synthon.
The Strategic Importance of this compound
This compound is a bifunctional scaffold offering two primary reactive handles: the C3-hydroxyl group and the C2-methyl group. The phenolic nature of the hydroxyl group allows for a suite of classical O-functionalization reactions, while the methyl group, positioned adjacent to the heterocyclic nitrogen, exhibits enhanced acidity, making it amenable to a variety of C-H activation and condensation strategies. This dual reactivity allows for the sequential or, in some cases, tandem introduction of diverse functionalities, paving the way for the construction of complex molecular architectures.
The quinoline core itself is a key pharmacophore, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] By leveraging the reactivity of this compound, chemists can readily access novel libraries of quinoline-based compounds for drug discovery and development programs.
I. Functionalization of the C3-Hydroxyl Group: Gateway to Ethers and Esters
The phenolic hydroxyl group at the C3 position is a prime site for modification, enabling the modulation of physicochemical properties such as lipophilicity, solubility, and hydrogen bonding capacity. Two of the most fundamental and high-yielding transformations at this position are O-alkylation and O-acylation.
A. O-Alkylation via Williamson Ether Synthesis
The Williamson ether synthesis is a robust and reliable method for the formation of ether linkages.[3] In the context of this compound, this reaction proceeds via the deprotonation of the hydroxyl group to form a more nucleophilic phenoxide, which then undergoes an SN2 reaction with a suitable alkylating agent.
Mechanistic Rationale: The reaction is initiated by a base, which deprotonates the phenolic hydroxyl group to generate a resonance-stabilized phenoxide ion. This enhances the nucleophilicity of the oxygen atom, facilitating its attack on the electrophilic carbon of an alkyl halide. The choice of base and solvent is crucial to ensure efficient deprotonation and to promote the desired SN2 pathway over competing elimination reactions.[4]
Experimental Protocol: Synthesis of 3-Methoxy-2-methylquinoline
This protocol details the synthesis of 3-methoxy-2-methylquinoline, a common derivative.
Materials:
| Reagent/Solvent | M.W. ( g/mol ) | Amount | Moles (mmol) |
| This compound | 159.18 | 1.59 g | 10.0 |
| Sodium Hydride (60% in mineral oil) | 24.00 | 0.48 g | 12.0 |
| Methyl Iodide | 141.94 | 0.75 mL | 12.0 |
| Anhydrous Tetrahydrofuran (THF) | - | 50 mL | - |
| Saturated aq. NH4Cl | - | 20 mL | - |
| Ethyl Acetate | - | 100 mL | - |
| Brine | - | 20 mL | - |
| Anhydrous Sodium Sulfate | - | - | - |
Procedure:
-
To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N2 or Ar), add this compound (1.59 g, 10.0 mmol).
-
Add anhydrous THF (50 mL) and stir until the solid is fully dissolved.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (0.48 g of a 60% dispersion in mineral oil, 12.0 mmol) portion-wise over 10 minutes. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (0.75 mL, 12.0 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution (20 mL) at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the desired 3-methoxy-2-methylquinoline.
Causality Behind Experimental Choices:
-
Sodium Hydride: A strong base is required to fully deprotonate the phenolic hydroxyl group, driving the reaction to completion.
-
Anhydrous THF: An aprotic solvent is used to prevent the quenching of the strong base and the reactive phenoxide intermediate.
-
Inert Atmosphere: Prevents the reaction of the strong base and intermediates with atmospheric moisture and oxygen.
-
0 °C Addition: The initial deprotonation and subsequent alkylation are performed at low temperatures to control the exothermic nature of the reactions and minimize potential side reactions.
Visualization of O-Alkylation Workflow:
Caption: Workflow for the Williamson ether synthesis of this compound.
B. O-Acylation to Synthesize Ester Derivatives
Esterification of the C3-hydroxyl group is another valuable transformation, often leading to compounds with altered biological activity and metabolic stability. Acylation can be readily achieved using acyl chlorides or acid anhydrides under basic conditions.[5]
Mechanistic Rationale: The reaction proceeds via nucleophilic acyl substitution. The hydroxyl group of this compound, often deprotonated in situ by a base like pyridine or triethylamine to enhance its nucleophilicity, attacks the electrophilic carbonyl carbon of the acylating agent. The subsequent collapse of the tetrahedral intermediate and expulsion of the leaving group (chloride or carboxylate) affords the ester product.
Experimental Protocol: Synthesis of 2-Methylquinolin-3-yl Acetate
This protocol describes the acetylation of this compound using acetic anhydride.
Materials:
| Reagent/Solvent | M.W. ( g/mol ) | Amount | Moles (mmol) |
| This compound | 159.18 | 1.59 g | 10.0 |
| Acetic Anhydride | 102.09 | 1.42 mL | 15.0 |
| Pyridine | 79.10 | 10 mL | - |
| Dichloromethane (DCM) | - | 50 mL | - |
| 1 M HCl | - | 20 mL | - |
| Saturated aq. NaHCO3 | - | 20 mL | - |
| Brine | - | 20 mL | - |
| Anhydrous Magnesium Sulfate | - | - | - |
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.59 g, 10.0 mmol) in pyridine (10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.42 mL, 15.0 mmol) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane (50 mL).
-
Transfer to a separatory funnel and wash sequentially with 1 M HCl (2 x 20 mL) to remove pyridine, saturated aqueous NaHCO3 (20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
The crude product, 2-methylquinolin-3-yl acetate, can be purified by recrystallization or column chromatography if necessary.
Causality Behind Experimental Choices:
-
Pyridine: Acts as both a basic catalyst to deprotonate the hydroxyl group and as a solvent. It also scavenges the carboxylic acid byproduct when using an anhydride.
-
Acetic Anhydride: A readily available and effective acylating agent. An excess is used to ensure complete conversion.
-
Aqueous Workup: The acidic and basic washes are essential to remove the catalyst (pyridine) and any unreacted starting materials or byproducts.
II. C-H Functionalization of the C2-Methyl Group
The C2-methyl group of this compound is not a passive substituent. Its protons are acidified by the adjacent electron-withdrawing quinoline nitrogen, making this position a handle for C-C and C-N bond formation.
A. Condensation Reactions
The acidic protons of the C2-methyl group can be removed by a suitable base to generate a nucleophilic carbanion. This intermediate can then participate in condensation reactions with various electrophiles, such as aldehydes and ketones.
Mechanistic Rationale: In the presence of a base, the C2-methyl group is deprotonated to form a resonance-stabilized enamine-like intermediate. This nucleophile can then add to the carbonyl group of an aldehyde or ketone in an aldol-type condensation. Subsequent dehydration of the resulting alcohol often occurs readily to yield a styryl-type derivative.
Experimental Protocol: Synthesis of 2-(2-Phenylvinyl)quinolin-3-ol
This protocol outlines the condensation of this compound with benzaldehyde.
Materials:
| Reagent/Solvent | M.W. ( g/mol ) | Amount | Moles (mmol) |
| This compound | 159.18 | 1.59 g | 10.0 |
| Benzaldehyde | 106.12 | 1.02 mL | 10.0 |
| Acetic Anhydride | 102.09 | 5 mL | - |
| Acetic Acid | - | 10 mL | - |
Procedure:
-
To a 50 mL round-bottom flask, add this compound (1.59 g, 10.0 mmol) and benzaldehyde (1.02 mL, 10.0 mmol).
-
Add acetic anhydride (5 mL) and acetic acid (10 mL).
-
Heat the reaction mixture to reflux (approximately 120-130 °C) for 4-6 hours.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, pour the reaction mixture into ice-water (50 mL).
-
Neutralize the solution with a saturated aqueous solution of sodium carbonate.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Causality Behind Experimental Choices:
-
Acetic Anhydride/Acetic Acid: This combination serves as both the solvent and a catalyst. The acidic conditions can promote the enamine formation and the subsequent dehydration step. Acetic anhydride may also serve to activate the carbonyl group of benzaldehyde.
-
Reflux: The elevated temperature provides the necessary activation energy for the condensation and dehydration steps.
Visualization of C-H Functionalization Pathway:
Caption: General pathway for the base-mediated C-H functionalization of the C2-methyl group.
III. Applications in Drug Discovery and Development
The derivatives of this compound are of significant interest in medicinal chemistry. The quinoline core is a well-established scaffold for the development of anticancer and antimicrobial agents.[5] Functionalization of the C3-hydroxyl and C2-methyl positions allows for the fine-tuning of the molecule's interaction with biological targets and the optimization of its pharmacokinetic profile.
For instance, the introduction of various ether and ester functionalities can modulate the lipophilicity of the molecule, which is a critical parameter for cell membrane permeability and oral bioavailability. The styryl derivatives obtained from condensation reactions have been shown to possess potent biological activities, including antitumor properties. The strategic derivatization of this compound provides a straightforward entry into novel chemical space for the discovery of new therapeutic agents.
Conclusion
This compound is a powerful and underutilized building block in organic synthesis. Its dual reactivity at the C3-hydroxyl and C2-methyl positions provides a versatile platform for the synthesis of a wide array of functionalized quinoline derivatives. The protocols and mechanistic discussions presented in this guide are intended to empower researchers to confidently employ this synthon in their synthetic endeavors. By understanding the underlying principles of its reactivity, chemists can strategically design and execute synthetic routes to novel molecules with potential applications in medicine, materials science, and beyond.
References
- 1. youtube.com [youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsonline.com [ijpsonline.com]
- 5. A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Imaging with 2-Methylquinolin-3-ol
For Researchers, Scientists, and Drug Development Professionals
A Novel Fluorophore for Cellular Imaging: Unveiling the Potential of 2-Methylquinolin-3-ol
Introduction
The quinoline scaffold is a cornerstone in the development of fluorescent probes due to its inherent photophysical properties and synthetic versatility.[1][2] Modifications to the quinoline core can modulate its spectral characteristics, making it a highly tunable platform for various imaging applications, including live-cell imaging and pH sensing.[1][3] This application note introduces this compound, a simple quinoline derivative, as a potential fluorescent probe for cellular imaging. We will explore its fundamental properties, provide a detailed synthesis protocol, and offer comprehensive guidelines for its application in fluorescence microscopy. While specific photophysical data for this compound is not extensively documented in publicly available literature, we will provide estimated characteristics based on closely related quinoline derivatives to guide initial experimental design.
Physicochemical Properties of this compound
This compound is a small organic molecule with the following key identifiers:
| Property | Value | Reference |
| Chemical Formula | C₁₀H₉NO | [2][4] |
| Molecular Weight | 159.18 g/mol | [2][4] |
| CAS Number | 613-19-4 | [2][4] |
Fluorescent Properties: An Investigative Outlook
The fluorescence of quinoline derivatives is often characterized by intramolecular charge transfer (ICT), which can result in a large Stokes shift, a desirable feature for minimizing self-quenching and improving signal-to-noise ratio in imaging experiments. The photophysical properties of these compounds are also frequently sensitive to their local environment, a phenomenon known as solvatochromism. This sensitivity can be exploited for sensing applications.
Estimated Photophysical Properties
Based on the analysis of various quinoline derivatives, the following are estimated photophysical properties for this compound. It is crucial to note that these values are predictive and require experimental verification.
| Parameter | Estimated Value | Notes |
| Excitation Maximum (λex) | ~350 - 380 nm | Quinoline derivatives often absorb in the near-UV to blue region of the spectrum. |
| Emission Maximum (λem) | ~450 - 500 nm | A significant Stokes shift is anticipated, resulting in emission in the blue-green region. |
| Stokes Shift | >100 nm | Large Stokes shifts are a common feature of ICT-based fluorophores. |
| Quantum Yield (Φ) | Variable | The quantum yield will be highly dependent on the solvent and local environment. |
| Solvatochromism | Expected | A red shift in emission is predicted with increasing solvent polarity. |
| pH Sensitivity | Likely | The phenolic hydroxyl group and the quinoline nitrogen suggest potential pH-dependent fluorescence. |
Synthesis of this compound
A reliable synthesis of this compound involves the condensation of o-aminobenzaldehyde with chloroacetone. The following protocol is adapted from established methods.
Diagram of Synthetic Pathway
References
Application Notes & Protocols: 2-Methylquinolin-3-ol as a Versatile N,O-Bidentate Ligand in Coordination Chemistry
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and materials scientists on the use of 2-Methylquinolin-3-ol as a versatile ligand in coordination chemistry. We delve into the ligand's synthesis, its structural nuances including tautomerism, and its behavior as a robust N,O-bidentate chelating agent. Detailed, field-proven protocols are provided for the synthesis of the ligand and its subsequent coordination with metal ions. Furthermore, we discuss the characterization techniques essential for verifying complex formation and explore the potential applications of the resulting metal complexes, particularly in the realms of drug development and materials science. This guide is designed to be a self-contained resource, explaining the causality behind experimental choices to empower researchers to adapt and innovate upon these foundational methods.
Introduction: The Quinoline Scaffold in Modern Chemistry
Quinoline and its derivatives represent a privileged class of nitrogen-containing heterocyclic compounds, prevalent in natural products and forming the core of numerous pharmacologically active agents.[1] Their rigid, planar structure and inherent ability to coordinate with metal ions make them exceptional building blocks in both medicinal chemistry and materials science. The introduction of specific functional groups onto the quinoline scaffold allows for the fine-tuning of electronic properties, steric hindrance, and coordination behavior.
This compound (CAS: 613-19-4) is a particularly interesting derivative.[2][3] It possesses two key features for coordination: a Lewis basic quinoline nitrogen atom and an adjacent hydroxyl group at the 3-position. This arrangement facilitates the formation of a stable five-membered chelate ring upon coordination with a metal ion, a motif known to enhance the stability of the resulting complex. The coordination of such bioactive organic molecules to metal centers is a key strategy for overcoming limitations of purely organic drugs, often leading to enhanced biological activity and novel mechanisms of action.[4][5] This guide will explore the practical synthesis and coordination chemistry of this promising ligand.
Part I: The Ligand - Synthesis and Characterization of this compound
A reliable and high-yielding synthesis of the ligand is the cornerstone of any study in its coordination chemistry. The most common and efficient route involves the condensation of o-aminobenzaldehyde with chloroacetone.[2][6]
Protocol 1: High-Yield Synthesis of this compound via Microchannel Reactor
This protocol is adapted from a high-yield procedure that leverages the efficiency of microchannel reactors for precise control over reaction conditions.[6] The use of a phase-transfer catalyst, tetrabutylammonium bromide, is critical for facilitating the reaction between the aqueous and organic phases.
Materials & Reagents:
-
o-Aminobenzaldehyde
-
Chloroacetone
-
Tetrabutylammonium bromide (TBAB)
-
Tetrahydrofuran (THF), reagent grade
-
Sodium hydroxide (NaOH)
-
Zinc oxide (ZnO)
-
Deionized water
-
Microchannel reactor system
-
Preheater and separation tank
Step-by-Step Procedure:
-
Solution Preparation (Organic Phase): In a suitable vessel, prepare the first solution by dissolving o-aminobenzaldehyde, chloroacetone, and tetrabutylammonium bromide in tetrahydrofuran. A recommended mass ratio is 1:0.75:0.10, respectively.[6]
-
Solution Preparation (Aqueous Phase): In a separate vessel, prepare the second solution by dissolving sodium hydroxide and zinc oxide in deionized water. A recommended mass ratio of NaOH and ZnO relative to the starting o-aminobenzaldehyde is 0.75:0.10.[6]
-
Mixing and pH Adjustment: Combine the first and second solutions to obtain a mixed solution. The pH of this final mixture should be approximately 12.3. The basic conditions are necessary to promote the condensation reaction.
-
Reaction Execution:
-
Pump the mixed solution into a preheater set to 30°C.
-
Introduce the preheated reaction solution into the microchannel reactor, maintaining the temperature at 30°C.
-
Set the flow rate of the mixed solution to approximately 66 mL/min. The microchannel reactor provides a high surface-area-to-volume ratio, ensuring efficient heat and mass transfer, which contributes to the high yield.[6]
-
-
Product Isolation: The product stream exiting the reactor is directed into a separation tank. The this compound product, being more soluble in the organic phase, can be isolated by standard liquid-liquid extraction procedures, followed by solvent evaporation.
-
Purification and Verification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture. The final product should be characterized by ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its identity and purity. This method has been reported to achieve yields as high as 96.4%.[6]
Structural Considerations: Tautomerism
Understanding the potential tautomeric forms of this compound is crucial as it dictates the available coordination sites. The molecule can exist in equilibrium between the enol form (3-hydroxy) and the keto form (quinolin-3(4H)-one). While studies on related 3-substituted 2-methyl-quinolin-4(1H)-ones suggest a strong preference for the keto form in solution, the 3-hydroxy tautomer is the one that typically participates in coordination following deprotonation.[7][8] The deprotonation of the hydroxyl group by a base shifts the equilibrium and generates the anionic N,O-donor ligand.
Part II: Coordination Chemistry of this compound
The deprotonated form of this compound acts as a monobasic bidentate ligand, coordinating to a metal center through the quinoline nitrogen and the phenolate oxygen. This N,O-coordination forms a thermodynamically stable five-membered ring.[9]
Protocol 2: General Synthesis of a Metal(II)-[2-Methylquinolin-3-olate]₂ Complex
This protocol provides a general methodology for synthesizing neutral complexes with a 1:2 metal-to-ligand stoichiometry, applicable to various divalent transition metals (e.g., Cu(II), Ni(II), Co(II), Zn(II)).
Causality: The ligand is first dissolved in a suitable alcohol. A base (e.g., NaOH or an amine) is then added to deprotonate the hydroxyl group, forming the active ligand anion (the olate). The metal salt, dissolved separately, is then added to the ligand solution. The complex precipitates upon formation or after slight concentration of the solvent. The reaction is often heated to ensure completion.
Materials & Reagents:
-
This compound (Ligand, L)
-
A divalent metal salt (e.g., CuCl₂·2H₂O, Ni(OAc)₂·4H₂O, Zn(NO₃)₂·6H₂O)
-
Methanol or Ethanol, absolute
-
Sodium hydroxide (0.1 M solution) or Triethylamine (Et₃N)
-
Magnetic stirrer with hotplate
-
Reflux condenser
Step-by-Step Procedure:
-
Ligand Solution: Dissolve 2.0 mmol of this compound in 25 mL of methanol in a 100 mL round-bottom flask. Stir until fully dissolved.
-
Deprotonation: While stirring, add 2.0 mmol of a base. If using 0.1 M NaOH, this corresponds to 20 mL. If using triethylamine, add the stoichiometric amount (~0.28 mL). Stir for 15 minutes at room temperature. This step is crucial for generating the anionic form of the ligand, which is a much stronger chelator.
-
Metal Salt Solution: In a separate beaker, dissolve 1.0 mmol of the chosen metal(II) salt in 10 mL of methanol. Gentle warming may be necessary.
-
Complexation Reaction: Add the metal salt solution dropwise to the stirring ligand solution over 10 minutes. A color change and/or the formation of a precipitate is typically observed immediately.
-
Reaction Completion: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approx. 65°C for methanol) for 2-3 hours with continuous stirring. This ensures the reaction goes to completion and can improve the crystallinity of the product.
-
Isolation: Allow the mixture to cool to room temperature. If a precipitate has formed, collect it by vacuum filtration. If not, reduce the solvent volume by half using a rotary evaporator to induce precipitation.
-
Washing and Drying: Wash the collected solid product sequentially with small portions of cold methanol and then diethyl ether to remove unreacted starting materials and other impurities. Dry the complex in a vacuum desiccator.
Part III: Characterization of Coordination Complexes
Confirming the successful synthesis of a coordination complex requires a suite of analytical techniques. The table below summarizes the key methods and the expected observations upon complexation of this compound.
| Technique | Purpose | Expected Observation for Complex Formation |
| FT-IR Spectroscopy | Identify ligand coordination sites. | Disappearance of the broad O-H stretching band (~3300-3400 cm⁻¹). A shift in the C-O stretching frequency. A noticeable shift in the quinoline C=N stretching vibration to a different wavenumber, indicating nitrogen coordination. |
| Elemental Analysis | Determine the metal-to-ligand ratio. | The experimentally determined percentages of C, H, and N should match the calculated values for the proposed complex formula (e.g., M(C₁₀H₈NO)₂). |
| UV-Visible Spectroscopy | Probe electronic transitions. | Shift in the ligand's π→π* and n→π* absorption bands. Appearance of new, lower-energy bands in the visible region for d-block metals (e.g., Cu(II), Ni(II), Co(II)) corresponding to d-d transitions, which are indicative of the complex's geometry. |
| Magnetic Susceptibility | Determine the number of unpaired electrons. | For paramagnetic metal centers like Cu(II) (d⁹) or Ni(II) (d⁸ in octahedral geometry), the measured magnetic moment will be non-zero and can be used to infer the geometry and spin state of the complex. |
| Mass Spectrometry | Confirm the molecular weight of the complex. | The mass spectrum should show a peak corresponding to the molecular ion of the expected complex, or characteristic fragmentation patterns. |
Part IV: Applications and Future Directions
The strategic coordination of bioactive ligands like this compound to metal ions opens avenues for developing novel therapeutic agents and functional materials.[4]
-
Drug Development: Many quinoline-based metal complexes exhibit enhanced biological activities compared to the free ligands.[10][11] The chelation can increase the lipophilicity of the molecule, facilitating its transport across cell membranes.[12] The resulting this compound complexes are prime candidates for screening as:
-
Materials Science: The rigid and planar nature of the quinoline ring can lead to interesting photophysical properties. The resulting complexes could be explored for applications in:
-
Photoluminescent Materials: Coordination polymers and discrete complexes based on quinoline ligands have shown promise as components in light-emitting devices.[14]
-
Catalysis: The metal center, activated by the electronic properties of the quinoline ligand, could serve as a catalyst for various organic transformations.
-
Future work should focus on synthesizing a library of complexes with different metal ions (e.g., Ru, Pt, Ga, In) and systematically evaluating their biological activities and material properties. Investigating the formation of mixed-ligand complexes could further diversify the chemical space and lead to compounds with highly specialized functions. [15]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 613-19-4 [chemicalbook.com]
- 3. CAS 613-19-4 | this compound - Synblock [synblock.com]
- 4. Pharmaceutical Applications of Metal Complexes and Derived Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metal Complexes for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. The experimental and theoretical study of tautomerism of 3-substituted 2-methyl-quinoline-4 (1h)-ones | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis Characterization and Biological Activities of Coordination Compounds of 4-Hydroxy-3-nitro-2H-chromen-2-one and Its Aminoethanoic Acid and Pyrrolidine-2-carboxylic Acid Mixed Ligand Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. isca.me [isca.me]
- 11. researchgate.net [researchgate.net]
- 12. Drug design strategies with metal-hydroxyquinoline complexes | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. jchemlett.com [jchemlett.com]
Application Note: A Comprehensive Protocol for the Laboratory Synthesis of 2-Methylquinolin-3-ol
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, exhibiting a wide range of biological activities and functional applications.[1][2] 2-Methylquinolin-3-ol, a key derivative, serves as a vital intermediate in the synthesis of pharmaceuticals and disperse dyes.[3][4][5][6] This application note provides a detailed, field-proven experimental protocol for the synthesis of this compound, designed for researchers in organic synthesis, medicinal chemistry, and drug development. We present a robust methodology based on a modified Friedländer annulation, detailing the reaction mechanism, step-by-step procedures, purification, and characterization. The causality behind experimental choices is explained to empower researchers with a deep understanding of the synthesis, ensuring reproducibility and success.
Introduction: The Significance of the Quinoline Scaffold
Quinoline and its derivatives are heterocyclic aromatic compounds that form the structural basis for a vast number of natural products, synthetic drugs, and functional materials.[1] The quinoline core is particularly prominent in pharmaceuticals, demonstrating broad therapeutic potential, including antimalarial, anticancer, anti-inflammatory, and antibacterial properties.[1][2]
This compound (CAS No: 613-19-4) is a valuable building block derived from this privileged scaffold.[7] Its utility is primarily recognized in two areas:
-
Dye Intermediates: It is a precursor for several commercial dyes, including C.I. Disperse Yellow 54 and C.I. Solvent Yellow 114, used for dyeing polyester and other synthetic fibers.[3][4]
-
Pharmaceutical Synthesis: The hydroxyl and methyl groups at the 2- and 3-positions offer reactive sites for further molecular elaboration, making it a versatile starting material for creating libraries of complex molecules in drug discovery programs.[5][8]
This guide provides a reliable and efficient protocol for the synthesis of this compound via the base-catalyzed condensation of 2-aminobenzaldehyde with chloroacetone.
Synthetic Strategy and Mechanistic Insights
The synthesis of the quinoline ring can be achieved through several classic named reactions, such as the Skraup, Doebner-von Miller, and Friedländer syntheses.[1][9] For preparing this compound, a variation of the Friedländer synthesis is exceptionally effective. This approach involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, followed by cyclodehydration.[1]
Our selected protocol utilizes 2-aminobenzaldehyde and chloroacetone as the key reactants. The reaction proceeds through the following mechanistic steps:
-
Initial Condensation: The reaction is initiated by a base (e.g., sodium hydroxide), which facilitates the condensation between the amino group of 2-aminobenzaldehyde and the carbonyl group of chloroacetone. This forms an intermediate enamine or Schiff base.
-
Intramolecular Cyclization: The enamine intermediate then undergoes an intramolecular nucleophilic attack on the aldehyde's carbonyl carbon. This aldol-type condensation forms a new six-membered ring.
-
Dehydration/Aromatization: The final step is the elimination of a water molecule (dehydration) from the cyclic intermediate, which results in the formation of the stable, aromatic quinoline ring system.
The use of a phase-transfer catalyst, such as tetrabutylammonium bromide, is beneficial for reactions involving reagents in separate aqueous and organic phases, enhancing reaction rates and yield.[10]
Caption: Figure 1: Reaction Mechanism.
Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis with a theoretical yield of approximately 1.59 g.
Materials and Reagents
| Reagent/Material | CAS No. | Molecular Formula | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Supplier Example |
| 2-Aminobenzaldehyde | 529-23-7 | C₇H₇NO | 121.14 | 10.0 | 1.21 g | Sigma-Aldrich |
| Chloroacetone | 78-95-5 | C₃H₅ClO | 92.53 | 8.0 | 0.74 g (0.63 mL) | Sigma-Aldrich |
| Sodium Hydroxide (NaOH) | 1310-73-2 | NaOH | 40.00 | 18.75 | 0.75 g | Fisher Scientific |
| Tetrabutylammonium Bromide (TBAB) | 1643-19-2 | C₁₆H₃₆BrN | 322.37 | 0.31 | 0.10 g | TCI Chemicals |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | C₄H₈O | 72.11 | - | 30 mL | Acros Organics |
| Deionized Water | 7732-18-5 | H₂O | 18.02 | - | 10 mL | In-house |
| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 88.11 | - | ~100 mL | VWR Chemicals |
| Brine (Saturated NaCl solution) | 7647-14-5 | NaCl | 58.44 | - | ~30 mL | In-house |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | 120.37 | - | ~2 g | Sigma-Aldrich |
Safety Precautions
-
General: Conduct the entire experiment in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.
-
Chloroacetone: Highly toxic and a potent lachrymator (causes tearing). Handle with extreme care. Avoid inhalation of vapors and contact with skin and eyes.
-
Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with care.
-
Tetrahydrofuran (THF): Highly flammable liquid and vapor. Can form explosive peroxides upon exposure to air. Use an anhydrous grade and handle away from ignition sources.
Step-by-Step Synthesis Procedure
-
Reagent Preparation:
-
Organic Phase: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminobenzaldehyde (1.21 g, 10.0 mmol) and tetrabutylammonium bromide (0.10 g, 0.31 mmol) in anhydrous tetrahydrofuran (30 mL).
-
Aqueous Phase: In a separate beaker, dissolve sodium hydroxide (0.75 g, 18.75 mmol) in deionized water (10 mL). Caution: The dissolution is exothermic. Allow the solution to cool to room temperature.
-
-
Reaction Execution:
-
Begin stirring the organic phase solution in the round-bottom flask.
-
Slowly add chloroacetone (0.63 mL, 8.0 mmol) to the stirred THF solution.
-
Add the aqueous sodium hydroxide solution dropwise to the flask over 5 minutes.
-
Heat the reaction mixture to 30-35 °C using a water bath and stir vigorously for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 7:3 Hexane:Ethyl Acetate). The starting material (2-aminobenzaldehyde) should be consumed, and a new, more polar spot corresponding to the product should appear.
-
-
Work-up and Extraction:
-
After the reaction is complete, cool the flask to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Add 50 mL of ethyl acetate and 20 mL of deionized water. Shake vigorously and allow the layers to separate.
-
Collect the organic layer. Extract the aqueous layer again with ethyl acetate (2 x 25 mL).
-
Combine all organic layers.
-
Wash the combined organic layer with brine (30 mL) to remove residual water and inorganic salts.
-
Dry the organic layer over anhydrous magnesium sulfate (~2 g), swirl, and let it stand for 10 minutes.
-
Filter the drying agent and wash the solid with a small amount of ethyl acetate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid.
-
Purification and Characterization
-
Purification:
-
The most common method for purifying the crude solid is recrystallization .
-
Dissolve the crude product in a minimum amount of hot ethanol or an ethanol/water mixture.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
-
Characterization:
-
Appearance: Needle-like crystals.[3]
-
Expected Yield: 75-90% (after purification). A yield of up to 96% has been reported under optimized conditions.[10]
-
Spectroscopic Data: Confirm the structure using standard analytical techniques.[11]
-
¹H NMR: Expect signals for the methyl group, the aromatic protons on both rings, and the hydroxyl proton.
-
¹³C NMR: Expect 10 distinct carbon signals corresponding to the structure.
-
Mass Spectrometry (MS): The molecular ion peak [M]+ should be observed at m/z = 159.18.
-
-
Experimental Workflow Diagram
Caption: Figure 2: Experimental Workflow.
Discussion and Troubleshooting
-
Causality of Reagent Choices:
-
Stoichiometry: A slight sub-stoichiometric amount of chloroacetone relative to 2-aminobenzaldehyde is used to minimize potential side reactions involving excess chloroacetone and to ensure the complete consumption of the more valuable aldehyde.
-
Base: Sodium hydroxide is a strong, inexpensive base sufficient to catalyze the condensation reactions. The quantity is crucial; too little will result in a sluggish reaction, while too much can promote unwanted side reactions.
-
Solvent: THF is an excellent solvent for the organic reactants and is relatively inert under these basic conditions. Its miscibility with water helps facilitate the reaction at the phase interface, which is further enhanced by the TBAB catalyst.
-
-
Critical Parameters and Troubleshooting:
-
Low Yield: If the yield is poor, ensure the 2-aminobenzaldehyde is of high purity, as it can oxidize upon storage. Also, confirm that the THF is anhydrous, as water can interfere with the initial condensation steps. The reaction temperature should be maintained carefully; higher temperatures may lead to decomposition or side-product formation.
-
Purification Issues: If the product does not crystallize well, it may be impure. An alternative purification method is column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.
-
Reaction Stalling: If TLC analysis shows the reaction is not progressing, a small additional portion of the NaOH solution can be added. Ensure vigorous stirring to maximize the interaction between the two phases.
-
Conclusion
This application note provides a scientifically grounded and detailed protocol for the synthesis of this compound. By explaining the underlying mechanism and the rationale for each step, this guide equips researchers with the necessary tools to reproduce this synthesis reliably and safely. The presented method is high-yielding, uses readily available reagents, and serves as an excellent entry point for the further exploration of quinoline chemistry in drug discovery and materials science.
References
- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 613-19-4 [chemicalbook.com]
- 4. This compound [dyestuffintermediates.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. CAS 613-19-4 | this compound - Synblock [synblock.com]
- 8. Synthesis of Quinoline Derivatives: Discovery of a Potent and Selective Phosphodiesterase 5 Inhibitor for the Treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iipseries.org [iipseries.org]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
- 11. dev.spectrabase.com [dev.spectrabase.com]
Application Notes & Protocols: A Framework for Evaluating 2-Methylquinolin-3-ol as a Novel Chemical Probe for Biological Studies
Introduction: The Quinoline Scaffold and the Untapped Potential of 2-Methylquinolin-3-ol
The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of pharmacologically active compounds.[1][2] From the historic antimalarial quinine to modern anticancer and antiviral drugs, quinoline derivatives have demonstrated a remarkable capacity to interact with diverse biological targets.[3][4] This broad bioactivity is attributed to the unique electronic and structural features of the fused aromatic system, which facilitates interactions with enzymes, receptors, and nucleic acids.[1]
This guide focuses on This compound (CAS: 613-19-4), a simple derivative of the quinoline core.[5][6] While its primary documented application is in the synthesis of industrial dyes, such as C.I. Disperse Yellow 54, its structural similarity to biologically active quinolines suggests it may possess uncharacterized pharmacological potential.[5][7]
The objective of these application notes is not to present this compound as a validated chemical probe for a known target, as such data is not yet established in the public domain. Instead, this document provides a comprehensive, scientifically-grounded framework for researchers to systematically investigate the biological effects of this compound. We will outline a logical progression of experiments, from initial cytotoxicity screening to mechanistic pathway analysis, enabling researchers to assess its potential as a novel chemical probe for their own biological studies.
Physicochemical Properties and Synthesis Overview
A foundational understanding of a compound's properties is critical before embarking on biological assays.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 613-19-4 | [5][6] |
| Molecular Formula | C₁₀H₉NO | [6][7][8] |
| Molecular Weight | 159.18 g/mol | [6][7][8] |
| Appearance | Needle crystals | [5] |
| Solubility | Soluble in ether, ethanol, chloroform | [5] |
Synthesis Synopsis: this compound can be reliably synthesized via the condensation of o-aminobenzaldehyde with chloroacetone.[5][9] One efficient method involves a two-phase system using tetrahydrofuran and water with sodium hydroxide as a base and tetrabutylammonium bromide as a phase-transfer catalyst, which can achieve high yields.[9] Researchers should ensure a purity of >98% via methods like NMR or HPLC before use in biological assays.
Part 1: Foundational Investigation - Cytotoxicity Profiling
Application Note: Establishing a Biological Activity Window
Before exploring any specific mechanism, it is imperative to determine the concentration range at which this compound affects cell viability. The half-maximal inhibitory concentration (IC50) is a key quantitative measure of a compound's potency. This initial screen across various cell lines (e.g., cancerous vs. non-cancerous) provides the first clue to its potential selectivity and establishes the appropriate concentrations for subsequent, more complex mechanistic assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing metabolic activity, which serves as a proxy for cell viability.[10][11]
Experimental Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol details the steps to determine the IC50 value of this compound in a chosen cell line.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast, A549 for lung).[10][12]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).[10]
-
96-well cell culture plates.
-
This compound (dissolved in DMSO to create a 10-100 mM stock solution).
-
MTT solution (5 mg/mL in sterile PBS).[10]
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl).[10]
-
Multichannel pipette and microplate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for attachment.[10]
-
Compound Preparation: Prepare a series of dilutions of the this compound stock solution in complete culture medium. A typical final concentration range for screening is 0.1 to 100 µM. Ensure the final DMSO concentration in the wells is below 0.5% to avoid solvent toxicity.[10]
-
Cell Treatment: Carefully remove the old medium from the wells. Add 100 µL of the medium containing the various concentrations of this compound.
-
Controls: Include "vehicle control" wells (medium with the same final concentration of DMSO) and "untreated control" wells (medium only). A positive control using a known cytotoxic drug (e.g., Doxorubicin) is also recommended.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.[10]
-
MTT Addition: After incubation, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours. During this time, metabolically active cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.[10]
-
Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Data Presentation: Example IC50 Table
| Cell Line | Tissue of Origin | IC50 (µM) after 48h |
| MCF-7 | Breast Adenocarcinoma | Experimental Result |
| A549 | Lung Carcinoma | Experimental Result |
| HCT 116 | Colon Carcinoma | Experimental Result |
| NIH3T3 | Mouse Fibroblast (Non-cancerous) | Experimental Result |
Visualization 1: MTT Assay Workflow
Caption: Workflow for determining cytotoxicity using the MTT assay.
Part 2: Probing the Mechanism of Action
Application Note: Uncovering Cellular Pathways
Should this compound exhibit significant cytotoxicity, particularly with selectivity for cancer cells, the next logical step is to investigate how it induces cell death. Many quinoline-based anticancer agents function by inducing apoptosis (programmed cell death) or by interfering with critical cell survival signaling pathways.[2][13] The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell growth and survival and is frequently dysregulated in cancer, making it a common target for quinoline derivatives.[2][14]
Experimental Protocol 2a: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
6-well plates.
-
Annexin V-FITC/PI Apoptosis Detection Kit.
-
1X Annexin V Binding Buffer.
-
Cold PBS.
-
Flow cytometer.
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around its IC50 value (e.g., 0.5x, 1x, and 2x IC50) for a predetermined time (e.g., 24 hours). Include a vehicle control.
-
Cell Harvesting: Harvest both floating and adherent cells. For adherent cells, use trypsin and neutralize. Combine all cells from each well and pellet by centrifugation.[13]
-
Washing: Wash the cell pellets twice with cold PBS.[13]
-
Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[13]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to the cell suspension.[13]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Healthy cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.
Visualization 2a: Apoptosis Assay Workflow
Caption: Workflow for detecting apoptosis via Annexin V/PI staining.
Experimental Protocol 2b: Western Blotting for PI3K/Akt/mTOR Pathway Analysis
This protocol assesses changes in the phosphorylation status of key proteins in a signaling cascade.
Materials:
-
Cancer cell line of interest.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running and transfer buffers.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-Actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
Procedure:
-
Cell Treatment & Lysis: Treat cells with this compound as described previously. After treatment, wash cells with cold PBS and lyse using RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample and load onto an SDS-PAGE gel for electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (e.g., anti-p-Akt) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.
-
Secondary Antibody Incubation: Wash the membrane several times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To analyze total protein levels (e.g., total Akt) or a loading control (e.g., Actin), the membrane can be stripped of the first set of antibodies and re-probed. A decrease in the ratio of phosphorylated protein to total protein indicates pathway inhibition.
Visualization 2b: PI3K/Akt/mTOR Signaling Pathway
Caption: Simplified PI3K/Akt/mTOR pathway with hypothetical inhibition points.
Part 3: Towards a Validated Chemical Probe
Application Note: The Principles of Target Validation
If the preceding experiments reveal a consistent and potent biological activity, the ultimate goal is to identify the direct molecular target of this compound. A good chemical probe must demonstrate not only cellular activity but also evidence of engaging its intended target in a cellular context.[15] Target validation is the process of demonstrating that modulating a specific protein or pathway produces the desired therapeutic effect.[16] This can be achieved through complementary "chemical" and "genetic" approaches.[16] Chemical validation uses the probe itself to link target engagement with a cellular phenotype, while genetic methods like gene knockout or knockdown can mimic the effect of a probe, providing the highest level of validation.[16] Should a direct target be identified (e.g., through affinity chromatography, thermal shift assays, or computational modeling), this compound could then be optimized to improve potency, selectivity, and drug-like properties, transitioning it from a "hit" compound to a true chemical probe.
Visualization 3: Target Validation Workflow
Caption: Conceptual workflow from a hit compound to a validated chemical probe.
Conclusion
This compound represents an intriguing yet understudied molecule. While its established role is in materials science, its quinoline core provides a strong rationale for biological investigation. This guide has provided a structured, multi-step approach for any researcher interested in exploring its potential as a chemical probe. By starting with broad cytotoxicity screening and progressing to specific mechanistic assays, one can systematically build a biological profile for this compound. This framework ensures that any observed activity is rigorously characterized, paving the way for potential discovery of novel biological functions and the development of a new tool for chemical biology.
References
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biologically Active Quinoline and Quinazoline Alkaloids Part II - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | 613-19-4 [chemicalbook.com]
- 6. CAS 613-19-4 | this compound - Synblock [synblock.com]
- 7. This compound [dyestuffintermediates.com]
- 8. PubChemLite - this compound (C10H9NO) [pubchemlite.lcsb.uni.lu]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4- (L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Demonstrating In-Cell Target Engagement Using a Pirin Protein Degradation Probe (CCT367766) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Target Validation: Linking Target and Chemical Properties to Desired Product Profile - PMC [pmc.ncbi.nlm.nih.gov]
analytical techniques for 2-Methylquinolin-3-ol detection
An Application Guide to the Analytical Determination of 2-Methylquinolin-3-ol
Abstract
This comprehensive application note provides a detailed guide to the analytical techniques for the detection and quantification of this compound, a key intermediate in the synthesis of various dyes and a potential impurity in pharmaceutical manufacturing.[1][2] Recognizing the need for robust and reliable analytical methods in research, quality control, and drug development, this document outlines field-proven protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Additionally, it touches upon complementary spectroscopic and electrochemical methods. The causality behind experimental choices is explained, and each protocol is designed as a self-validating system, incorporating best practices for system suitability and method validation in line with regulatory expectations.[3][4][5]
Introduction: The Analytical Imperative for this compound
This compound (C₁₀H₉NO) is a heterocyclic aromatic compound featuring a quinoline core substituted with a methyl group at the 2-position and a hydroxyl group at the 3-position.[6][7] Its primary industrial application is as a precursor for disperse dyes used on polyester and other synthetic fibers.[1][2] The accurate and sensitive quantification of this compound is critical for several reasons:
-
Process Monitoring: In chemical synthesis, tracking the consumption of this compound and the formation of products is essential for process optimization and yield calculation.[8]
-
Quality Control: For dye manufacturing, the purity of this intermediate directly impacts the quality, color, and performance of the final product.
-
Impurity Profiling: In pharmaceutical development, quinoline derivatives can be related substances or degradation products. Regulatory bodies require that impurities in active pharmaceutical ingredients (APIs) are identified and quantified to ensure patient safety.[3][9]
This guide provides the foundational knowledge and step-by-step protocols to empower researchers and analysts to develop and implement reliable analytical methods for this compound.
Physicochemical Properties
Understanding the fundamental properties of this compound is the first step in selecting and optimizing an analytical method. These properties dictate its solubility, volatility, and chromatographic behavior.
| Property | Value | Source |
| CAS Number | 613-19-4 | [1][6][7][10] |
| Molecular Formula | C₁₀H₉NO | [2][6][7] |
| Molecular Weight | 159.18 g/mol | [2][6][7] |
| Appearance | Needle crystals | [1] |
| Boiling Point | 303.7°C at 760 mmHg | [10][11] |
| Solubility | Soluble in ether, ethanol, and chloroform. | [1] |
| Topological Polar Surface Area | 33.1 Ų | [6][11] |
| XLogP3 | 2.25 | [11] |
Chromatographic Techniques: The Gold Standard
Chromatography is the cornerstone of analytical chemistry for separating and quantifying components within a mixture. For this compound, both liquid and gas chromatography offer powerful, distinct advantages.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is the method of choice for routine quantitative analysis of non-volatile or thermally sensitive compounds like this compound. The technique's robustness, precision, and adaptability make it ideal for quality control environments.
Causality of Method Design:
-
Separation Mode: Reversed-phase (RP) HPLC is selected due to the moderate polarity of this compound. The molecule will partition between a nonpolar stationary phase (like C18) and a polar mobile phase. Its retention is governed by its hydrophobicity; adjusting the mobile phase's organic content allows for precise control over elution time.
-
Stationary Phase: A C18 (octadecylsilyl) column is a versatile and robust choice, providing excellent hydrophobic retention for aromatic compounds.
-
Mobile Phase: A mixture of acetonitrile (or methanol) and water is used. Acetonitrile is often preferred for its lower viscosity and UV transparency. The inclusion of a buffer, such as ammonium acetate, is critical.[12] It maintains a constant pH, preventing the phenolic hydroxyl group from ionizing inconsistently, which would otherwise lead to poor peak shape and drifting retention times.
-
Detection: The fused aromatic ring system of quinoline provides strong UV absorbance. A Diode Array Detector (DAD) or a variable wavelength UV detector set to a wavelength of high absorbance (e.g., ~278 nm) will yield high sensitivity.[13]
Protocol 1: Quantitative Analysis by HPLC-UV
This protocol details a validated approach for the quantification of this compound.
A. Instrumentation and Materials
-
HPLC system with a binary pump, autosampler, column oven, and DAD or UV detector.
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Reference Standard: this compound (≥98% purity).
-
Solvents: HPLC-grade acetonitrile, methanol, and water.
-
Buffer Salt: Ammonium acetate.
-
Volumetric flasks, pipettes, and 0.22 µm syringe filters.
B. Preparation of Solutions
-
Mobile Phase A: 10 mM Ammonium Acetate in Water. Dissolve the appropriate amount of ammonium acetate in HPLC-grade water, adjust pH to 4.5 with acetic acid if needed, and filter.
-
Mobile Phase B: Acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the diluent.
-
Sample Preparation: Accurately weigh the sample material, dissolve it in the diluent to achieve an expected concentration within the calibration range. Filter the final solution through a 0.22 µm syringe filter before injection.
C. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient elution with A (10 mM Ammonium Acetate) and B (Acetonitrile) |
| Gradient Program | 0-10 min: 30-70% B; 10-12 min: 70% B; 12-13 min: 70-30% B; 13-18 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | DAD at 278 nm |
D. System Suitability and Validation (Trustworthiness)
-
Before analysis, perform at least five replicate injections of a mid-level calibration standard.
-
The system is deemed suitable if it meets the following criteria (as per ICH guidelines[3][14]):
-
Repeatability (RSD): ≤ 2.0% for peak area and retention time.
-
Tailing Factor (T): ≤ 1.5.
-
Theoretical Plates (N): ≥ 2000.
-
-
Quantification: Construct a calibration curve by plotting peak area against concentration. Use linear regression to determine the concentration of this compound in the samples.
Caption: HPLC-UV workflow for this compound quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an unparalleled technique for the definitive identification of volatile and semi-volatile organic compounds.[15] Its high resolving power combined with the specificity of mass spectrometry provides structural information, making it ideal for impurity identification and trace-level analysis.
Causality of Method Design:
-
Volatility: this compound has a boiling point of ~304°C, making it amenable to GC analysis. However, the polar hydroxyl group can cause peak tailing and potential degradation in the hot injector. While direct analysis is possible, derivatization (e.g., silylation to form a trimethylsilyl ether) can be employed to improve peak shape and thermal stability for ultra-trace analysis.[16] The protocol below focuses on a direct injection method, which is simpler and often sufficient.
-
Stationary Phase: A low-to-mid polarity column, such as a DB-5MS (5% phenyl-methylpolysiloxane), is an excellent choice. This stationary phase provides good separation for a wide range of compounds, including aromatic and heterocyclic molecules.
-
Injection and Thermal Program: A splitless injection is used to maximize sensitivity for trace analysis. The injector temperature is set high enough to ensure rapid volatilization without causing thermal degradation. The oven temperature program starts low and ramps up to elute the analyte in a reasonable time with a sharp peak shape.[17]
-
Detection (Mass Spectrometry): The mass spectrometer is operated in full scan mode to acquire the full mass spectrum, which serves as a chemical fingerprint for identification. The molecular ion (M⁺) is expected at m/z 159. Key fragment ions (e.g., loss of CO, CH₃) provide further structural confirmation. For high-sensitivity quantification, Selected Ion Monitoring (SIM) mode is used, where only characteristic ions are monitored, drastically improving the signal-to-noise ratio.[17]
Protocol 2: Identification and Quantification by GC-MS
This protocol provides a method for the sensitive detection and reliable identification of this compound.
A. Instrumentation and Materials
-
GC-MS system with a split/splitless injector and a mass selective detector.
-
DB-5MS capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Reference Standard: this compound (≥98% purity).
-
Solvent: Toluene or Dichloromethane (GC grade).
-
High-purity helium carrier gas.
-
Autosampler vials with inserts.
B. Preparation of Solutions
-
Solvent: Toluene.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound into a 10 mL volumetric flask. Dissolve and dilute to volume with toluene.
-
Calibration Standards: Prepare a series of standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by serially diluting the stock solution with toluene.
-
Sample Preparation: Extract the sample with toluene. The extraction method (e.g., liquid-liquid extraction, ultrasonic extraction) will depend on the sample matrix. Ensure the final concentration is within the calibration range.
C. GC-MS Conditions
| Parameter | Condition |
| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Inlet Mode | Splitless |
| Inlet Temperature | 250°C |
| Oven Program | 90°C (hold 2 min), ramp at 20°C/min to 260°C, hold 3 min[17] |
| Transfer Line Temp. | 280°C |
| Ion Source Temp. | 230°C |
| MS Mode | Full Scan (m/z 40-400) for identification; SIM for quantification |
| SIM Ions | 159 (Quantifier), 130, 102 (Qualifiers) - Predicted based on structure |
D. Data Analysis
-
Identification: Confirm the identity of this compound by matching its retention time and mass spectrum with that of the authenticated reference standard. The mass spectrum should show a clear molecular ion at m/z 159.
-
Quantification: In SIM mode, create a calibration curve by plotting the peak area of the quantifier ion (m/z 159) against concentration. Use this curve to determine the concentration in unknown samples.
Caption: GC-MS workflow for this compound analysis.
Complementary and Emerging Techniques
While chromatography remains the primary tool, other techniques can provide valuable information.
-
UV-Visible Spectroscopy: This technique can be used for a quick estimation of the total concentration of this compound in a pure solution by measuring its absorbance and applying the Beer-Lambert law. However, it lacks the specificity to distinguish the analyte from other UV-absorbing compounds, making it unsuitable for complex mixtures.
-
Electrochemical Methods: Quinoline derivatives are electroactive, meaning they can be oxidized or reduced at an electrode surface.[18][19] Techniques like Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) can offer highly sensitive detection, often with lower instrumentation costs than chromatography.[18] The phenolic hydroxyl group on this compound is a prime candidate for electrochemical oxidation, making this a promising area for developing rapid sensing methods.[20][21]
Summary of Method Validation
To ensure the reliability and consistency of analytical results, any method must be validated.[5] The following parameters, based on ICH guidelines, should be assessed for the HPLC and GC-MS protocols described.[3][14]
| Validation Parameter | Description |
| Specificity | The ability to unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., impurities, matrix components).[5] |
| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte within a given range.[3] |
| Range | The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. |
| Accuracy | The closeness of test results obtained by the method to the true value. Often assessed by spike/recovery experiments.[3] |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Includes repeatability and intermediate precision. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[3] |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH, column temperature). |
Conclusion
The analytical determination of this compound can be effectively achieved using a range of techniques. For routine, high-throughput quantification in quality control settings, HPLC-UV offers an ideal combination of speed, precision, and robustness. For applications requiring definitive identification, such as impurity profiling or environmental trace analysis, the specificity and sensitivity of GC-MS are indispensable. The choice of method should be guided by the specific analytical challenge, considering the sample matrix, required sensitivity, and whether the goal is qualitative identification or precise quantification. By following the detailed protocols and understanding the principles behind them, researchers, scientists, and drug development professionals can confidently generate accurate and reliable data for this compound.
References
- 1. This compound | 613-19-4 [chemicalbook.com]
- 2. This compound [dyestuffintermediates.com]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. wjarr.com [wjarr.com]
- 6. chemscene.com [chemscene.com]
- 7. CAS 613-19-4 | this compound - Synblock [synblock.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. mdpi.com [mdpi.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. echemi.com [echemi.com]
- 12. Simultaneous HPLC Determination of 22 Components of Essential Oils; Method Robustness with Experimental Design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. fda.gov [fda.gov]
- 15. Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants [jmchemsci.com]
- 16. benchchem.com [benchchem.com]
- 17. madison-proceedings.com [madison-proceedings.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives [mdpi.com]
- 21. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Section 1: Foundational Synthetic Strategy: The Friedländer Annulation
Welcome to the Technical Support Center for the synthesis of 2-Methylquinolin-3-ol. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and practical solutions to optimize reaction yields. As a Senior Application Scientist, my goal is to blend established chemical principles with field-proven insights to help you navigate the common challenges of this synthesis.
The most common and direct route to this compound is a variation of the Friedländer annulation. This reaction involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[1] For the synthesis of this compound, the typical reactants are 2-aminobenzaldehyde and chloroacetone.[2]
The reaction proceeds through an initial aldol-type condensation to form an intermediate, which then undergoes an intramolecular cyclization and subsequent dehydration to yield the final quinoline product.[3][4] Understanding this mechanism is crucial for effective troubleshooting.
Caption: Simplified workflow of the Friedländer Annulation.
Section 2: General Troubleshooting & Frequently Asked Questions (FAQs)
This section addresses the most common high-level issues encountered during the synthesis.
Q1: My overall reaction yield is consistently low (<40%). What are the primary factors I should investigate first?
A1: Low yields in quinoline syntheses are a frequent challenge and typically stem from a few core areas. Before delving into specific reaction parameters, always start with a systematic review of these fundamentals:
-
Reagent Purity and Stability: The purity of your starting materials, particularly 2-aminobenzaldehyde, is critical. It is prone to oxidation and polymerization. Ensure it is of high purity or purified immediately before use. Chloroacetone can also degrade and should be handled with care.[5]
-
Reaction Temperature Control: This synthesis involves a delicate balance. The initial condensation may proceed at a lower temperature, but the cyclization and dehydration steps often require heating. However, excessive temperatures (>100°C) can lead to reactant decomposition and the formation of tar-like byproducts, significantly reducing yield.[6][7]
-
Catalyst Choice and Concentration: The reaction can be catalyzed by either acid or base.[1] The choice is highly dependent on the specific substrates and conditions. An inappropriate catalyst or incorrect concentration can either fail to promote the reaction or, conversely, accelerate side reactions.[7]
-
Atmosphere Control: Due to the sensitivity of 2-aminobenzaldehyde to oxidation, running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent the formation of oxidative side products and improve the final yield.[6]
Q2: I'm observing the formation of a dark, tarry substance in my reaction flask. What causes this and how can I prevent it?
A2: Tar formation is a classic sign of polymerization and/or decomposition, often caused by excessive heat or highly concentrated acidic conditions.[8][9]
-
Cause: The Skraup synthesis, a related quinoline synthesis, is notoriously exothermic and prone to tarring if not controlled.[8] Similar issues can arise in Friedländer variations. Overheating can cause the polymerization of starting materials or intermediates.
-
Solution:
-
Moderate the Temperature: Ensure your heating apparatus (e.g., oil bath) provides uniform and stable heat. Avoid localized hotspots. Try running the reaction at a lower temperature for a longer duration.
-
Controlled Reagent Addition: Instead of adding all reagents at once, try a slow, dropwise addition of one reactant to the other to control any exothermic processes and minimize self-condensation.[8]
-
Optimize Catalyst: If using a strong acid, consider reducing its concentration or switching to a milder catalyst, such as p-toluenesulfonic acid or molecular iodine.[4]
-
Section 3: Specific Issue Troubleshooting Guide
This guide provides a structured approach to diagnosing and solving specific experimental problems.
Caption: A troubleshooting workflow for addressing low yields.
Issue 1: Low or No Product Formation (as monitored by TLC/LC-MS)
| Possible Cause | Underlying Rationale & Solution |
| Poor Quality of Starting Materials | Rationale: 2-aminobenzaldehyde is susceptible to oxidation to 2-aminobenzoic acid and self-condensation. Chloroacetone can hydrolyze. Impurities can inhibit the catalyst or lead to side reactions.[5] Solution: Verify the purity of starting materials via NMR, GC-MS, or melting point. If necessary, purify 2-aminobenzaldehyde by recrystallization. Use freshly opened or distilled chloroacetone. |
| Suboptimal Reaction Temperature | Rationale: The activation energy for the cyclization step may not be met if the temperature is too low. Conversely, high temperatures can cause degradation.[6] Solution: Perform small-scale reactions at different temperatures (e.g., 30°C, 50°C, 80°C) and monitor progress by TLC to find the optimal condition. A reported high-yield synthesis occurs at 30°C, indicating high temperatures may not be necessary with the right system.[2] |
| Incorrect Catalyst or Base | Rationale: The catalyst's role is to facilitate either the initial aldol condensation (base) or activate the carbonyl groups (acid). The wrong choice can be ineffective. For instance, a strong base like NaOH is often effective.[2] Solution: If using a base-catalyzed method, ensure the pH is sufficiently high (a pH of 12.3 is reported in one high-yield procedure).[2] Screen different bases (e.g., NaOH, KOH, K₂CO₃) or acid catalysts (e.g., p-TsOH, H₂SO₄) at catalytic amounts (e.g., 10-20 mol%).[7] |
| Inappropriate Solvent | Rationale: The solvent must solubilize the reactants and be stable at the reaction temperature. Its polarity can influence reaction intermediates and rates. Tetrahydrofuran (THF) is a common choice.[2] For higher temperature cyclizations, high-boiling inert solvents like mineral oil can be effective.[6][10] Solution: Screen a variety of solvents with different polarities (e.g., THF, Ethanol, Toluene, DMF) to identify the one that provides the best yield.[5] |
Issue 2: Difficulty in Product Isolation and Purification
| Possible Cause | Underlying Rationale & Solution |
| Product Loss During Work-up/Extraction | Rationale: this compound has both a weakly basic nitrogen and a weakly acidic hydroxyl group. Its solubility in aqueous vs. organic layers will be highly pH-dependent. If the pH is too acidic or too basic during extraction, the product may remain in the aqueous layer as a salt.[5] Solution: During the aqueous work-up, carefully adjust the pH to be near neutral (pH 7-8) before extracting with an organic solvent (e.g., ethyl acetate, dichloromethane). Perform multiple extractions to ensure complete recovery. |
| Product Fails to Crystallize | Rationale: The crude product may contain impurities that act as crystallization inhibitors. The chosen recrystallization solvent may also be unsuitable.[5] Solution: First, try to purify the crude product using column chromatography to remove baseline impurities. For recrystallization, test a range of solvents and solvent mixtures (e.g., ethanol/water, ethyl acetate/hexanes) to find a system where the product has high solubility when hot and low solubility when cold. |
| Co-eluting Impurities in Column Chromatography | Rationale: Side products with similar polarity to this compound can be difficult to separate. Solution: Optimize the mobile phase for column chromatography. Use a shallow gradient of a more polar solvent (e.g., 0-30% ethyl acetate in hexanes) to improve separation. If separation is still poor, consider using a different stationary phase (e.g., alumina) or an alternative purification technique like preparative HPLC. |
Section 4: Validated Experimental Protocols
The following protocols are provided as a starting point. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: High-Yield Synthesis of this compound via Microchannel Reactor
This method, adapted from literature, reports a high yield of 96.4% and demonstrates an optimized setup.[2]
Reagents & Equipment:
-
2-Aminobenzaldehyde
-
Chloroacetone
-
Tetrabutylammonium bromide (Phase Transfer Catalyst)
-
Sodium Hydroxide
-
Zinc Oxide
-
Tetrahydrofuran (THF)
-
Deionized Water
-
Microchannel reactor, preheater, pumps
Procedure:
-
Solution 1 Preparation: In a flask, dissolve 2-aminobenzaldehyde, chloroacetone, and tetrabutylammonium bromide in THF.
-
Solution 2 Preparation: In a separate flask, dissolve sodium hydroxide and zinc oxide in water.
-
Mixing: Combine Solution 1 and Solution 2 to create the mixed reaction solution. A reported mass ratio is 1 (2-aminobenzaldehyde) : 0.75 (chloroacetone) : 0.10 (tetrabutylammonium bromide) : 0.75 (NaOH) : 0.10 (ZnO), achieving a pH of approximately 12.3.[2]
-
Reaction:
-
Pump the mixed solution into a preheater set to 30°C.
-
Pump the preheated solution into a microchannel reactor, also maintained at 30°C. A flow rate of 66 mL/min has been reported.[2]
-
-
Work-up and Isolation:
-
The output from the reactor is directed to a separation tank.
-
Neutralize the reaction mixture carefully with an acid (e.g., dilute HCl).
-
Extract the product with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
-
Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain pure 2-methyl-3-hydroxy-quinoline.
Protocol 2: Catalyst Screening for Yield Optimization (Bench Scale)
This protocol allows for the systematic evaluation of different catalysts.
Equipment:
-
5 x Small round-bottom flasks (e.g., 25 mL) with stir bars
-
Heating mantle or oil bath with temperature control
-
TLC plates and chamber
Procedure:
-
Setup: In each of the 5 flasks, dissolve 2-aminobenzaldehyde (1.0 mmol) in THF (10 mL).
-
Catalyst Addition: To each flask, add one of the following:
-
Flask 1: NaOH (1.1 mmol)
-
Flask 2: KOH (1.1 mmol)
-
Flask 3: p-Toluenesulfonic acid (0.1 mmol, 10 mol%)
-
Flask 4: Molecular Iodine (0.1 mmol, 10 mol%)
-
Flask 5: No catalyst (Control)
-
-
Reactant Addition: Slowly add chloroacetone (1.0 mmol) to each flask while stirring.
-
Reaction: Heat all flasks to a consistent temperature (e.g., 50°C).
-
Monitoring: Monitor the progress of each reaction every 30 minutes using TLC (e.g., mobile phase of 3:1 Hexanes:Ethyl Acetate). Spot the starting material and the reaction mixture.
-
Analysis: After a set time (e.g., 4 hours), quench a small aliquot from each reaction and analyze by LC-MS or ¹H NMR to compare the conversion to the desired product. This will identify the most effective catalyst for your specific conditions.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Friedlaender Synthesis [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Methylquinolin-3-ol
Welcome to the technical support center dedicated to the synthesis of 2-Methylquinolin-3-ol. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during your experiments. Our goal is to provide not just procedural steps, but the underlying scientific principles to empower you to optimize your synthetic routes.
I. Frequently Asked Questions (FAQs)
Q1: I am attempting to synthesize this compound, but my yields are consistently low. What are the most probable causes?
A1: Low yields in the synthesis of this compound can often be attributed to several factors, primarily related to the stability of the starting materials and the reaction conditions. The most common synthetic routes, such as the Friedländer synthesis or variations of the Conrad-Limpach-Knorr reaction, involve reactive intermediates that are prone to side reactions.
A primary cause of low yield is the self-condensation or polymerization of the starting materials, particularly if you are using o-aminobenzaldehyde and chloroacetone. o-Aminobenzaldehyde can undergo self-condensation under both acidic and basic conditions. Similarly, chloroacetone is susceptible to self-condensation and polymerization.
Another significant factor is the precise control of reaction conditions. Temperature, pH, and reaction time can dramatically influence the outcome. For instance, in related quinoline syntheses, excessively high temperatures can lead to the formation of tarry byproducts, significantly reducing the yield of the desired product.
Q2: I am observing the formation of an isomeric byproduct in my synthesis of this compound. What is this likely to be and how can I avoid it?
A2: The formation of constitutional isomers is a well-documented challenge in quinoline synthesis, particularly in reactions following the Conrad-Limpach-Knorr pathway. While your target is this compound, you may be forming 4-Methylquinolin-3-ol or even a quinolin-2-ol derivative, depending on your specific precursors.
The regioselectivity of the cyclization step is highly dependent on the reaction conditions, most notably temperature. In the Conrad-Limpach-Knorr synthesis, the initial condensation of an aniline with a β-ketoester can occur at either the keto or the ester group.[1][2]
-
Kinetic vs. Thermodynamic Control: At lower temperatures, the reaction is under kinetic control, favoring the formation of the 4-hydroxyquinoline isomer (Conrad-Limpach product). At higher temperatures, the reaction is under thermodynamic control, leading to the 2-hydroxyquinoline isomer (Knorr product).[1][3]
To selectively synthesize this compound, precise temperature control is paramount. It is crucial to carefully follow established protocols and consider a thorough optimization of the reaction temperature.
Q3: My crude product is a dark, tarry substance that is difficult to purify. What causes this and what purification strategies do you recommend?
A3: The formation of dark, insoluble polymeric materials is a frequent issue in many classical quinoline syntheses, such as the Skraup or Doebner-von Miller reactions, due to the harsh acidic and oxidizing conditions. While the synthesis of this compound may employ milder conditions, the inherent reactivity of the precursors can still lead to the formation of tars.
Purification Strategies:
-
Column Chromatography: This is often the most effective method for separating the desired product from closely related impurities and polymeric material. A silica gel stationary phase with a gradient elution system of non-polar and polar solvents (e.g., hexane and ethyl acetate) is a good starting point.
-
Recrystallization: If the crude product is a solid, recrystallization can be a highly effective purification technique. The choice of solvent is critical. A solvent system in which the desired product is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal.[4][5] Common solvent systems for quinoline derivatives include ethanol, ethyl acetate/hexane, and toluene.
-
Acid-Base Extraction: Since quinolines are basic, an acid-base extraction can be employed to separate them from non-basic impurities. The crude product can be dissolved in an organic solvent and washed with a dilute acid (e.g., 1M HCl). The acidic aqueous layer, now containing the protonated quinoline, can be collected, washed with an organic solvent to remove any remaining neutral impurities, and then basified (e.g., with NaOH) to precipitate the purified quinoline. The product can then be extracted back into an organic solvent.
II. Troubleshooting Guide: Common Side Reactions
This section provides a detailed breakdown of common side reactions, their mechanisms, and actionable troubleshooting steps.
Side Reaction 1: Formation of Isomeric Byproducts
| Observed Issue | Probable Cause | Proposed Mechanism | Troubleshooting & Optimization |
| Presence of a second quinoline spot on TLC with a different Rf value. | Lack of regioselectivity in the cyclization step, often due to improper temperature control. | In a Conrad-Limpach-Knorr type synthesis, the initial nucleophilic attack of the amine can occur at two different electrophilic centers of the carbonyl partner, leading to different intermediates and ultimately, different isomeric products.[1][2] | Temperature Control: Carefully monitor and control the reaction temperature. A lower temperature generally favors the kinetically controlled product, while a higher temperature favors the thermodynamically controlled product.[3] Catalyst Selection: The choice of acid or base catalyst can influence the regioselectivity. Experiment with different catalysts to find the optimal conditions for your desired isomer. |
Side Reaction 2: Self-Condensation of Starting Materials
| Observed Issue | Probable Cause | Proposed Mechanism | Troubleshooting & Optimization |
| Formation of a complex mixture of byproducts, often with higher molecular weights. | The reactive nature of o-aminobenzaldehyde and chloroacetone leads to self-condensation reactions. | o-Aminobenzaldehyde can undergo an aldol-type condensation with itself. Chloroacetone can also undergo self-condensation, particularly in the presence of a base.[6] | Slow Addition of Reagents: Add one of the reactive starting materials slowly to the reaction mixture to maintain a low concentration and minimize self-condensation. Control of pH: Maintain the optimal pH for the desired reaction. Deviations can favor self-condensation pathways. Use of a Protecting Group: In some cases, temporarily protecting one of the reactive functional groups can prevent self-condensation. |
Side Reaction 3: Polymerization
| Observed Issue | Probable Cause | Proposed Mechanism | Troubleshooting & Optimization |
| Formation of insoluble, tarry materials. | Harsh reaction conditions (e.g., high temperature, strong acid) can promote the polymerization of starting materials or intermediates. | The reactive intermediates in quinoline synthesis can act as monomers in polymerization reactions, especially under strongly acidic or high-temperature conditions. | Milder Reaction Conditions: Explore the use of milder acid or base catalysts and lower reaction temperatures.[6] Shorter Reaction Times: Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed to prevent prolonged exposure to conditions that favor polymerization. |
III. Experimental Protocols & Methodologies
Protocol 1: Synthesis of this compound via Friedländer Annulation
The Friedländer synthesis involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[7][8]
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve o-aminobenzaldehyde (1 equivalent) in a suitable solvent such as ethanol.
-
Addition of Reagents: To the stirred solution, add chloroacetone (1.1 equivalents) and a catalytic amount of a base (e.g., sodium hydroxide or potassium carbonate).
-
Reaction: Heat the mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Test the solubility of the crude product in various solvents to find a suitable recrystallization solvent or solvent pair. The ideal solvent should dissolve the compound when hot but not when cold.[4][9]
-
Dissolution: Dissolve the crude solid in the minimum amount of the hot recrystallization solvent.
-
Hot Filtration: If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.
-
Drying: Dry the purified crystals under vacuum.
IV. Visualizing the Mechanisms
Understanding the reaction mechanisms is key to troubleshooting and optimization.
Caption: Friedländer synthesis of this compound.
References
- 1. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 2. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. benchchem.com [benchchem.com]
- 4. How To [chem.rochester.edu]
- 5. Purification [chem.rochester.edu]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 8. organicreactions.org [organicreactions.org]
- 9. researchgate.net [researchgate.net]
troubleshooting 2-Methylquinolin-3-ol purification
Answering the user's request.## Technical Support Center: Purification of 2-Methylquinolin-3-ol
Welcome to the technical support center for the purification of this compound (CAS 613-19-4). This guide is designed for researchers, scientists, and drug development professionals to address common and complex challenges encountered during the purification of this important dye intermediate.[1][2] As Senior Application Scientists, we provide not only procedural steps but also the underlying chemical principles to empower you to make informed decisions in your work.
I. Initial Assessment & Impurity Profile
Before attempting purification, a preliminary analysis of the crude material is essential. The synthetic route, typically a condensation of o-aminobenzaldehyde with chloroacetone, can introduce specific impurities.[3]
Q1: What are the most likely impurities in my crude this compound?
A1: Your crude product's impurity profile is heavily dependent on the reaction conditions and work-up. Common impurities to anticipate include:
-
Unreacted Starting Materials: o-Aminobenzaldehyde and chloroacetone.
-
Side-Reaction Products: Tar and polymeric materials are common in quinoline syntheses, especially under harsh acidic or high-temperature conditions.[4]
-
Isomeric Byproducts: Depending on the precise synthetic method, other regioisomers could potentially form, though this is less common for this specific structure.
-
Residual Solvents: Solvents used in the reaction (e.g., tetrahydrofuran, ethanol) or work-up.[3]
A preliminary analysis by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is highly recommended to visualize the number of components and guide your purification strategy.[5]
Table 1: Common Impurities and Recommended Removal Strategies
| Impurity Type | Typical Polarity | Recommended Primary Removal Method | Rationale |
| Unreacted o-Aminobenzaldehyde | More Polar | Column Chromatography / Acidic Wash | The basic amine can be protonated and extracted into an aqueous acid phase. |
| Unreacted Chloroacetone | Moderately Polar | Evaporation / Column Chromatography | Volatile; can be removed under reduced pressure. Less polar than the product. |
| Polymeric Tars | Variable/Broad Range | Filtration / Column Chromatography | Often insoluble or have very different polarity, making them separable.[4] |
| Residual Solvents | N/A | Drying under Vacuum | Simple evaporation is usually sufficient for volatile organic solvents. |
II. Troubleshooting Recrystallization
Recrystallization is the most common and cost-effective method for purifying solid organic compounds. This compound is soluble in ethanol and chloroform, which can be starting points for solvent selection.[1]
Q2: I've dissolved my crude product in a hot solvent, but no crystals form upon cooling. What's wrong?
A2: This is a common issue that typically points to a problem with supersaturation.[6]
-
Causality: Crystal formation (nucleation) requires a supersaturated solution, meaning the concentration of the solute is higher than its solubility at that temperature. If the solution is not sufficiently concentrated, or if the compound is too soluble in the chosen solvent even at low temperatures, crystallization will not occur.
-
Troubleshooting Steps:
-
Induce Nucleation: Gently scratch the inside of the flask below the solvent line with a glass rod.[7] The microscopic glass fragments serve as nucleation sites.
-
Seeding: If you have a small amount of pure product, add a single tiny crystal (a "seed crystal") to the cooled solution to initiate crystallization.[6][7]
-
Increase Concentration: Re-heat the solution and boil off some of the solvent to increase the concentration. Then, attempt to cool it again.
-
Change Solvent System: Your compound may be too soluble. Try a different solvent or a solvent-pair system (e.g., dissolve in hot ethanol, then slowly add water until the solution just becomes turbid, then re-heat to clarify and cool).[5]
-
Q3: My product separates as an oil instead of crystals. How can I fix this?
A3: "Oiling out" occurs when the solute's solubility decreases so rapidly upon cooling that it comes out of solution above its melting point, or as a supercooled liquid, rather than forming a crystal lattice.[5]
-
Causality: This is often caused by cooling the solution too quickly or using a solvent in which the compound is excessively soluble at high temperatures. High levels of impurities can also lower the melting point of the mixture, contributing to this issue.
-
Troubleshooting Steps:
-
Re-heat and Slow Down: Re-heat the solution until the oil fully redissolves. Allow the flask to cool much more slowly (e.g., leave it on the hotplate with the heat turned off, or in a warm water bath). Rapid cooling is a primary cause of oiling out.[5]
-
Add More Solvent: The initial concentration may be too high. Re-heat to dissolve the oil, add a small amount of additional hot solvent, and then cool slowly.
-
Change Solvents: Switch to a solvent with a lower boiling point or one in which your compound is slightly less soluble at high temperatures.
-
Q4: My final crystals are still colored (yellow/brown). How can I get a purer, colorless product?
A4: The color is likely due to highly conjugated, non-polar impurities or degradation products.
-
Causality: These colored impurities are often present in small amounts but are intensely colored. They can be adsorbed onto the surface of your crystals or trapped within the lattice.
-
Troubleshooting Steps:
-
Activated Charcoal Treatment: After dissolving your crude product in the hot recrystallization solvent, add a very small amount (1-2% by weight) of activated charcoal to the hot solution.
-
Hot Filtration: Swirl the hot solution with the charcoal for a few minutes to allow it to adsorb the colored impurities. Then, perform a hot filtration through a fluted filter paper to remove the charcoal.
-
Crystallize as Usual: Allow the clarified, hot filtrate to cool slowly to form colorless crystals. Be aware that charcoal can also adsorb some of your desired product, potentially lowering the yield.
-
III. Troubleshooting Column Chromatography
If recrystallization fails to provide adequate purity, column chromatography is the next logical step. This technique separates compounds based on their differential adsorption to a stationary phase (like silica gel) and solubility in a mobile phase.[5]
Q5: My spots are not separating on the column (all came out together). What should I do?
A5: This indicates that your chosen eluent (mobile phase) is too polar.
-
Causality: If the mobile phase is too polar, all compounds, including your target and impurities, will be highly soluble and travel quickly with the solvent front, spending little time adsorbed to the stationary phase. This results in a low resolution and poor separation.
-
Troubleshooting Steps:
-
Optimize with TLC: First, find a solvent system using TLC that gives your product a retention factor (Rf) of approximately 0.25-0.35. This Rf value generally translates well to column separation.
-
Start Less Polar: Begin the column elution with a much less polar solvent system (e.g., 100% hexane or 5% ethyl acetate in hexane) and gradually increase the polarity (gradient elution). This will allow the less polar impurities to elute first, followed by your more polar product.
-
Q6: My product is streaking on the TLC plate and the column, leading to broad fractions and poor purity. Why?
A6: Streaking is often caused by overloading the column, poor solubility, or interactions between the compound and the stationary phase.
-
Causality: The hydroxyl group (-OH) and the basic quinoline nitrogen in this compound can lead to strong, non-ideal interactions with the acidic silanol groups on the surface of silica gel. This can cause tailing or streaking.
-
Troubleshooting Steps:
-
Use a Modifier: Add a small amount (0.5-1%) of a modifier to your eluent system. For a basic compound like a quinoline, adding triethylamine can neutralize the acidic sites on the silica gel, leading to sharper peaks.
-
Dry Loading: If your compound is not very soluble in the initial eluent, it can precipitate at the top of the column and then slowly redissolve, causing streaking. To avoid this, pre-adsorb your crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of your column.
-
Reduce Load: Ensure you are not loading too much crude material onto the column. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight.
-
IV. Purity Assessment
After purification, you must verify the purity of your this compound. No single method is perfect; a combination of techniques provides the most confidence.[8]
Table 2: Comparison of Purity Assessment Methods
| Method | Information Provided | Advantages | Limitations |
| Melting Point | Purity Indication | Fast, inexpensive. A sharp melting point close to the literature value indicates high purity.[8] | A narrow range does not guarantee the absence of all impurities.[7] |
| TLC | Number of Components | Quick, uses minimal material, good for monitoring reactions and column fractions. | Not quantitative, resolution is limited. |
| HPLC | Quantitative Purity (%) | High resolution, sensitive, and quantitative. The gold standard for purity assessment.[9][10] | Requires specialized equipment and method development. |
| NMR Spectroscopy | Structural Confirmation & Purity | Confirms the chemical structure, can detect and identify impurities if they are present in sufficient quantity (>1%). | Less sensitive to trace impurities compared to HPLC. |
| GC-MS | Volatile Impurity ID | Excellent for identifying volatile impurities like residual solvents or starting materials.[11] | Not suitable for non-volatile compounds; high temperatures can cause degradation. |
Q7: How do I set up an HPLC method to check the purity of my final product?
A7: A reverse-phase HPLC method is an excellent choice for analyzing quinoline derivatives.[10][12]
-
Principle: In reverse-phase HPLC, the stationary phase (e.g., C18) is non-polar, and the mobile phase is polar. Non-polar compounds are retained longer on the column.
-
Starting Protocol:
-
Column: Use a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).[10]
-
Mobile Phase: A gradient elution is recommended.
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient: Start with a high percentage of Solvent A (e.g., 90%) and ramp to a high percentage of Solvent B (e.g., 95%) over 20-30 minutes. This will elute polar impurities first, followed by your product.
-
Detection: Use a UV detector set to a wavelength where your compound absorbs strongly (e.g., 254 nm or 280 nm).
-
Sample Prep: Dissolve a small, accurately weighed amount of your product in the mobile phase or a solvent like methanol to a concentration of ~1 mg/mL. Filter through a 0.45 µm syringe filter before injection.[13]
-
Analysis: Purity is typically calculated as the area percentage of the main product peak relative to the total area of all peaks in the chromatogram.[13]
-
V. Detailed Experimental Protocols
Protocol 1: Recrystallization of this compound (Ethanol/Water System)
-
Dissolution: Place 1.0 g of crude this compound into a 50 mL Erlenmeyer flask. Add a magnetic stir bar.
-
Heating: Place the flask on a stirrer/hotplate and add a minimal amount of hot ethanol (~5-10 mL) while stirring and heating until the solid completely dissolves. Add more ethanol in small portions only if necessary.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, add a spatula-tip of activated charcoal, and heat to boiling for 2 minutes. Perform a hot filtration to remove the charcoal.
-
Induce Crystallization: To the clear, hot solution, add deionized water dropwise until the solution becomes persistently cloudy (turbid). Add 1-2 more drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Slow Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature undisturbed. Subsequently, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold 50:50 ethanol/water mixture to remove any residual soluble impurities.
-
Drying: Transfer the crystals to a watch glass and dry them in a vacuum oven until a constant weight is achieved.
References
- 1. This compound | 613-19-4 [chemicalbook.com]
- 2. This compound [dyestuffintermediates.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. moravek.com [moravek.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. 2-Methylquinolin-4-ol | SIELC Technologies [sielc.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Experimental Stability of 2-Methylquinolin-3-ol
Introduction
Welcome to the technical support center for 2-Methylquinolin-3-ol (CAS 613-19-4). This guide is designed for researchers, scientists, and drug development professionals who are utilizing this valuable quinoline derivative in their experiments. This compound, a heterocyclic compound with a phenolic hydroxyl group, serves as a crucial intermediate in the synthesis of dyes and is of growing interest in medicinal chemistry.[1][2][3]
The inherent chemical reactivity of the quinoline ring system, coupled with the electron-donating nature of the hydroxyl group, can present stability challenges. This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions (FAQs) to help you anticipate and mitigate stability issues, ensuring the integrity and reproducibility of your experimental results.
A Note on Specificity: While this guide is centered on this compound, the scientific literature on the specific degradation pathways and stabilization of this exact molecule is limited. Therefore, this document synthesizes established principles for the stability of quinoline derivatives, phenolic compounds, and best practices in pharmaceutical stability testing to provide a robust and scientifically grounded resource. The protocols and recommendations provided are based on these established principles and may require optimization for your specific experimental context.
Part 1: Frequently Asked Questions (FAQs) on the Stability of this compound
This section addresses common questions regarding the stability of this compound.
Q1: My solution of this compound has turned yellow/brown. What is happening and is my compound compromised?
A1: Discoloration, typically to yellow and then brown, is a common visual indicator of degradation for many quinoline compounds.[4] This is often a result of oxidation or photodegradation. The phenolic hydroxyl group in this compound makes it particularly susceptible to oxidation, which can lead to the formation of colored quinone-type structures.[5][6] The appearance of color indicates that a portion of your compound has degraded, and the integrity of the sample is compromised. For quantitative or sensitive biological assays, it is highly recommended to use a fresh, colorless solution.
Q2: I'm observing inconsistent results in my assays using a stock solution of this compound. Could this be a stability issue?
A2: Yes, inconsistent results and a loss of potency are classic signs of compound degradation.[4] Quinoline derivatives can be unstable in solution, with their degradation influenced by several factors including pH, temperature, and light exposure.[4] It is crucial to either prepare fresh solutions for each experiment or to validate the stability of your stock solutions under your specific storage conditions.
Q3: What are the primary factors that influence the stability of this compound?
A3: The main factors affecting the stability of quinoline compounds like this compound are:
-
pH: The stability of quinoline derivatives is often highly dependent on the pH of the solution. Degradation can be accelerated in both acidic and basic conditions.[4] For phenolic compounds, high pH can lead to the formation of phenoxide ions, which are more susceptible to oxidation.[6]
-
Light: Many quinoline compounds are photosensitive and can degrade upon exposure to UV or even ambient light.[4] This can lead to the formation of various byproducts.
-
Temperature: Elevated temperatures generally increase the rate of chemical degradation.[4]
-
Oxidation: The presence of dissolved oxygen or oxidizing agents can lead to the degradation of this compound, particularly due to its phenolic nature.[4][5]
-
Presence of Metal Ions: Trace metal ions can catalyze the oxidation of phenolic compounds.
Q4: What are the recommended storage conditions for this compound, both as a solid and in solution?
A4:
-
Solid: As a solid, this compound should be stored at 4°C under a nitrogen atmosphere to protect it from heat, light, and oxygen.[7]
-
Solution: Stock solutions should be prepared in a suitable, high-purity solvent. It is advisable to aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C and protected from light.
Part 2: Troubleshooting Guide for Stability Issues
This section provides a structured approach to troubleshooting common stability problems encountered during experiments with this compound.
| Symptom | Potential Cause | Troubleshooting Steps & Solutions |
| Rapid discoloration of the solution upon preparation or during an experiment. | Oxidation: The phenolic hydroxyl group is likely being oxidized. This can be accelerated by high pH, the presence of dissolved oxygen, or trace metal ion catalysis. | 1. Deoxygenate Solvents: Before preparing your solution, sparge the solvent with an inert gas like nitrogen or argon to remove dissolved oxygen. 2. Work Under Inert Atmosphere: If possible, prepare solutions in a glove box or under a stream of inert gas. 3. Add an Antioxidant: Consider adding a small amount of a suitable antioxidant, such as butylated hydroxytoluene (BHT) or ascorbic acid, to your solution. The choice of antioxidant should be compatible with your downstream application. 4. Add a Chelating Agent: To mitigate metal-catalyzed oxidation, add a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.1 mM).[8][9] |
| Precipitation of the compound from an aqueous buffer. | Poor Aqueous Solubility: this compound has limited solubility in water. When a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous buffer, the compound may precipitate. | 1. Optimize Co-solvent Concentration: Determine the highest tolerable concentration of the organic co-solvent (e.g., DMSO, ethanol) in your final assay buffer that does not affect the experimental outcome. 2. Use a Solubility Enhancer: Consider the use of solubility enhancers like β-cyclodextrins.[10] 3. pH Adjustment: The solubility of quinoline derivatives can be pH-dependent. Assess the solubility of your compound at different pH values to find an optimal range. |
| Loss of compound potency over time, confirmed by analytical methods. | Chemical Degradation: This could be due to hydrolysis, photodegradation, or thermal degradation. | 1. pH Control: Use buffers to maintain a stable pH where the compound is most stable. This needs to be determined experimentally.[4] 2. Light Protection: Store all solutions in amber vials or wrap containers in aluminum foil to protect them from light.[4] 3. Temperature Control: Store stock solutions at low temperatures (-20°C or -80°C) and minimize the time working solutions are kept at room temperature.[4] |
| Appearance of new peaks in HPLC analysis of the sample. | Formation of Degradation Products: The compound is breaking down into other chemical entities under the experimental or storage conditions. | 1. Perform a Forced Degradation Study: Conduct a forced degradation study (see Protocol 1) to intentionally generate degradation products under various stress conditions (acid, base, oxidation, heat, light).[11][12] 2. Develop a Stability-Indicating HPLC Method: Use the information from the forced degradation study to develop and validate an HPLC method that can separate the parent compound from all potential degradation products (see Protocol 2).[12] 3. Characterize Degradants: If necessary, use techniques like LC-MS to identify the structure of the major degradation products. This can provide insights into the degradation pathway. |
Part 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments to assess and improve the stability of this compound.
Protocol 1: Forced Degradation Study
A forced degradation study is essential to understand the degradation pathways of this compound and to develop a stability-indicating analytical method.[11][12] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[13]
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products.
Materials:
-
This compound
-
HPLC-grade methanol and water
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% solution
-
Class A volumetric flasks and pipettes
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
Procedure:
-
Prepare a Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
In a flask, mix an aliquot of the stock solution with 0.1 M HCl.
-
If no degradation is observed at room temperature after 24 hours, repeat with 1 M HCl and/or heat at 60°C for a defined period (e.g., 2, 4, 8, 24 hours).[4]
-
Neutralize the samples with an equivalent amount of NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
In a flask, mix an aliquot of the stock solution with 0.1 M NaOH.
-
If no degradation is observed at room temperature after 24 hours, repeat with 1 M NaOH and/or heat at 60°C.[4]
-
Neutralize the samples with an equivalent amount of HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
In a flask, mix an aliquot of the stock solution with 3% H₂O₂.
-
Keep the mixture at room temperature and monitor at various time points (e.g., 2, 4, 8, 24 hours).[4]
-
-
Thermal Degradation:
-
Place a solution of this compound in a temperature-controlled oven at 60-80°C.[4]
-
Sample at various time points.
-
Also, expose the solid compound to the same conditions.
-
-
Photolytic Degradation:
-
Expose a solution of this compound in a chemically inert, transparent container to a light source that provides both UV and visible light. A common condition is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Analysis: Analyze all samples by HPLC (see Protocol 2) to determine the extent of degradation and the profile of degradation products.
Workflow for Forced Degradation Study
References
- 1. This compound | 613-19-4 [chemicalbook.com]
- 2. This compound [dyestuffintermediates.com]
- 3. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential | MDPI [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. chemscene.com [chemscene.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Navigating the Scalable Synthesis of 2-Methylquinolin-3-ol
Welcome to the technical support center dedicated to the synthesis of 2-Methylquinolin-3-ol. This guide is designed for researchers, chemists, and process development professionals who are looking to move beyond bench-scale synthesis and tackle the unique challenges of producing this valuable intermediate on a larger scale. As a key structural motif in medicinal chemistry and materials science, robust and scalable access to this compound is of paramount importance.
This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you navigate common pitfalls, from managing reaction exotherms to implementing efficient, large-scale purification strategies.
Section 1: Understanding the Core Challenges in Scaling Up
The transition from a laboratory-scale synthesis (milligrams to grams) to a pilot or manufacturing scale (kilograms) is rarely a linear process. For this compound, several key challenges emerge that can impact yield, purity, safety, and cost-effectiveness.
-
Reaction Energetics: Many classical quinoline syntheses are highly exothermic. What is a manageable temperature increase in a round-bottom flask can become a dangerous, runaway reaction in a large reactor.[1][2][3]
-
Impurity Profile: Side reactions that produce minor impurities at the lab scale can become major contaminants in a large batch, complicating purification and potentially impacting the final product's specifications.
-
Materials Handling & Workup: Manipulating large volumes of viscous or tar-like crude mixtures, and performing extractions and filtrations on a kilogram scale, requires specialized equipment and procedures.[1]
-
Purification Strategy: While column chromatography is a staple in the research lab, it is often impractical and uneconomical for large-scale production. Alternative methods like recrystallization and distillation become essential.[4]
This guide will address these core challenges with practical, evidence-based solutions.
Section 2: Frequently Asked Questions (FAQs) for Scale-Up Synthesis
This section addresses common questions encountered when scaling the synthesis of this compound.
Reaction & Synthesis FAQs
Q1: We are adapting a Friedländer-type synthesis from 2-aminoacetophenone and an acetyl equivalent. On a larger scale, we are seeing a significant drop in yield and an increase in a dark, insoluble byproduct. What is the likely cause?
A1: This is a classic scale-up challenge often attributed to two main factors: inefficient heat transfer and localized concentration gradients. The likely byproduct is a result of self-condensation (aldol reaction) of the 2-aminoacetophenone or the acetyl source under basic conditions, or polymerization under harsh acidic conditions.[5]
-
Causality: In a large reactor, surface-area-to-volume ratio decreases, making heat dissipation less efficient. If the reaction is exothermic, localized "hot spots" can form, accelerating side reactions. Similarly, slow subsurface mixing during reagent addition can create areas of high concentration, promoting self-condensation over the desired intermolecular reaction.
-
Solution:
-
Reverse Addition: Add the 2-aminoacetophenone solution slowly to the reaction mixture containing the acetyl source and catalyst. This keeps the concentration of the ketone low at any given time.
-
Temperature Control: Ensure your reactor has adequate cooling capacity. Monitor the internal temperature closely and control the addition rate to maintain the target temperature.
-
Catalyst Choice: For the Friedländer synthesis, switching from a strong base to a milder acid catalyst (e.g., p-toluenesulfonic acid) can sometimes minimize aldol side reactions.[1][6]
-
Q2: Our synthesis involves a cyclization step that uses a strong acid catalyst. At scale, we are observing significant charring and tar formation. How can we mitigate this?
A2: Tar formation is a very common issue in acid-catalyzed quinoline syntheses like the Combes or Doebner-von Miller reactions, especially at the elevated temperatures required for cyclization.[1][5] This is due to the polymerization of starting materials or intermediates under harsh acidic conditions.
-
Causality: High temperatures and strong acids create an environment ripe for uncontrolled polymerization and degradation.
-
Solution:
-
Use a Moderating Agent: In reactions like the Skraup synthesis, adding a moderating agent such as ferrous sulfate (FeSO₄) can help control the reaction's vigor and reduce charring.[1][2][3]
-
Optimize Temperature Profile: Instead of heating to a high temperature immediately, consider a staged heating profile. A lower initial temperature may be sufficient for the initial condensation, followed by a gradual increase to the temperature required for cyclization.
-
Consider Polyphosphoric Acid (PPA): PPA can be a more effective and less aggressive dehydrating agent and catalyst than sulfuric acid for some cyclizations, leading to cleaner reactions.[6]
-
Q3: We are using the synthesis from o-aminobenzaldehyde and chloroacetone. How can we optimize this for scale-up to ensure safety and high yield?
A3: This condensation is an effective route. A reported high-yield method uses a phase-transfer catalyst (tetrabutylammonium bromide) in a biphasic system (tetrahydrofuran/water) with sodium hydroxide as the base.[7] This is an excellent starting point for scale-up.
-
Causality for Success: The phase-transfer catalyst shuttles the hydroxide-activated species into the organic phase, allowing the reaction to proceed under milder conditions (e.g., 30°C) than might be required in a single-phase system. This control is key for scalability.
-
Scale-Up Considerations:
-
Efficient Stirring: In a biphasic system, vigorous and efficient stirring is critical to maximize the interfacial surface area where the reaction occurs. Ensure your reactor's agitation is sufficient.
-
Controlled Addition & Temperature: Although this reaction is run at a mild temperature, the addition of sodium hydroxide can still be exothermic. Add the base solution at a controlled rate to maintain the target temperature of 30°C.
-
Continuous Flow: This reaction is a prime candidate for conversion to a microchannel or continuous flow reactor system. This approach offers superior control over temperature and mixing, leading to high yields (reported as 96.4%) and enhanced safety by minimizing the volume of reactive material at any given time.[7]
-
Workup & Purification FAQs
Q4: Our crude this compound is a dark, oily solid that is difficult to handle and purify by column chromatography at the kilogram scale. What are our options?
A4: This is a common scenario. Relying on chromatography for multi-kilogram purification is generally not viable. A multi-step purification strategy is recommended.
-
Step 1: Initial Workup - Acid/Base Swing.
-
Dissolve or suspend the crude material in a suitable organic solvent (e.g., toluene or ethyl acetate).
-
Wash with a dilute aqueous acid (e.g., 1M HCl). The basic quinoline nitrogen will be protonated, but this compound has phenolic character and may have complex solubility. Test this carefully on a small scale. More likely, this step removes basic impurities.
-
Wash with a dilute aqueous base (e.g., 1M NaOH). The hydroxyl group on the quinoline is phenolic and will be deprotonated, forming a water-soluble sodium salt. This allows you to extract the product into the aqueous layer, leaving non-acidic, tarry impurities behind in the organic layer.
-
Separate the aqueous layer, cool it (e.g., in an ice bath), and re-acidify with cold 1M HCl until the product precipitates.
-
Filter the solid, wash with cold water, and dry. This process should significantly improve the purity and physical form of your product.
-
-
Step 2: Recrystallization.
-
The solid obtained from the acid/base workup can now be recrystallized.
-
Common solvents for quinoline derivatives include ethanol, isopropanol, ethyl acetate, or toluene/heptane mixtures. Conduct small-scale solvent screening to find the optimal system that provides good recovery and high purity.
-
Q5: During purification, our quinolinol product seems to be tailing significantly on TLC, and we suspect it's interacting poorly with silica gel. How can we improve this if we must use chromatography for a smaller batch?
A5: The basic nitrogen of the quinoline ring can interact strongly with the acidic silanol groups on the surface of silica gel, causing significant tailing or even irreversible adsorption.[4]
-
Causality: Strong acid-base interactions between the analyte and the stationary phase lead to poor peak shape.
-
Solution:
-
Add a Basic Modifier: Add a small amount (0.1-1%) of a basic modifier like triethylamine or pyridine to your eluent (e.g., hexane/ethyl acetate).[4] The modifier will compete for the acidic sites on the silica, allowing your product to elute with a much-improved peak shape.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral grade) or a reversed-phase (C18) silica if your compound is sufficiently non-polar.[4]
-
Section 3: Troubleshooting Guide
Use the following table to diagnose and solve common problems encountered during the scale-up of this compound synthesis.
| Problem Observed | Potential Cause(s) | Recommended Actions & Solutions | Citations |
| Low or No Yield | 1. Incomplete reaction. 2. Incorrect reaction temperature. 3. Poor substrate reactivity or reagent quality. 4. Product degradation under harsh conditions. | 1. Monitor reaction progress by TLC or LC-MS to confirm completion. 2. Verify internal reactor temperature. Suboptimal temperatures can stall the reaction; excessive heat can cause decomposition. 3. Ensure starting materials are pure and dry. Water can inhibit some acid-catalyzed reactions. 4. Lower the reaction temperature or reduce reaction time. | [8][9] |
| Runaway Reaction / Exotherm | 1. Highly exothermic condensation/cyclization step. 2. Reagent addition is too fast. 3. Inadequate cooling or poor heat transfer in the reactor. | 1. Add a moderating agent like FeSO₄ for Skraup-type reactions. 2. Reduce the addition rate of the limiting reagent. 3. Ensure the reactor's cooling system is operational and appropriately sized. Consider diluting the reaction mixture to increase the thermal mass. | [1][2][3] |
| Formation of Tar / Polymer | 1. Reaction temperature is too high. 2. Acid catalyst is too concentrated or harsh. 3. High concentration of reactive intermediates (e.g., α,β-unsaturated carbonyls). | 1. Lower the overall reaction temperature. 2. Switch to a milder acid catalyst (e.g., PPA instead of H₂SO₄) or use a biphasic system to sequester reactive species. 3. Add the carbonyl-containing reactant slowly to the reaction mixture to keep its instantaneous concentration low. | [1][5] |
| Product Fails to Precipitate During Workup | 1. Incorrect pH for precipitation. 2. Product is too soluble in the chosen solvent system. 3. Formation of a stable emulsion during extraction. | 1. Check the pH of the aqueous layer carefully; adjust to the isoelectric point of the product (typically slightly acidic for quinolinols). 2. Add an anti-solvent (e.g., water or heptane) or concentrate the solution to induce precipitation. 3. Add brine to break the emulsion. If it persists, filtration through a pad of celite may be necessary. | [8][10] |
| Final Product Purity is Low After Purification | 1. Inefficient purification method. 2. Presence of a difficult-to-remove isomeric impurity. 3. Co-precipitation of impurities during crystallization. | 1. Combine chemical and physical purification: perform an acid/base wash before recrystallization. 2. Analyze the impurity profile by LC-MS or NMR. A second recrystallization from a different solvent system may be required. 3. Ensure the product is fully dissolved at the higher temperature before cooling slowly during recrystallization. A hot filtration step can remove insoluble impurities. | [4][6] |
Section 4: Key Experimental Protocols & Visualizations
Protocol 1: Scalable Synthesis of this compound via Friedländer Condensation
This protocol is adapted from established Friedländer synthesis principles, optimized for scalability and safety.
Reactants:
-
2-Aminoacetophenone (1.0 eq)
-
Ethyl acetoacetate (1.2 eq)
-
p-Toluenesulfonic acid monohydrate (0.1 eq)
-
Toluene (10-15 vol)
Procedure:
-
Setup: Equip a suitable glass-lined reactor with an overhead stirrer, thermocouple, condenser, and a nitrogen inlet.
-
Charge Reactor: Charge the reactor with 2-aminoacetophenone and toluene. Begin stirring to ensure a homogenous solution.
-
Catalyst Addition: Add the p-toluenesulfonic acid monohydrate to the mixture.
-
Controlled Addition: Begin a slow, controlled addition of ethyl acetoacetate to the reactor via an addition funnel or pump. Monitor the internal temperature. If a significant exotherm is observed, pause the addition and allow the mixture to cool.
-
Reaction: Once the addition is complete, heat the reaction mixture to reflux (approx. 110°C) and monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Isolation: Concentrate the organic layer under reduced pressure to yield the crude product, which can then be purified by recrystallization (e.g., from an ethanol/water or ethyl acetate/heptane system).
Diagram: Troubleshooting Workflow for Low Yield
This diagram outlines a logical decision-making process for addressing low yield in a scaled-up synthesis.
Caption: A troubleshooting workflow for addressing low yields.
Diagram: Purification Strategy for Scale-Up
This workflow illustrates a robust purification strategy that avoids reliance on large-scale chromatography.
Caption: A scalable purification workflow using chemical extraction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. data.epo.org [data.epo.org]
Technical Support Center: Purification of 2-Methylquinolin-3-ol
Welcome to the technical support center for the purification of 2-Methylquinolin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this important chemical intermediate. Our focus is on explaining the causality behind experimental choices, providing robust protocols, and troubleshooting specific issues you may face in the lab.
Part 1: Initial Purity Assessment & General FAQs
Before attempting any purification, a preliminary analysis of your crude product is essential. This initial assessment will inform your choice of purification strategy and help you anticipate potential challenges.
Initial Assessment Workflow
The following workflow outlines the initial steps for evaluating your crude this compound.
Caption: Initial workflow for purity assessment and strategy selection.
Frequently Asked Questions (General)
Q1: What are the most common impurities I should expect in my crude this compound?
A: The impurities in your sample are highly dependent on the synthetic route used. For common syntheses, such as the condensation of an o-aminobenzaldehyde with chloroacetone, you can expect the following:
-
Unreacted Starting Materials: Residual 2-aminobenzaldehyde or chloroacetone.[1]
-
Side-Products: Isomeric quinolines or products from self-condensation of starting materials. For instance, the presence of isomers like 8-methylquinoline can complicate purification.[2]
-
Solvents: Residual solvents from the reaction or workup steps are common.[3]
-
Degradation Products: Depending on the reaction conditions (e.g., harsh pH or high temperatures), some degradation of the desired product may occur.
Q2: What analytical techniques are best for assessing the purity of my crude product?
A: A multi-pronged approach is recommended for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. It can separate the main component from impurities, allowing you to determine the purity percentage with high accuracy.[4][5] A reversed-phase C18 column is often a good starting point for quinoline derivatives.[6]
-
Thin Layer Chromatography (TLC): TLC is a rapid, qualitative tool to visualize the number of components in your mixture. It is invaluable for developing a solvent system for column chromatography.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful for confirming the structure of your desired product and identifying any structurally related impurities if they are present in sufficient concentration.[5][7]
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. A broad or depressed melting point range suggests the presence of impurities.[8]
Part 2: Troubleshooting Recrystallization
Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility. The ideal solvent is one in which this compound has high solubility at elevated temperatures but low solubility at room temperature or below.[8][9]
Q3: My this compound is a viscous oil and will not crystallize. What should I do?
A: This is a common issue, especially if impurities are preventing the formation of a crystal lattice.
-
Causality: The presence of impurities can act as a "solvent," disrupting the ordered arrangement required for crystallization. The compound itself may also have a low melting point.
-
Solution 1: Solvent Screening: Systematically screen for a suitable solvent or solvent pair. For a moderately polar compound like this compound, try solvent systems like ethanol/water, acetone/water, or ethyl acetate/hexane.[10] Dissolve the oil in the more soluble solvent and slowly add the less soluble one (the "anti-solvent") until persistent turbidity is observed, then allow it to cool.
-
Solution 2: Salt Formation: Since quinolines are basic, you can often precipitate them as crystalline salts.[10] This is an excellent method for both purification and solidification. A common approach is to dissolve the oil in a solvent like isopropanol or ether and add a solution of HCl in the same or a miscible solvent to form the hydrochloride salt.[10] The free base can be regenerated later by treatment with a base.
-
Solution 3: Chromatographic Purification: If crystallization fails, purify the oil via column chromatography first. Removing the bulk of the impurities may allow the purified fractions to solidify upon solvent removal.[10]
Q4: My product "oils out" during recrystallization instead of forming crystals. How can I prevent this?
A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute.
-
Causality: This is often caused by cooling the solution too rapidly or using a solvent in which the compound's solubility changes too drastically with temperature.[9]
-
Solutions:
-
Slower Cooling: Allow the flask to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help.
-
Use More Solvent: The solution may be too concentrated. Add a small amount of additional hot solvent to the oiled-out mixture, reheat to dissolve, and cool slowly again.
-
Change Solvents: Select a solvent with a lower boiling point or one in which the compound is more soluble.
-
Q5: Crystal formation is very slow or doesn't start. How can I induce crystallization?
A: Spontaneous nucleation can sometimes be kinetically slow.
-
Causality: The formation of the initial crystal nucleus can have a high energy barrier.
-
Solutions:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches provide a surface for nucleation.[9]
-
Seed Crystals: If you have a small amount of pure this compound, add a single tiny crystal to the cooled solution. This provides a template for further crystal growth.[8]
-
Reduce Temperature: Cool the solution to a lower temperature (e.g., in a freezer), but do so slowly to avoid oiling out.
-
Protocol: Standard Recrystallization of this compound
-
Solvent Selection: Choose an appropriate solvent (e.g., ethanol).
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to just dissolve the solid completely.[9]
-
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this time.[9]
-
Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[8]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved.
Part 3: Troubleshooting Column Chromatography
Column chromatography is a primary method for separating compounds with different polarities. However, the basic nature of the quinoline nitrogen can cause issues with standard silica gel.
Q6: My compound is streaking or showing poor separation (tailing) on the TLC plate and column. How can I improve this?
A: Tailing is a classic sign of undesirable interactions between your compound and the stationary phase.
-
Causality: The basic nitrogen of the quinoline ring interacts strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel.[11] This strong interaction prevents the compound from moving smoothly with the eluent, leading to a "tail."
-
Solution: Add a Basic Modifier: The most effective solution is to neutralize the acidic sites on the silica gel. Add a small amount of a tertiary amine, such as 0.5-2% triethylamine (NEt₃) or pyridine, to your eluent system (e.g., hexane/ethyl acetate).[11] This will dramatically improve peak shape and resolution.
Q7: I suspect my compound is decomposing on the silica gel column. What are my options?
A: The acidic nature of silica gel can catalyze the decomposition of sensitive compounds.
-
Causality: Acid-labile functional groups on your molecule can react on the silica surface.
-
Solution 1: Deactivate the Silica Gel: Pre-treat the silica gel by preparing a slurry with the eluent that already contains a basic modifier like triethylamine before packing the column.[11]
-
Solution 2: Use an Alternative Stationary Phase:
-
Alumina: Neutral or basic alumina is an excellent alternative to silica gel for basic compounds.[11]
-
Reversed-Phase Silica (C18): If your compound is sufficiently non-polar, reversed-phase chromatography, where the stationary phase is non-polar and the mobile phase is polar (e.g., acetonitrile/water), can be very effective.[11]
-
-
Solution 3: Minimize Contact Time: If you must use silica gel, run the column as quickly as possible (flash chromatography) to reduce the time your compound spends in contact with the stationary phase.
Decision-Making Workflow for Chromatography Issues
Caption: Troubleshooting workflow for quinoline chromatography.
Part 4: Data Summary & Purity Confirmation
Q8: How do I confirm the purity of my final, purified this compound?
A: After purification, you must re-run the same analytical tests you used for the initial assessment. The goal is to demonstrate the absence of impurities and confirm the structure.
-
HPLC Analysis: An HPLC chromatogram should show a single major peak, ideally with a purity of >99%.
-
NMR Spectroscopy: The NMR spectrum should be clean, with no visible impurity peaks and correct integration values.
-
Melting Point: The purified solid should have a sharp melting point that matches the literature value.
Table 1: Hypothetical Purity Analysis Data
| Method | Sample | Purity by HPLC (%) | Key Observation |
| None | Crude Product | 85.2% | Multiple impurity peaks observed. |
| Recrystallization | Purified Solid | 98.5% | Significant reduction in most impurities. |
| Column Chromatography | Purified Solid | 99.7% | Baseline separation from all major impurities. |
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. CN101353323B - Purification method of 2-methyl quinoline - Google Patents [patents.google.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. benchchem.com [benchchem.com]
- 5. Identity determination and purity testing [chemcon.com]
- 6. Quantitative structure-chromatographic retention correlations of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. omicsonline.org [omicsonline.org]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Storage and Stability of 2-Methylquinolin-3-ol
Introduction
Welcome to the technical support guide for 2-Methylquinolin-3-ol (CAS No. 613-19-4). This molecule is a key heterocyclic building block in the synthesis of various functional materials, including dyes and potentially bioactive compounds.[1][2] The integrity of this compound is paramount for reproducible and reliable experimental outcomes. Degradation can lead to the formation of impurities that may interfere with downstream applications, yield inconsistent results, or introduce unforeseen biological effects. This guide provides in-depth, experience-driven answers to common questions regarding the stability and proper handling of this compound, ensuring its quality from storage to application.
Part 1: Frequently Asked Questions (FAQs) - Core Storage Principles
This section covers the fundamental questions researchers have about handling and storing this compound.
Q1: What are the primary environmental factors that cause the degradation of this compound?
Answer: The chemical structure of this compound, featuring a hydroxyl group on an electron-rich quinoline ring, makes it susceptible to several degradation pathways. The primary factors of concern are:
-
Oxygen (Oxidation): The phenol-like hydroxyl group is prone to oxidation. This process can be catalyzed by trace metals and exposure to atmospheric oxygen, often leading to the formation of colored quinone-like species or other oxidative byproducts. Quinoline derivatives with hydroxyl groups are known to have antioxidant properties, which inherently means they are readily oxidized.[3][4][5]
-
Light (Photodegradation): Aromatic systems, particularly heterocyclic compounds like quinolines, can absorb UV and visible light. This energy absorption can promote photochemical reactions, including oxidation, hydroxylation, or polymerization.[6] Safety data for the closely related 8-Hydroxyquinoline explicitly lists it as light-sensitive.
-
Moisture (Hydrolysis): While the core structure is generally stable against hydrolysis, the presence of moisture can accelerate other degradation pathways by acting as a transport medium for catalysts or by facilitating proton transfer in photochemical reactions. It is best practice to store the compound in a dry environment.[7][8]
-
Heat (Thermal Degradation): Elevated temperatures provide the activation energy needed to overcome reaction barriers, accelerating all degradation processes. While stable at room temperature for short periods, long-term storage at elevated temperatures is not recommended.[9]
Q2: What are the ideal short-term and long-term storage conditions for solid this compound?
Answer: To ensure the long-term stability and purity of solid this compound, we recommend adhering to the storage protocols summarized in the table below. These conditions are designed to mitigate the risks outlined in the previous question.
| Parameter | Recommended Condition | Causality and Rationale |
| Temperature | Long-Term: ≤ -20°C Short-Term: 2-8°C | Reduces the kinetic rate of all potential degradation reactions. Freezing is optimal for minimizing molecular motion and reactivity over months to years. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric oxygen, directly inhibiting oxidative degradation pathways. This is the most critical factor for preserving the compound's integrity. |
| Light | Amber Glass Vial or Opaque Container | Prevents exposure to UV and visible light, thereby mitigating the risk of photodegradation.[8] Standard lab lighting can be sufficient to initiate degradation over time. |
| Container | Tightly Sealed Vial with Secure Cap | Prevents the ingress of atmospheric moisture and oxygen.[9][10] A cap with a PTFE liner is recommended for a high-integrity seal. |
| Location | Dry, Designated Chemical Storage Area | Ensures a low-humidity environment and prevents cross-contamination. Avoid storage near strong acids or oxidizing agents.[9][11] |
Part 2: Troubleshooting Guide - Investigating Potential Degradation
This section addresses common scenarios where degradation is suspected and provides actionable steps for investigation.
Q3: My solid this compound, which should be a beige or needle-like crystal, has developed a yellowish or brownish tint. Has it degraded?
Answer: Yes, a distinct color change from its expected appearance (e.g., beige, off-white) to yellow or brown is a strong visual indicator of degradation. This discoloration is often due to the formation of oxidized species, such as quinones, which are highly conjugated and absorb visible light. While the compound may still be largely intact, the presence of these colored impurities signifies that the storage conditions have been compromised. We strongly advise analytical verification before using the material in any experiment.
Q4: How can I analytically confirm if my this compound has degraded and determine its purity?
Answer: Visual inspection is not sufficient. You must use a quantitative, stability-indicating analytical method. A Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the gold standard for this purpose.
A method is considered "stability-indicating" if it can resolve the parent compound (this compound) from all its potential degradation products, ensuring that the purity of the active ingredient is accurately measured.[12][13]
Key characteristics of a suitable HPLC method:
-
Column: C18 stationary phase.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., acetate or phosphate) and an organic solvent (e.g., acetonitrile or methanol) is typically effective.[14]
-
Detection: A Photodiode Array (PDA) detector is highly recommended as it allows you to inspect the peak purity and identify potential co-eluting impurities by comparing UV spectra across the peak.
-
Analysis: Compare the chromatogram of the suspect sample to a reference standard or a sample from a freshly opened batch. The appearance of new peaks or a significant decrease (>5%) in the main peak area relative to the total area indicates degradation.
Part 3: Advanced Protocols & Methodologies
This section provides detailed workflows for researchers who need to prepare solutions or validate compound stability under their specific experimental conditions.
Q5: What is the best practice for preparing and storing stock solutions of this compound?
Answer: Solutions are often more susceptible to degradation than the solid material due to increased molecular mobility and interaction with the solvent.
Protocol for Preparing Stable Stock Solutions
-
Solvent Selection: Choose a high-purity, anhydrous-grade aprotic solvent in which the compound is soluble, such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). Protic solvents like methanol or ethanol can participate in photochemical reactions and are less ideal for long-term storage.
-
Inert Atmosphere Handling:
-
Before opening the vial of solid compound, allow it to equilibrate to room temperature to prevent moisture condensation.
-
Sparge the chosen solvent with an inert gas (argon or nitrogen) for 15-20 minutes to remove dissolved oxygen.
-
Prepare the solution under a gentle stream of inert gas or within a glovebox.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes in amber glass vials with PTFE-lined caps. This minimizes the number of freeze-thaw cycles and air exposure for the bulk of the stock.
-
Store the aliquots at -20°C or -80°C .
-
For use, thaw a single aliquot rapidly and use it immediately. Do not re-freeze and re-use thawed aliquots.
-
Q6: How can I perform a basic forced degradation study to understand the stability of this compound in my specific experimental buffer or formulation?
Answer: A forced degradation study intentionally exposes the compound to harsh conditions to rapidly identify potential degradation pathways and products.[15][16] This is crucial for developing stable formulations and robust analytical methods.
Workflow for a Simplified Stability Assessment
Caption: Experimental workflow for a simplified forced degradation study.
Part 4: Understanding the Chemistry of Degradation
A deeper understanding of the chemical transformation helps in predicting incompatibilities and designing better experiments.
Q7: What are the likely chemical structures of the degradation products?
Answer: Based on the known reactivity of hydroxyquinolines and related phenolic compounds, we can predict the primary degradation pathways.[6]
-
Oxidative Degradation: The primary pathway involves the oxidation of the hydroxyl group. This can proceed through a radical mechanism to form dimers or be oxidized further to form a quinone-type structure , which is often highly colored.
-
Photodegradation: UV light can induce the formation of reactive oxygen species from dissolved O₂, which then attack the quinoline ring system. This can lead to further hydroxylation at other positions on the ring or cleavage of the heterocyclic ring under more extreme conditions.
The diagram below illustrates these potential degradation pathways.
Caption: Plausible degradation pathways for this compound.
By understanding these principles and implementing the recommended protocols, researchers can ensure the chemical integrity of their this compound, leading to more accurate and reliable scientific outcomes.
References
- 1. This compound | 613-19-4 [chemicalbook.com]
- 2. This compound [dyestuffintermediates.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. technopharmchem.com [technopharmchem.com]
- 8. lobachemie.com [lobachemie.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. fishersci.com [fishersci.com]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 16. rjptonline.org [rjptonline.org]
Validation & Comparative
A Comparative Guide to Validating the Purity of 2-Methylquinolin-3-ol by High-Performance Liquid Chromatography
In the landscape of pharmaceutical research and drug development, the unequivocal determination of a compound's purity is a cornerstone of safety, efficacy, and regulatory compliance. For novel heterocyclic compounds like 2-Methylquinolin-3-ol, a versatile intermediate in dye synthesis, establishing a robust analytical method for purity validation is of paramount importance.[1][2] This guide provides an in-depth, scientifically grounded protocol for the purity validation of this compound using High-Performance Liquid Chromatography (HPLC). Furthermore, it presents a comparative analysis with alternative techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Thin-Layer Chromatography (HPTLC), to contextualize the strengths and applicability of each method.
Understanding the Analyte: this compound
This compound (C₁₀H₉NO, M.W.: 159.18 g/mol ) is an aromatic heterocyclic compound.[2][3][4] Its structure, featuring a quinoline core with methyl and hydroxyl substitutions, imparts moderate polarity and a strong UV chromophore, making it an ideal candidate for analysis by reversed-phase HPLC with UV detection. The aromatic nature of the quinoline ring system allows for effective retention on hydrophobic stationary phases.[5][6]
Part 1: High-Performance Liquid Chromatography (HPLC) for Purity Validation
HPLC is the workhorse of pharmaceutical analysis due to its high resolution, sensitivity, and quantitative accuracy. The following protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[7][8][9][10][11]
-
Stationary Phase: A reversed-phase C18 column is the preferred choice. The non-polar C18 alkyl chains provide hydrophobic interactions with the aromatic quinoline ring of this compound, enabling effective separation from potential polar and non-polar impurities. While standard C18 columns are often effective, for complex quinoline derivative mixtures, other phases like naphthylpropyl have shown superior selectivity.[12][13] For this guide, a standard L1 packing (C18) is considered, as it is widely available and generally suitable for this class of compounds.[14]
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and a buffered aqueous phase (e.g., 0.1% formic acid in water) is employed. Acetonitrile is chosen for its low viscosity and UV transparency. The acidic buffer helps to suppress the ionization of the phenolic hydroxyl group on the analyte, ensuring a consistent retention time and sharp peak shape. A gradient elution, starting with a higher aqueous composition and gradually increasing the organic solvent, allows for the effective elution of a wide range of potential impurities with varying polarities.
-
Detection: A UV-Vis detector is highly suitable due to the conjugated aromatic system in this compound, which results in strong UV absorbance. The detection wavelength should be set at an absorbance maximum to ensure high sensitivity. A wavelength of 225 nm is a reasonable starting point for quinoline compounds.[14]
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatograph with a gradient pump, autosampler, column oven, and UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[14]
-
HPLC grade acetonitrile, water, and formic acid.
-
Reference standard of this compound (purity ≥98%).[3]
-
Volumetric flasks, pipettes, and autosampler vials.
2. Preparation of Solutions:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Solution (100 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent.
-
Sample Solution (100 µg/mL): Accurately weigh and dissolve the this compound sample to be tested in the diluent.
3. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | 0-20 min: 30-70% B20-25 min: 70-30% B25-30 min: 30% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 225 nm[14] |
| Injection Volume | 10 µL |
4. Method Validation Workflow:
The validation of this method must be performed according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[10][11]
Caption: Workflow for HPLC Purity Validation of this compound.
-
Specificity: The ability to assess the analyte in the presence of impurities and degradants.[9] This is demonstrated by analyzing a placebo, spiked samples, and stressed samples (e.g., acid, base, oxidative, thermal, photolytic degradation) to ensure no co-elution with the main peak.
-
Linearity: Assessed over a range of concentrations (e.g., 50% to 150% of the nominal concentration). A linear relationship between peak area and concentration should be established (correlation coefficient r² > 0.999).
-
Accuracy: Determined by analyzing samples with known concentrations of this compound (e.g., spiked placebo). The recovery should typically be within 98-102%.
-
Precision:
-
Repeatability (Intra-assay precision): Multiple injections of the same sample.
-
Intermediate Precision: Analysis on different days, by different analysts, or on different equipment. The relative standard deviation (RSD) should be less than 2%.
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±0.2 pH units of the mobile phase, ±2°C column temperature).[8]
Part 2: Comparative Analysis with Alternative Techniques
While HPLC is a powerful tool, other techniques can also be employed for purity assessment, each with its own set of advantages and limitations.
GC is a viable alternative, particularly for volatile and thermally stable compounds.[15][16] Quinoline and its derivatives have been successfully analyzed by GC-MS.[17][18]
-
Principle: The sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. The separated components are then detected by a mass spectrometer, which provides both quantitative data and structural information.
-
Advantages: High sensitivity and specificity, especially with mass spectrometric detection which provides a "fingerprint" of each compound.
-
Disadvantages: Requires the analyte to be volatile and thermally stable. The hydroxyl group in this compound may require derivatization to improve volatility and peak shape, adding a step to the sample preparation.
HPTLC is an enhanced form of TLC that allows for quantitative analysis and is particularly useful for screening a large number of samples.[19][20]
-
Principle: Separation occurs on a high-performance layer of sorbent (e.g., silica gel) based on the polarity of the compounds.[19] The plate is developed in a chamber with a suitable mobile phase, and the separated spots are quantified using a densitometer.
-
Advantages: High sample throughput (multiple samples can be run simultaneously), low cost per sample, and minimal solvent consumption.[19] It is also excellent for generating chemical "fingerprints" of complex mixtures.[19]
-
Disadvantages: Generally lower resolution and sensitivity compared to HPLC and GC. The quantification can be less precise.
| Parameter | HPLC-UV | GC-MS | HPTLC-Densitometry |
| Specificity | High (Chromatographic separation) | Very High (Chromatographic separation + Mass fragmentation) | Moderate (Dependent on mobile phase selectivity) |
| Sensitivity | High (ng level) | Very High (pg-fg level) | Moderate (µg-ng level) |
| Analysis Time/Sample | 15-30 minutes | 10-20 minutes[15] | 2-5 minutes (per sample, with parallel separation) |
| Sample Throughput | Sequential | Sequential | High (Parallel) |
| Sample State | Soluble in mobile phase | Volatile & Thermally Stable (or derivatized) | Soluble in application solvent |
| Instrumentation Cost | High | Very High | Moderate |
| Quantitative Precision | High (RSD < 2%) | High (RSD < 5%) | Moderate (RSD 5-10%) |
Conclusion
For the definitive purity validation of this compound in a regulated research or drug development environment, High-Performance Liquid Chromatography (HPLC) stands out as the most suitable technique. Its high resolution, sensitivity, and proven quantitative accuracy, all underpinned by well-established validation guidelines like ICH Q2(R1), make it the gold standard.
While GC-MS offers unparalleled specificity and sensitivity, the potential need for derivatization makes it a more complex, secondary or orthogonal method for this particular analyte. HPTLC serves as an excellent, cost-effective screening tool for rapid quality assessment or for analyzing a large number of samples, but it lacks the high-resolution quantitative power required for final purity determination in a pharmaceutical setting.[20][21]
The choice of analytical technique should always be guided by the specific requirements of the analysis, the stage of development, and the regulatory context. However, for a robust, reliable, and defensible purity assessment of this compound, a validated HPLC method is the recommended primary approach.
References
- 1. This compound | 613-19-4 [chemicalbook.com]
- 2. This compound [dyestuffintermediates.com]
- 3. chemscene.com [chemscene.com]
- 4. CAS 613-19-4 | this compound - Synblock [synblock.com]
- 5. researchgate.net [researchgate.net]
- 6. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 7. cs.purdue.edu [cs.purdue.edu]
- 8. scribd.com [scribd.com]
- 9. database.ich.org [database.ich.org]
- 10. researchgate.net [researchgate.net]
- 11. fda.gov [fda.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. tandfonline.com [tandfonline.com]
- 14. benchchem.com [benchchem.com]
- 15. academic.oup.com [academic.oup.com]
- 16. academic.oup.com [academic.oup.com]
- 17. madison-proceedings.com [madison-proceedings.com]
- 18. researchgate.net [researchgate.net]
- 19. ctlatesting.com [ctlatesting.com]
- 20. High-performance thin layer chromatography: A powerful analytical technique in pharmaceutical drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
A Comparative Benchmarking of 2-Methylquinolin-3-ol Derivatives: Synthesis, Biological Activity, and Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous synthetic and natural compounds with a wide array of biological activities.[1] Among the vast family of quinoline derivatives, those based on the 2-Methylquinolin-3-ol core represent a particularly intriguing class of compounds. The presence of a hydroxyl group at the 3-position offers a versatile handle for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacological properties. This guide provides a comparative analysis of this compound derivatives, focusing on their synthesis, antimicrobial, and anticancer activities, and is supported by experimental data and detailed protocols to assist researchers in this promising field.
The Strategic Advantage of the this compound Scaffold
The this compound moiety is an attractive starting point for the development of novel therapeutic agents for several key reasons:
-
Synthetic Accessibility: The core structure can be synthesized through established methods, such as the condensation of o-aminobenzaldehyde with chloroacetone.[2] This allows for the efficient production of the foundational molecule for further derivatization.
-
Tunable Physicochemical Properties: The hydroxyl group at the 3-position is amenable to a variety of chemical transformations, including etherification and esterification. This enables the systematic modification of key properties like lipophilicity, hydrogen bonding capacity, and steric bulk, all of which can profoundly influence biological activity.
-
Diverse Biological Potential: As this guide will demonstrate, derivatives of this compound have shown promise in various therapeutic areas, including as antimicrobial and anticancer agents. The strategic modification of the 3-position substituent allows for the optimization of activity against specific biological targets.
Comparative Analysis of Biological Activity
While a comprehensive head-to-head comparison of a wide range of this compound derivatives is an area ripe for further investigation, we can draw valuable insights from studies on structurally related compounds and piece together a compelling picture of their potential. This section will focus on two key areas of demonstrated activity: antimicrobial and anticancer effects.
Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens
Derivatives of the quinoline scaffold have long been recognized for their antimicrobial properties. The introduction of an acetamide moiety at the 3-position of the 2-methylquinoline core, creating 2-methylquinolin-3-yloxy acetamide derivatives, is a promising strategy for developing novel antimicrobial agents. Studies on analogous 2-(quinoline-4-yloxy) acetamide-based compounds have demonstrated potent activity against Mycobacterium tuberculosis (MTB), including multidrug-resistant strains.[3] This suggests that the "oxyacetamide" linkage is a key pharmacophoric element.
Hypothetical Comparative Antimicrobial Activity of 2-Methylquinolin-3-yloxy Acetamide Derivatives
| Compound ID | R Group on Acetamide | Target Organism | MIC (µg/mL) | Reference |
| MQ-1 | Phenyl | Staphylococcus aureus | 16 | Hypothetical |
| MQ-2 | 4-Chlorophenyl | Staphylococcus aureus | 8 | Hypothetical |
| MQ-3 | 4-Nitrophenyl | Staphylococcus aureus | 4 | Hypothetical |
| MQ-4 | 2,4-Dichlorophenyl | Staphylococcus aureus | 2 | Hypothetical |
| MQ-5 | Phenyl | Escherichia coli | 32 | Hypothetical |
| MQ-6 | 4-Chlorophenyl | Escherichia coli | 16 | Hypothetical |
| MQ-7 | 4-Nitrophenyl | Escherichia coli | 8 | Hypothetical |
| MQ-8 | 2,4-Dichlorophenyl | Escherichia coli | 4 | Hypothetical |
| Ciprofloxacin | - | S. aureus / E. coli | 0.5 - 2 | Standard |
Structure-Activity Relationship Insights:
The hypothetical data presented in the table illustrates a common trend observed in antimicrobial drug discovery. The introduction of electron-withdrawing groups (e.g., chloro, nitro) on the terminal phenyl ring of the acetamide moiety often leads to enhanced antimicrobial activity. This is likely due to a combination of factors, including altered electronic properties of the molecule that may improve its interaction with the biological target, and increased lipophilicity which can facilitate passage through microbial cell membranes. The improved activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria with increasing halogenation and the presence of a nitro group suggests a broad-spectrum potential that warrants further investigation.
Anticancer Activity: Targeting Proliferative Diseases
The quinoline nucleus is a well-established pharmacophore in the design of anticancer agents.[4] Modifications at various positions on the quinoline ring can lead to compounds with potent cytotoxic activity against a range of cancer cell lines.[5][6] Derivatization of the 3-hydroxyl group of this compound offers a promising avenue for the development of novel anticancer drugs.
Comparative Anticancer Activity of this compound Ether Derivatives
| Compound ID | R Group (Ether Linkage) | Cell Line | IC50 (µM) | Reference |
| MQE-1 | Benzyl | MCF-7 (Breast) | 25.5 | Hypothetical |
| MQE-2 | 4-Fluorobenzyl | MCF-7 (Breast) | 12.8 | Hypothetical |
| MQE-3 | 4-Chlorobenzyl | MCF-7 (Breast) | 9.2 | Hypothetical |
| MQE-4 | 4-Nitrobenzyl | MCF-7 (Breast) | 5.1 | Hypothetical |
| MQE-5 | Benzyl | HeLa (Cervical) | 30.2 | Hypothetical |
| MQE-6 | 4-Fluorobenzyl | HeLa (Cervical) | 15.1 | Hypothetical |
| MQE-7 | 4-Chlorobenzyl | HeLa (Cervical) | 11.5 | Hypothetical |
| MQE-8 | 4-Nitrobenzyl | HeLa (Cervical) | 6.8 | Hypothetical |
| Doxorubicin | - | MCF-7 / HeLa | 0.5 - 1.5 | Standard |
Structure-Activity Relationship Insights:
Similar to the antimicrobial derivatives, the anticancer activity of this compound ethers appears to be enhanced by the presence of electron-withdrawing substituents on the benzyl ring. The trend of increasing potency (lower IC50 values) from benzyl to 4-fluorobenzyl, 4-chlorobenzyl, and 4-nitrobenzyl suggests that modulating the electronic and steric properties of this substituent is a key strategy for optimizing anticancer efficacy. This trend holds true across different cancer cell lines, indicating a potentially broad applicability of these derivatives. The increased lipophilicity and altered charge distribution conferred by these substituents may enhance cellular uptake and/or improve binding to intracellular targets.
Experimental Protocols
To ensure the reproducibility and validity of research in this area, standardized experimental protocols are essential. The following sections provide detailed methodologies for the synthesis of this compound derivatives and the evaluation of their biological activities.
Synthesis of 2-Methylquinolin-3-yloxy Acetamide Derivatives
This protocol describes a general two-step synthesis for 2-methylquinolin-3-yloxy acetamide derivatives, starting from the commercially available this compound.
Step 1: Synthesis of Ethyl 2-(2-methylquinolin-3-yloxy)acetate
-
To a solution of this compound (1 mmol) in dry acetone (20 mL), add anhydrous potassium carbonate (2 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl chloroacetate (1.2 mmol) dropwise to the reaction mixture.
-
Reflux the reaction mixture for 8-10 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, filter the reaction mixture to remove potassium carbonate.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane).
Step 2: Synthesis of 2-(2-methylquinolin-3-yloxy)acetohydrazide
-
Dissolve the purified ethyl 2-(2-methylquinolin-3-yloxy)acetate (1 mmol) in ethanol (15 mL).
-
Add hydrazine hydrate (5 mmol) to the solution.
-
Reflux the reaction mixture for 6-8 hours.
-
Cool the reaction mixture to room temperature. The solid product will precipitate out.
-
Filter the solid, wash with cold ethanol, and dry to obtain the pure acetohydrazide.
Step 3: Synthesis of N-substituted-2-(2-methylquinolin-3-yloxy)acetamide Derivatives
-
Dissolve the 2-(2-methylquinolin-3-yloxy)acetohydrazide (1 mmol) in glacial acetic acid (10 mL).
-
Add the appropriate substituted aromatic aldehyde (1 mmol) to the solution.
-
Reflux the mixture for 4-6 hours.
-
Pour the reaction mixture into ice-cold water.
-
The solid product that precipitates is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to yield the final N-substituted acetamide derivative.
Caption: Synthetic workflow for 2-methylquinolin-3-yloxy acetamide derivatives.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against bacterial strains using the broth microdilution method.
-
Preparation of Stock Solutions: Dissolve the test compounds in dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.
-
Preparation of Bacterial Inoculum: Culture the bacterial strains overnight in Mueller-Hinton Broth (MHB). Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension 1:100 in fresh MHB to obtain a final inoculum density of approximately 1.5 x 10^6 CFU/mL.
-
Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solutions with MHB to obtain a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted compounds.
-
Controls: Include a positive control well (MHB with inoculum, no compound) and a negative control well (MHB only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Caption: Workflow for antimicrobial susceptibility testing.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and is commonly used to determine the cytotoxic potential of compounds against cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.
Caption: Workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
The this compound scaffold presents a fertile ground for the discovery of novel therapeutic agents. The synthetic accessibility of the core and the ease of derivatization at the 3-position provide a robust platform for generating diverse chemical libraries. The preliminary structure-activity relationship insights gleaned from related quinoline derivatives strongly suggest that systematic modification of the 3-position substituent can lead to potent and selective antimicrobial and anticancer compounds.
Future research should focus on the synthesis and comprehensive biological evaluation of a focused library of this compound derivatives. A direct comparative study of these compounds will provide a clearer understanding of their SAR and will be instrumental in identifying lead candidates for further preclinical development. Mechanistic studies to elucidate the specific molecular targets of the most active compounds will also be crucial for their rational optimization. The experimental protocols provided in this guide offer a solid foundation for researchers to embark on this exciting and promising area of drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Design, Synthesis and Anticancer Evaluation of Substituted Cinnamic Acid Bearing 2-Quinolone Hybrid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide for Researchers: 2-Methylquinolin-3-ol vs. 8-hydroxyquinoline as Chelating Agents
Introduction: The Critical Role of Molecular Architecture in Metal Chelation
In the vast landscape of coordination chemistry and its applications in drug development, analytical sciences, and materials research, the selection of an appropriate chelating agent is paramount. A chelator's efficacy is not merely a matter of containing donor atoms; it is a finely tuned interplay of stereochemistry, electronic effects, and the precise spatial arrangement of functional groups. This guide offers an in-depth comparison of two quinoline isomers, the canonical chelator 8-hydroxyquinoline (also known as oxine) and the lesser-known 2-Methylquinolin-3-ol, to illustrate the profound impact of molecular architecture on the ability to coordinate with metal ions.
8-Hydroxyquinoline is a foundational molecule in coordination chemistry, celebrated for its versatility and potent chelating ability with a wide array of metal ions.[1][2][3] Its derivatives have been extensively explored for applications ranging from quantitative analysis to neuroprotective and anticancer therapies.[4][5] In contrast, this compound represents a structural variation whose properties as a chelator are not widely documented, necessitating a comparison grounded in the fundamental principles of coordination chemistry. This guide will dissect their structural differences, predict their chelation potential, and provide the experimental frameworks necessary for empirical validation.
Structural and Mechanistic Analysis: The Decisive Arrangement of Donor Atoms
The capacity of a molecule to act as a chelating agent hinges on its ability to form a stable ring structure with a central metal ion. This typically requires two or more donor atoms positioned in a way that allows them to bind to the metal simultaneously, forming a thermodynamically favorable complex. 8-Hydroxyquinoline is a classic example of a bidentate chelating agent, a property that is unique among the seven monohydroxyquinoline isomers.[6][7]
8-Hydroxyquinoline (8HQ): The Archetypal Bidentate Chelator
8-Hydroxyquinoline features a hydroxyl group (-OH) at the C-8 position and a nitrogen atom within the quinoline ring. This specific arrangement is crucial. Upon deprotonation of the hydroxyl group, the resulting phenolate oxygen and the quinoline nitrogen are perfectly positioned to form a stable, five-membered ring with a metal ion.[7][8] This bidentate coordination is the cornerstone of its potent metal-binding capabilities.
This compound: A Structurally Disadvantaged Isomer
In this compound, the hydroxyl group is located at the C-3 position. While it also possesses the requisite donor atoms (a hydroxyl oxygen and a ring nitrogen), their spatial relationship is fundamentally different. The distance and angle between the C-3 oxygen and the ring nitrogen do not permit the formation of a stable five- or six-membered chelate ring with a single metal ion. The molecule may act as a monodentate ligand, binding through either the oxygen or the nitrogen, but it cannot form the stable pincer-like grip characteristic of a true chelating agent. The presence of a methyl group at the C-2 position further introduces steric considerations that can influence its coordination behavior.
The following diagram illustrates the structural differences and their implications for chelation.
Caption: Structural comparison and predicted chelation behavior.
Comparative Performance: Stability of Metal Complexes
The stability of a metal-ligand complex is quantitatively expressed by its stability constant (log K) or formation constant (log β). A higher value signifies a more stable complex.[7][9] While experimental data for this compound is scarce, we can present the well-documented stability constants for 8-hydroxyquinoline to establish a benchmark for high-performance chelation. To illustrate the effect of substitution on the quinoline ring, data for 2-methyl-8-hydroxyquinoline is also included. The methyl group at the C-2 position in this isomer introduces steric hindrance near the nitrogen donor, which slightly reduces the stability of its metal complexes compared to the parent 8HQ.[10]
| Chelating Agent | Metal Ion | Log K₁ | Log K₂ | Overall Stability (log β₂) |
| 8-Hydroxyquinoline | Cu²⁺ | 12.8 | 11.7 | 24.5 |
| Ni²⁺ | 11.2 | 9.9 | 21.1 | |
| Co²⁺ | 10.4 | 9.2 | 19.6 | |
| Zn²⁺ | 10.5 | 9.5 | 20.0 | |
| 2-Methyl-8-hydroxyquinoline | Cu²⁺ | 12.2 | 11.2 | 23.4 |
| Ni²⁺ | 9.8 | 8.6 | 18.4 | |
| Co²⁺ | 9.4 | 8.2 | 17.6 | |
| Zn²⁺ | 9.9 | 8.9 | 18.8 | |
| This compound | Various | Not Reported | Not Reported | Predicted to be very low or negligible |
| Data for 8-hydroxyquinoline and its 2-methyl derivative sourced from BenchChem.[10] |
Based on its structure, the stability constants for any potential complexes formed by this compound are predicted to be significantly lower than those of 8-hydroxyquinoline, to the point of being ineffective as a chelator for most practical purposes.
Experimental Protocols for Evaluation
To empirically validate the chelating properties of a given compound, a series of well-established experiments must be performed. The following protocols describe how a researcher could systematically compare the metal-binding abilities of this compound and 8-hydroxyquinoline.
Protocol 1: Spectrophotometric Determination of Stoichiometry (Job's Method)
This method is used to determine the metal-to-ligand ratio in a complex.
-
Solution Preparation: Prepare equimolar solutions of the metal salt (e.g., 0.01 M CuSO₄) and the ligand (8HQ or this compound) in a suitable solvent (e.g., 50% v/v aqueous dioxane).
-
Mixing Series: Prepare a series of solutions by mixing the metal and ligand solutions in varying molar ratios (e.g., 1:9, 2:8, ..., 9:1), keeping the total volume and total molar concentration constant.
-
Spectrophotometric Measurement: For each solution, measure the absorbance at the wavelength of maximum absorption (λ_max) of the formed complex. This wavelength is determined by scanning the spectrum of a solution known to contain the complex (e.g., a 1:2 metal-to-ligand ratio for 8HQ).
-
Data Analysis: Plot the absorbance versus the mole fraction of the ligand. The mole fraction at which the maximum absorbance occurs indicates the stoichiometry of the complex. For 8HQ, this is typically found at a mole fraction of ~0.67, indicating a 1:2 (Metal:Ligand) complex.[8] For this compound, a lack of a clear peak would suggest weak or no complex formation.
Protocol 2: Potentiometric Titration for Stability Constant Determination
This is a robust method for calculating the stepwise stability constants of metal complexes.[10][11]
-
Solution Preparation: Prepare solutions of the metal salt (e.g., CuSO₄), the chelating agent, a strong acid (e.g., HClO₄), and a strong base (e.g., NaOH) of known concentrations. An inert electrolyte (e.g., NaClO₄) is added to maintain constant ionic strength.
-
Titrations: Perform three separate titrations using the standardized base:
-
A: Strong acid alone.
-
B: Strong acid + chelating agent.
-
C: Strong acid + chelating agent + metal salt.
-
-
Data Collection: Record the pH after each addition of the base.
-
Calculation: The titration curves are used to calculate the proton-ligand dissociation constants and the metal-ligand stability constants using established calculation methods (e.g., the Bjerrum or Irving-Rossotti method). The difference between curves B and C provides the data needed to calculate the average number of ligands bound per metal ion, which is then used to determine the stability constants.
The following flowchart outlines the workflow for characterizing a potential chelating agent.
Caption: Experimental workflow for chelator characterization.
Applications and Concluding Recommendations
8-Hydroxyquinoline: The robust chelating ability of 8HQ has cemented its use in numerous fields:
-
Analytical Chemistry: Used as a reagent for the gravimetric determination and solvent extraction of metal ions.[3][12]
-
Medicinal Chemistry: Serves as a scaffold for drugs targeting diseases associated with metal dysregulation, such as neurodegenerative disorders and cancer.[4][6] Its derivatives can act as ionophores, transporting metal ions across cell membranes.[1]
-
Materials Science: Tris(8-hydroxyquinolinato)aluminum (Alq₃) is a cornerstone material in Organic Light-Emitting Diodes (OLEDs).[8][13]
This compound: Based on structural analysis, this compound is not a viable candidate for applications requiring strong metal chelation. Its inability to form a stable chelate ring renders it vastly inferior to 8-hydroxyquinoline. Researchers seeking a quinoline-based chelator should focus on 8-hydroxyquinoline and its derivatives, where the C-8 hydroxyl and ring nitrogen provide the ideal architecture for effective metal coordination.
References
- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. rroij.com [rroij.com]
- 4. dovepress.com [dovepress.com]
- 5. mdpi.com [mdpi.com]
- 6. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. benchchem.com [benchchem.com]
- 11. The stabilities of some metal complexes of 8-hydroxyquinoline and related substances - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
Assessing the Efficacy of 2-Methylquinolin-3-ol Based Dyes: A Comparative Guide for Researchers
Introduction: The Quinoline Scaffold in Fluorescence Applications
Quinoline and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant interest in the development of fluorescent probes. Their inherent photophysical properties, combined with the potential for straightforward synthetic modification, position them as valuable tools in cellular imaging and chemical sensing. The 2-methylquinolin-3-ol core, in particular, serves as a foundational structure for a range of synthetic dyes. This guide will delve into the critical parameters that determine the efficacy of these dyes and provide a comparative framework against commonly used alternatives.
The utility of a fluorescent dye is primarily dictated by its photophysical characteristics, including its molar absorptivity, quantum yield, and Stokes shift. A high molar absorptivity allows for a strong signal at low concentrations, while a high quantum yield signifies efficient conversion of absorbed light into emitted fluorescence, resulting in a brighter signal. The Stokes shift, the difference between the maximum excitation and emission wavelengths, is also a crucial factor, with larger shifts being generally desirable to minimize self-quenching and improve signal-to-noise ratios.
Comparative Analysis: this compound Based Dyes vs. Industry Standards
While specific quantitative photophysical data for the parent this compound is not extensively documented in publicly available literature, an analysis of structurally related quinoline derivatives provides valuable insights into their potential performance. This section will compare the expected properties of this compound based dyes with well-characterized, commercially available fluorescent dyes: Fluorescein, Rhodamine B, and Coumarins.
Data Presentation: A Comparative Overview
The following table summarizes the key photophysical parameters of standard fluorescent dyes, offering a baseline for evaluating novel quinoline-based compounds.[1] It is important to note that the photophysical properties of this compound derivatives will be highly dependent on their specific substitution patterns and the solvent environment.
| Fluorescent Dye | Excitation Max (nm) | Emission Max (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| This compound Derivative (Hypothetical) | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Fluorescein (in 0.1 M NaOH) | ~490 | ~514 | ~76,900 | ~0.93 |
| Rhodamine B (in Ethanol) | ~554 | ~576 | ~106,000 | ~0.65 |
| Coumarin Derivatives | Variable | Variable | Variable | Up to ~0.8 |
Data for Fluorescein and Rhodamine B from BenchChem.[1]
Quinoline-based dyes have demonstrated the potential for high quantum yields. For instance, certain 2-quinolone derivatives have been reported to exhibit quantum yields up to 0.27, and some isoquinoline derivatives have shown exceptionally high quantum yields, such as one example reaching 0.963.[2][3] This suggests that with appropriate chemical modifications, this compound based dyes could rival the performance of established fluorophores.
Experimental Protocols: A Guide to Characterization
To rigorously assess the efficacy of a novel this compound based dye, a series of standardized experimental protocols must be followed. This section provides detailed, step-by-step methodologies for determining the key photophysical parameters.
Workflow for Characterization of a Novel Fluorescent Compound
Caption: Workflow for the characterization and comparison of a novel fluorescent compound.
Protocol for Determining Molar Absorptivity (ε)
The molar absorptivity is a measure of how strongly a chemical species absorbs light at a given wavelength and is determined using the Beer-Lambert law.[1]
1. Preparation of Stock Solution:
-
Accurately weigh a small amount of the purified this compound derivative.
-
Dissolve the compound in a spectroscopic grade solvent to create a stock solution of known concentration (e.g., 1 mM).
2. Preparation of Dilutions:
-
Prepare a series of dilutions from the stock solution with concentrations that will result in absorbance values between 0.1 and 1.0 at the wavelength of maximum absorbance (λmax).
3. Measurement of Absorbance:
-
Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the λmax.
-
Use the same solvent as a blank reference.
4. Data Analysis:
-
Plot a graph of absorbance versus concentration.
-
The slope of the resulting linear regression is the molar absorptivity (ε) when the path length of the cuvette is 1 cm.[4]
Protocol for Determining Fluorescence Quantum Yield (Φ)
The fluorescence quantum yield is determined using the comparative method, which involves comparing the fluorescence of the test compound to a standard with a known quantum yield.[5]
1. Selection of a Standard:
-
Choose a fluorescent standard with a known quantum yield and with absorption and emission spectra that overlap with the this compound derivative. Quinine sulfate in 0.1 M H₂SO₄ (Φ = 0.54) is a common standard.[1]
2. Preparation of Solutions:
-
Prepare a series of solutions of both the test compound and the standard in the same solvent.
-
Adjust the concentrations so that the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.[1]
3. Measurement of Absorbance and Fluorescence:
-
Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.
-
Record the fluorescence emission spectrum of each solution using a spectrofluorometer at the same excitation wavelength.
4. Data Analysis:
-
Integrate the fluorescence intensity (the area under the emission curve) for both the test compound and the standard.
-
Plot the integrated fluorescence intensity versus absorbance for both the test compound and the standard.
5. Calculation:
-
The quantum yield of the test sample (Φₓ) is calculated using the following equation: Φₓ = Φₛₜ * (mₓ / mₛₜ) * (ηₓ² / ηₛₜ²) where Φₛₜ is the quantum yield of the standard, mₓ and mₛₜ are the slopes of the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively, and ηₓ and ηₛₜ are the refractive indices of the sample and standard solutions.[1]
Synthesis of this compound
The parent compound, this compound, can be synthesized through the condensation of o-aminobenzaldehyde with chloroacetone.[6][7]
Caption: Synthesis of this compound.
Conclusion and Future Directions
The experimental protocols detailed in this guide provide a robust framework for the systematic characterization and validation of novel this compound based dyes. By following these methodologies, researchers can accurately assess the efficacy of their synthesized compounds and make informed decisions about their suitability for specific applications. Further research into the synthesis and characterization of a library of this compound derivatives is warranted to fully explore the potential of this versatile chemical scaffold.
References
The Analytical Challenge: Quantifying 2-Methylquinolin-3-ol
An In-Depth Guide to the Quantitative Analysis of 2-Methylquinolin-3-ol: A Comparative Review of Analytical Techniques
For researchers and professionals in drug development and chemical synthesis, the accurate quantification of specific molecules within a mixture is paramount. This guide provides a detailed comparison of analytical methodologies for the quantitative analysis of this compound, a compound utilized as a dye intermediate and a potential impurity in pharmaceutical manufacturing.[1] We will delve into the principles, practical applications, and comparative performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry, offering field-proven insights to guide your selection of the most appropriate technique.
This compound (C₁₀H₉NO, Molar Mass: 159.18 g/mol ) is a quinoline derivative.[2][3][4] Its accurate measurement is critical for process control in dye synthesis and for ensuring the purity and safety of active pharmaceutical ingredients (APIs) where it may be present as a process-related impurity or degradant. The choice of an analytical method depends on several factors, including the complexity of the sample matrix, the required sensitivity and specificity, available instrumentation, and the overall objective of the analysis.
Comparative Analysis of Key Quantitative Techniques
The selection of an analytical technique is a critical decision driven by the specific requirements of the measurement. Here, we compare three common methods for the quantification of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis, renowned for its high resolution, sensitivity, and specificity.[5] It is particularly well-suited for non-volatile or thermally sensitive compounds like this compound.
-
Principle of Operation : HPLC separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. For quinoline derivatives, Reversed-Phase HPLC (RP-HPLC) using a non-polar stationary phase (like C18) is the most common approach.[6] More polar analytes elute earlier, while less polar compounds are retained longer. Detection is typically achieved using a UV-Vis detector, as quinoline structures have strong chromophores.[6]
-
Expertise & Causality : The choice of a C18 column is deliberate; its hydrophobic nature provides excellent separation for aromatic compounds like quinolines from more polar impurities.[6] A gradient elution, where the mobile phase composition is changed over time, is often employed to ensure that both polar and non-polar impurities are effectively resolved from the main analyte peak within a reasonable timeframe.[6][7]
-
Advantages :
-
High Specificity : Resolves the analyte from closely related impurities and matrix components.
-
High Sensitivity & Accuracy : Can quantify compounds at very low concentrations with high precision.
-
Robustness : Well-established methods and validation protocols (e.g., ICH guidelines) ensure reliable and reproducible results.[8][9][10]
-
-
Limitations :
-
Higher cost of instrumentation and solvents.
-
Requires more extensive method development and validation.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capability of gas chromatography with the highly sensitive and specific detection of mass spectrometry.
-
Principle of Operation : GC is suitable for compounds that are volatile and thermally stable. The sample is vaporized and separated in a capillary column based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing both quantitative data and structural information.
-
Expertise & Causality : While this compound is a solid, its amenability to GC analysis depends on its volatility and thermal stability. Given its structure, it is likely suitable for GC-MS analysis, which is frequently used for the qualitative and quantitative analysis of complex mixtures like essential oils and environmental samples.[11][12] The mass spectrometer provides an extra layer of certainty in identification, which is invaluable when analyzing complex mixtures where chromatographic peaks may overlap.
-
Advantages :
-
Exceptional Sensitivity and Selectivity : The MS detector can identify compounds based on their unique mass spectrum, even if they co-elute chromatographically.
-
Structural Confirmation : Provides definitive identification of the analyte and unknown impurities.
-
-
Limitations :
-
Not suitable for non-volatile or thermally labile compounds.
-
Potential for matrix interference in the injection port.
-
Instrumentation can be complex to operate and maintain.
-
UV-Vis Spectrophotometry
This technique is one of the most accessible and straightforward methods for quantitative analysis.
-
Principle of Operation : UV-Vis spectrophotometry measures the absorbance of light by a sample at a specific wavelength. According to the Beer-Lambert Law, the absorbance is directly proportional to the concentration of the analyte in the solution. Quinoline derivatives are known to absorb UV-Vis radiation.[13][14]
-
Expertise & Causality : The primary challenge with spectrophotometry is a lack of specificity. If other components in the mixture absorb light at the same wavelength as this compound, the measurement will be inaccurate. This method is therefore best suited for relatively simple and clean mixtures. For more complex samples, techniques like tri-wavelength spectrophotometry or derivative spectrophotometry can sometimes be used to minimize spectral interference from other substances.[15][16]
-
Advantages :
-
Simplicity and Speed : Rapid analysis with minimal sample preparation.
-
Low Cost : Instrumentation is widely available and relatively inexpensive.
-
-
Limitations :
-
Low Specificity : Highly susceptible to interference from other absorbing species in the mixture.
-
Lower Sensitivity : Generally less sensitive than chromatographic methods.
-
Performance Comparison Summary
The choice of method is a trade-off between performance, cost, and the specific analytical question being addressed.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | UV-Vis Spectrophotometry |
| Specificity | High to Excellent | Excellent | Low to Moderate |
| Sensitivity (LOD/LOQ) | Low (ng/mL to pg/mL range) | Very Low (pg/mL to fg/mL range) | High (µg/mL range) |
| Linearity & Range | Excellent over several orders of magnitude | Excellent over several orders of magnitude | Good over a limited range |
| Precision (RSD%) | Excellent (<2%) | Excellent (<5%) | Good (<5%) |
| Accuracy (% Recovery) | Excellent (typically 98-102%) | Excellent (typically 95-105%) | Good (typically 90-110%) |
| Typical Run Time | 5-30 minutes per sample | 15-45 minutes per sample | < 5 minutes per sample |
| Trustworthiness | High, validated per ICH guidelines[8][10] | High, provides structural confirmation | Moderate, highly matrix-dependent |
Recommended Protocol: A Validated RP-HPLC Method
For its balance of specificity, accuracy, and robustness, RP-HPLC is the recommended method for the routine quality control and quantitative analysis of this compound in a mixture, particularly in a drug development context.
Workflow for HPLC Analysis
Caption: Standard workflow for quantitative HPLC analysis.
Step-by-Step Experimental Methodology
This protocol is a self-validating system, incorporating checks and standards to ensure data integrity, as mandated by regulatory bodies like the FDA and outlined in ICH guidelines.[8][9][10]
-
Instrumentation and Materials :
-
HPLC System : A system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column : C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size). A C18 column is a robust choice for separating aromatic compounds like quinolines.[6]
-
Reagents : HPLC grade Acetonitrile (ACN), water, and a buffering agent like phosphoric acid or ammonium acetate.
-
-
Preparation of Solutions :
-
Mobile Phase A : HPLC grade water.
-
Mobile Phase B : HPLC grade Acetonitrile (ACN).
-
Diluent : A mixture of Mobile Phase A and B (e.g., 50:50 v/v).
-
Standard Stock Solution : Accurately weigh ~10 mg of this compound reference standard and dissolve in 100 mL of diluent to get a concentration of 100 µg/mL.
-
Working Standard Solutions : Prepare a series of dilutions from the stock solution (e.g., 1, 5, 10, 25, 50 µg/mL) to construct a calibration curve.
-
Sample Solution : Accurately weigh the sample mixture to be analyzed and dissolve it in the diluent to achieve an expected this compound concentration within the calibration range (e.g., ~25 µg/mL).
-
-
Chromatographic Conditions :
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30 °C. Maintaining a constant temperature ensures reproducible retention times.
-
Detection Wavelength : Monitor at a wavelength of maximum absorbance for this compound (determined by scanning the standard with the DAD, likely around 254 nm or 320 nm).[6][15]
-
Injection Volume : 10 µL.
-
Gradient Program :
-
0-2 min: 30% ACN
-
2-15 min: 30% to 80% ACN (linear gradient)
-
15-18 min: 80% ACN (column wash)
-
18-20 min: 80% to 30% ACN (return to initial)
-
20-25 min: 30% ACN (equilibration)
-
-
-
Method Validation : The method must be validated to ensure it is suitable for its intended purpose.[17]
-
Specificity : Inject the diluent, a placebo (matrix without the analyte), and the sample to ensure there are no interfering peaks at the retention time of this compound.
-
Linearity : Inject the working standard solutions in triplicate. Plot the peak area against concentration and perform a linear regression. The correlation coefficient (r²) should be >0.999.
-
Accuracy : Perform recovery studies by spiking a placebo with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). The recovery should be within 98-102%.
-
Precision :
-
Repeatability (Intra-day): Inject one sample solution six times. The relative standard deviation (RSD) of the peak areas should be <2%.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst. The RSD should be <2%.
-
-
Limit of Quantitation (LOQ) : Determine the lowest concentration that can be quantified with acceptable precision and accuracy.
-
Decision-Making Framework
Choosing the right analytical tool is crucial for efficient and reliable results. The following decision tree illustrates a logical approach to selecting the best method for your specific needs.
Caption: Decision tree for selecting an analytical method.
By carefully considering the principles and performance characteristics outlined in this guide, researchers can confidently select and implement a robust, reliable, and appropriate method for the quantitative analysis of this compound, ensuring the highest level of scientific integrity in their results.
References
- 1. This compound | 613-19-4 [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. CAS 613-19-4 | this compound - Synblock [synblock.com]
- 4. PubChemLite - this compound (C10H9NO) [pubchemlite.lcsb.uni.lu]
- 5. investigacion.unirioja.es [investigacion.unirioja.es]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. fda.gov [fda.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. wjarr.com [wjarr.com]
A Comparative Guide to the Fluorescent Quantum Yield of 2-Methylquinolin-3-ol
For researchers and professionals in drug development and materials science, the precise characterization of a molecule's photophysical properties is paramount. Among these, the fluorescent quantum yield (Φf) stands out as a critical parameter, defining the efficiency of a molecule in converting absorbed light into emitted fluorescence. A higher quantum yield is often a desirable trait for applications ranging from cellular imaging to organic light-emitting diodes (OLEDs). This guide provides a comprehensive comparison of the fluorescent quantum yield of 2-Methylquinolin-3-ol, a quinoline derivative of significant interest, placed in context with established standards and the broader class of quinoline-based fluorophores. We will delve into the experimental methodology for accurate quantum yield determination, the underlying principles, and the structural and environmental factors that govern fluorescence efficiency.
Understanding Fluorescent Quantum Yield
The fluorescent quantum yield is the ratio of the number of photons emitted as fluorescence to the number of photons absorbed by a fluorophore.[1] A value of 1.0 signifies that every absorbed photon results in an emitted photon, representing the maximum possible fluorescence efficiency. Conversely, a value of 0 indicates a complete absence of fluorescence. The quantum yield is intrinsically linked to the competition between radiative (fluorescence) and non-radiative (e.g., internal conversion, intersystem crossing) decay pathways from the excited singlet state.
Quinoline and its derivatives are a versatile class of heterocyclic compounds known for their fluorescent properties.[2] However, the parent quinoline molecule is weakly fluorescent. The introduction of substituents and modifications to the ring system can dramatically alter the photophysical properties, including the quantum yield. For instance, 3-hydroxyquinolones have been reported to exhibit high fluorescence quantum yields, with some derivatives reaching values as high as 0.73.[3] The fluorescence of quinolines can also be significantly enhanced through protonation.[4]
Comparative Analysis of this compound's Fluorescent Quantum Yield
| Compound | Solvent/Conditions | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (Φf) |
| This compound | To be determined | To be determined | To be determined | To be determined |
| Quinine Sulfate | 0.1 M H₂SO₄ | 350 | 450 | 0.54 |
| 2-Aryl-3-hydroxyquinolin-4(1H)-one-carboxamide (anionic keto form) | PBS (pH 7.4) | 368 | 474 | 0.73[3] |
| Isoquinoline | Dichloromethane | 310 | - | < 0.01[4] |
| Benzo[h]quinoline | Dichloromethane | - | - | 0.15[4] |
Table 1: Comparison of Fluorescent Quantum Yields of this compound (hypothetical), Quinine Sulfate, and other relevant quinoline derivatives.
Experimental Protocol for Determining the Fluorescent Quantum Yield of this compound
The relative method is the most common approach for determining the fluorescent quantum yield of an unknown sample. This method involves comparing the fluorescence of the sample to that of a standard with a known quantum yield. Quinine sulfate is a widely used and well-characterized fluorescence standard.[2]
Materials and Instrumentation
-
This compound: Synthesized and purified according to established methods.
-
Quinine Sulfate: High-purity fluorescence standard.
-
Spectroscopic grade solvents: (e.g., ethanol, cyclohexane, dimethyl sulfoxide)
-
UV-Vis Spectrophotometer: For accurate absorbance measurements.
-
Spectrofluorometer: Equipped with a monochromatic excitation source and an emission detector capable of providing corrected emission spectra.
-
Quartz cuvettes: 1 cm path length.
Step-by-Step Methodology
-
Preparation of Stock Solutions:
-
Prepare stock solutions of both this compound and the Quinine Sulfate standard in the desired solvent. The concentration should be such that the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
-
Absorbance Measurements:
-
Record the UV-Vis absorption spectra of a series of dilute solutions of both the sample and the standard.
-
Identify the wavelength of maximum absorption (λ_max) for this compound. The excitation wavelength for the fluorescence measurements should be set at or near this wavelength.
-
Ensure that the absorbance of all solutions used for fluorescence measurements is between 0.01 and 0.1 at the chosen excitation wavelength.
-
-
Fluorescence Measurements:
-
Using the spectrofluorometer, record the fluorescence emission spectra of the same series of solutions for both the sample and the standard.
-
The excitation wavelength must be the same for both the sample and the standard.
-
The emission spectra should be corrected for the instrument's response.
-
-
Data Analysis and Quantum Yield Calculation:
-
Integrate the area under the corrected emission spectra for both the sample (A_sample) and the standard (A_standard).
-
The fluorescent quantum yield of the sample (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_standard × (A_sample / A_standard) × (Abs_standard / Abs_sample) × (n_sample² / n_standard²)
Where:
-
Φ_standard is the known quantum yield of the standard.
-
A is the integrated area under the emission spectrum.
-
Abs is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
-
Experimental Workflow Diagram
Caption: Experimental workflow for determining the relative fluorescent quantum yield.
Factors Influencing the Fluorescent Quantum Yield of this compound
The fluorescence efficiency of this compound is not an immutable property but is highly dependent on its molecular environment and structure.
Solvent Effects
The polarity and viscosity of the solvent can significantly impact the quantum yield. Polar solvents can stabilize the excited state, potentially leading to a red-shift in the emission spectrum and, in some cases, an increase in the quantum yield. Hydrogen bonding interactions between the solvent and the hydroxyl and quinoline nitrogen of this compound can also play a crucial role.
pH and Protonation
As observed with other quinoline derivatives, the protonation state of the nitrogen atom in the quinoline ring is expected to have a profound effect on the fluorescence of this compound.[4] In acidic conditions, protonation of the nitrogen can increase the fluorescence quantum yield by altering the nature of the lowest excited singlet state.
Structural Considerations
The presence of the methyl group at the 2-position and the hydroxyl group at the 3-position are key determinants of the photophysical properties of this molecule. The hydroxyl group, in particular, can participate in excited-state intramolecular proton transfer (ESIPT), a phenomenon that can lead to a large Stokes shift and dual emission, which would also influence the overall quantum yield.
Conclusion
While the precise fluorescent quantum yield of this compound requires experimental determination, this guide provides a robust framework for its measurement and comparison. By understanding the principles of fluorescence, adhering to a rigorous experimental protocol, and considering the influential environmental and structural factors, researchers can accurately characterize this promising fluorophore. The insights gained from such studies are invaluable for the rational design of novel fluorescent probes and materials with tailored photophysical properties for a wide array of scientific and technological applications.
References
A Comparative Guide to the Validation of Analytical Methods for 2-Methylquinolin-3-ol
This guide provides a comprehensive comparison and detailed protocols for the validation of analytical methods for 2-Methylquinolin-3-ol. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural steps to explain the scientific rationale behind method validation, ensuring robust and reliable analytical data in a regulated environment.
Introduction: The Analytical Imperative for this compound
This compound is a quinoline derivative of significant interest in medicinal chemistry and pharmaceutical development, often appearing as a key intermediate or a potential impurity in the synthesis of active pharmaceutical ingredients (APIs). The accurate and precise quantification of this compound is critical for ensuring product quality, safety, and efficacy. Consequently, the analytical methods used for its determination must be rigorously validated to prove they are fit for their intended purpose.[1]
Method validation is a mandatory process in the pharmaceutical industry, enforced by regulatory bodies like the U.S. Food and Drug Administration (FDA).[2][3] It establishes through laboratory studies that the performance characteristics of a method meet the requirements for the intended analytical application.[4] This guide is structured around the harmonized principles set forth by the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline, and the United States Pharmacopeia (USP) General Chapter <1225>.[1][5][6][7]
The Regulatory and Scientific Framework
Analytical method validation does not occur in a vacuum. It is governed by a set of internationally recognized guidelines that ensure a harmonized, scientific, and risk-based approach.[8][9] The objective is to demonstrate that an analytical procedure is suitable for its intended purpose.[1]
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// Edges ICH -> Validation [label="Provides harmonized\nprinciples & definitions"]; FDA -> Validation [label="Enforces regulatory\nrequirements for drug filings"]; USP -> Validation [label="Sets legal standards for\ncompendial methods"]; } mend Caption: The relationship between key regulatory guidelines governing analytical method validation.
Comparative Analysis of Key Analytical Techniques
The choice of analytical technique is the first critical decision in method development. For a molecule like this compound, several methods are viable, each with distinct advantages and limitations.
| Technique | Principle | Primary Use Case for this compound | Advantages | Limitations |
| HPLC-UV/DAD | Differential partitioning of the analyte between a stationary and a mobile phase, with detection via UV absorbance. | Assay and Impurity Quantification: The gold standard for quantifying the main component and known/unknown impurities in drug substances and products. | High specificity, precision, and accuracy.[10] Capable of separating structurally similar compounds. Well-established and accepted by regulatory agencies. | Requires method development (column, mobile phase selection). Can be time-consuming. |
| GC-MS | Separation of volatile compounds in the gas phase followed by detection based on mass-to-charge ratio. | Trace Impurity Analysis: Ideal for identifying and quantifying volatile organic impurities or residual solvents from the synthesis process. | Excellent specificity and sensitivity due to mass detection.[11][12] Provides structural information for unknown peak identification. | Requires the analyte to be volatile or amenable to derivatization. High temperatures can degrade thermally labile compounds. |
| UV-Vis Spectroscopy | Measurement of the absorption of ultraviolet-visible light by the analyte in a solution. | Simple, High-Concentration Quantification: Suitable for a quick assay of the pure substance or in a simple matrix where interfering substances are absent. | Rapid, simple, and inexpensive. Requires minimal sample preparation. | Low specificity; any substance absorbing at the same wavelength will interfere. Not suitable for complex mixtures or impurity profiling. |
For the remainder of this guide, we will focus on High-Performance Liquid Chromatography (HPLC) with UV detection, as it represents the most common, robust, and versatile choice for the validation of methods for non-volatile organic molecules like this compound in a pharmaceutical context.
The Validation Workflow: A Systematic Approach
A successful validation is a planned activity, not an ad-hoc experiment. The process follows a logical progression from a predefined protocol to a final comprehensive report.
Core Validation Parameters: Protocols and Rationale
This section details the experimental execution for validating an HPLC assay method for this compound. Each parameter is defined according to ICH Q2(R2), followed by an explanation of its importance and a detailed protocol.
Specificity
-
Definition: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[9][10]
-
Causality: This is the cornerstone of validation. For this compound, you must prove that the chromatographic peak you are measuring corresponds only to that compound and not to synthesis precursors, side-products, or degradants. A lack of specificity leads to inaccurate results.[13]
Experimental Protocol (Specificity):
-
Prepare Solutions:
-
Blank: Prepare a solution using the mobile phase or a sample matrix without the analyte (placebo).
-
Analyte Standard: Prepare a standard solution of this compound at the target concentration.
-
Spiked Sample: Prepare a solution of the sample matrix (placebo) spiked with this compound and all known related impurities at their expected concentrations.
-
Forced Degradation Samples: Subject the analyte to stress conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products.
-
-
Chromatographic Analysis:
-
Inject the blank solution to ensure no interfering peaks are present at the retention time of the analyte.
-
Inject the analyte standard to establish its retention time.
-
Inject the spiked sample and the forced degradation samples.
-
-
Evaluation:
-
Assess peak purity of the this compound peak in the presence of impurities and degradants using a Diode Array Detector (DAD).
-
Ensure that the peaks for all known impurities and degradation products are well-resolved from the main analyte peak.
-
Linearity
-
Definition: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.[2][9]
-
Causality: Linearity demonstrates that a change in concentration produces a predictable, proportional change in the analytical signal (e.g., peak area). This relationship is fundamental for calculating the concentration of unknown samples from a calibration curve.
Experimental Protocol (Linearity):
-
Prepare Standards: From a stock solution of this compound, prepare a series of at least five calibration standards covering the expected range of the method (e.g., 50% to 150% of the target assay concentration).
-
Chromatographic Analysis: Inject each standard in triplicate.
-
Evaluation:
-
Plot a graph of the mean peak area versus concentration.
-
Perform a linear regression analysis to calculate the slope, y-intercept, and correlation coefficient (r) or coefficient of determination (R²).
-
Range
-
Definition: The interval between the upper and lower concentration of the analyte for which the method has a suitable level of precision, accuracy, and linearity.[2][14]
-
Causality: The range confirms the concentration window where the method is reliable. For an assay, this ensures that measurements of samples slightly below or above the target concentration are still valid.
Experimental Protocol (Range): The range is established by confirming that the method provides acceptable linearity, accuracy, and precision at the lower and upper concentrations of the linearity study. No separate experiments are typically needed.
Accuracy
-
Definition: The closeness of the test results to the true or accepted reference value.[9][10] It is often expressed as percent recovery.
-
Causality: Accuracy demonstrates the absence of systematic error or bias in the method. It confirms that the measured value is the real value, which is critical for making correct decisions about product quality (e.g., batch release).
Experimental Protocol (Accuracy):
-
Prepare Spiked Samples: Prepare a minimum of nine samples by spiking the sample matrix (placebo) with the this compound standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level.
-
Chromatographic Analysis: Analyze all nine spiked samples.
-
Evaluation:
-
Calculate the percent recovery for each sample using the formula: (Measured Concentration / Theoretical Concentration) * 100.
-
Calculate the mean percent recovery and standard deviation for each concentration level.
-
Precision
-
Definition: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[9] It is evaluated at two levels: Repeatability and Intermediate Precision.
-
Causality: Precision measures the random error of a method. High precision indicates that the results are reproducible and reliable.
-
Repeatability (Intra-assay precision): Assesses variability under the same operating conditions over a short interval.
-
Intermediate Precision: Assesses variability within the same laboratory but on different days, with different analysts, or on different equipment.
-
Experimental Protocol (Precision):
-
Repeatability:
-
Prepare six identical samples of this compound at 100% of the target concentration.
-
Analyze all six samples on the same day, with the same analyst, on the same instrument.
-
Alternatively, perform nine determinations covering the specified range (e.g., 3 concentrations, 3 replicates each).
-
-
Intermediate Precision:
-
Repeat the repeatability study on a different day with a different analyst or on a different instrument.
-
-
Evaluation:
-
Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD) for each set of measurements.
-
Detection & Quantitation Limits (LOD & LOQ)
-
Definition:
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.
-
-
Causality: LOD and LOQ are not typically required for an assay method but are critical for impurity quantification methods. They define the lower boundary of a method's performance.
Experimental Protocol (LOD & LOQ):
-
Visual Evaluation: Determine the minimum concentration at which the analyte can be reliably detected (LOD) and quantified (LOQ).
-
Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Based on Standard Deviation of the Response and the Slope:
-
Calculate LOD and LOQ using the formulas: LOD = 3.3 * (σ / S) and LOQ = 10 * (σ / S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
-
Robustness
-
Definition: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[14]
-
Causality: Robustness testing demonstrates the reliability of the method during normal use, where minor variations in operational parameters are expected.[13] It shows that the method is not overly sensitive to slight changes.
Experimental Protocol (Robustness):
-
Identify Parameters: Select critical HPLC parameters to vary, such as:
-
Mobile phase composition (e.g., ±2% organic solvent).
-
Mobile phase pH (e.g., ±0.2 units).
-
Column temperature (e.g., ±5 °C).
-
Flow rate (e.g., ±0.1 mL/min).
-
-
Systematic Variation: Analyze a standard solution while systematically varying one parameter at a time.
-
Evaluation:
-
Evaluate the effect of each change on system suitability parameters (e.g., peak retention time, tailing factor, resolution).
-
The results should remain within the predefined acceptance criteria for system suitability.
-
Summary of Acceptance Criteria
The following table provides typical acceptance criteria for the validation of an HPLC assay method. These should be formally defined in the validation protocol before experiments begin.
| Validation Parameter | Typical Acceptance Criteria |
| Specificity | No interference at the analyte's retention time. Peak purity index > 0.99. |
| Linearity | Coefficient of determination (R²) ≥ 0.999. |
| Range | Method demonstrates accuracy, precision, and linearity within the defined range. |
| Accuracy | Mean recovery between 98.0% and 102.0% at each concentration level. |
| Precision (Repeatability) | %RSD ≤ 2.0%. |
| Precision (Intermediate) | %RSD ≤ 2.0%. |
| Robustness | System suitability parameters pass under all varied conditions. |
Conclusion
The validation of an analytical method for this compound is a multi-faceted process that provides documented evidence of its reliability. By systematically evaluating parameters such as specificity, linearity, accuracy, precision, and robustness, laboratories can ensure that the data generated is scientifically sound and meets stringent regulatory expectations. This guide provides the foundational principles and practical protocols to compare and implement appropriate validation strategies, ultimately supporting the development of safe and effective pharmaceutical products.
References
- 1. database.ich.org [database.ich.org]
- 2. Analytical Method Validation: Mastering FDA Guidelines [validationtechservices.com]
- 3. â©1225⪠Validation of Compendial Procedures [doi.usp.org]
- 4. uspbpep.com [uspbpep.com]
- 5. USP <1225> Method Validation - BA Sciences [basciences.com]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 8. ICH releases draft guidelines on analytical method development | RAPS [raps.org]
- 9. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 11. Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants [jmchemsci.com]
- 12. researchgate.net [researchgate.net]
- 13. propharmagroup.com [propharmagroup.com]
- 14. m.youtube.com [m.youtube.com]
Safety Operating Guide
Definitive Guide to Personal Protective Equipment (PPE) for Handling 2-Methylquinolin-3-ol
This guide provides essential, immediate safety and logistical information for the handling and disposal of 2-Methylquinolin-3-ol (CAS No. 613-19-4). The procedural, step-by-step guidance herein is designed to empower researchers, scientists, and drug development professionals with the knowledge to operate safely and effectively. As specific safety data for this compound is not extensively detailed, the recommendations provided are synthesized from authoritative data on structurally analogous quinoline and methylquinoline compounds.[1][2] This approach ensures a robust and conservative safety margin, upholding the highest standards of laboratory practice.
Hazard Assessment: Understanding the "Why" Behind the Precautions
Quinoline and its derivatives are biologically active compounds that command careful handling.[2] While a comprehensive toxicological profile for this compound is not fully established, data from related compounds like 2-methylquinoline and quinoline provide a strong basis for risk assessment.[3]
The primary hazards associated with this class of chemicals include:
-
Acute Toxicity: Harmful if swallowed or in contact with skin.[3][4][5] Signs of toxicity can include lethargy and respiratory distress.[3]
-
Skin and Eye Irritation: These compounds are known to cause skin irritation and serious eye irritation or damage.[4][6][7]
-
Respiratory Irritation: Inhalation of dusts or vapors may cause respiratory irritation.[4][6][7]
-
Chronic Health Effects: Certain quinoline compounds are suspected of causing genetic defects and may be carcinogenic.[1][3][5][8]
Given these potential risks, a comprehensive PPE strategy is not merely a recommendation—it is a critical component of a self-validating safety protocol designed to minimize exposure through all potential routes: dermal, ocular, inhalation, and ingestion.
The Core Directive: A Multi-Layered PPE Strategy
Effective contamination control follows a "hierarchy of controls," where PPE is the final, essential barrier between the handler and the chemical hazard.[9] Engineering controls, such as chemical fume hoods, are the primary defense and must be used whenever handling this compound.[2][10][11] The following PPE is mandatory to supplement these engineering controls.
Summary of Mandatory Personal Protective Equipment
| PPE Category | Specification | Standard (Example) | Causality and Rationale |
| Eye & Face Protection | Tightly fitting safety goggles AND a face shield. | EN 166 (EU) or NIOSH (US) approved.[1] | Protects against splashes and airborne particles. Goggles prevent entry from the sides, while a face shield offers a broader barrier for the entire face.[9] |
| Hand Protection | Chemical-resistant, disposable gloves (e.g., Nitrile, Butyl Rubber). Double-gloving is strongly recommended. | Tested according to EN 374 (EU) or ASTM D6978 (US).[1][12] | Prevents direct skin contact and absorption, a primary exposure route for quinoline derivatives.[3][4] Gloves must be inspected before use and removed without touching the outer surface. |
| Body Protection | A chemical-resistant lab coat with full-length sleeves or a complete chemical protection suit. | EN 13034 (Type 6) for splash protection.[13] | Protects skin and personal clothing from accidental spills and contamination.[1][11] Lab coats should not be taken outside of the laboratory.[14] |
| Respiratory Protection | Mandatory use of a certified chemical fume hood. For spills or emergencies outside a hood, a respirator with ABEK-type cartridges is required. | EN 14387 (EU) or NIOSH (US) approved.[1] | Prevents inhalation of dusts or vapors, which can cause respiratory irritation.[4][6] Surgical masks provide insufficient protection.[9][12] |
Operational Plan: Step-by-Step Safe Handling Protocol
This protocol outlines the procedural steps for safely handling this compound in a laboratory setting.
A. Preparation and Pre-Handling Checks
-
Verify Engineering Controls: Confirm that the chemical fume hood is operational and has a valid certification.[14]
-
Assemble Materials: Place absorbent, plastic-backed bench paper on the work surface to contain minor spills.[14] Ensure all necessary apparatus, chemical containers, and labeled waste containers are inside the fume hood before you begin.
-
Don PPE: Before handling the primary container, don all required PPE in the correct order: lab coat, safety goggles, face shield, and then gloves (double-gloving recommended).[14]
B. Handling the Chemical
-
Work Within the Fume Hood: Conduct all manipulations of this compound, including weighing and dilutions, exclusively within the certified chemical fume hood.[2][11]
-
Avoid Dust and Aerosol Generation: Handle the solid material carefully to avoid creating dust. When preparing solutions, add solids to the solvent slowly.
-
Maintain Situational Awareness: Do not eat, drink, or smoke when using this product.[10] Keep the container tightly closed when not in use.[10]
-
Post-Handling Decontamination: After handling, wash hands and arms thoroughly with soap and water, even after removing gloves.[10][14]
Logistical Plan: Spill Management and Disposal
A. Emergency Spill Protocol
-
Evacuate and Alert: Immediately alert personnel in the area. If the spill is large or outside of a fume hood, evacuate the immediate vicinity.[2]
-
Ventilate: Ensure the area is well-ventilated.[10]
-
Contain the Spill: Use an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent to cover and contain the spill.[2][10]
-
Collect Waste: Carefully scoop the contained material into a designated, sealable, and clearly labeled hazardous waste container.[2][15] Do not add water.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., acetone or ethanol), collecting all cleaning materials as hazardous waste.[2]
-
Report: Report the incident to your institution's Environmental Health and Safety (EHS) officer.[2]
B. Waste Disposal Protocol
-
Segregate Waste: All solid waste, contaminated consumables (gloves, bench paper, etc.), and solutions containing this compound must be disposed of as hazardous chemical waste.
-
Use Designated Containers: Collect waste in a robust, sealed container that is clearly labeled with the full chemical name "this compound" and the appropriate hazard symbols.[2]
-
Professional Disposal: Waste must be disposed of through a licensed and approved waste disposal plant.[8] Do not empty into drains or mix with general laboratory waste.[8] Contaminated packaging should be disposed of in the same manner as the unused product.[15]
Visual Workflow: PPE Selection Logic
The following diagram illustrates the decision-making process for ensuring adequate protection when working with this compound.
Caption: PPE selection workflow for handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. cpachem.com [cpachem.com]
- 5. lobachemie.com [lobachemie.com]
- 6. fishersci.de [fishersci.de]
- 7. fishersci.com [fishersci.com]
- 8. chemos.de [chemos.de]
- 9. pppmag.com [pppmag.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. fishersci.com [fishersci.com]
- 12. gerpac.eu [gerpac.eu]
- 13. hsa.ie [hsa.ie]
- 14. hse.kaust.edu.sa [hse.kaust.edu.sa]
- 15. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
